Jnk2-IN-1
Description
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Properties
Molecular Formula |
C30H26N4O5 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-methyl-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C30H26N4O5/c1-18-5-9-21(10-6-18)34-28(35)15-19(2)29(33-34)30(36)32-20-7-11-22(12-8-20)39-25-13-14-31-24-17-27(38-4)26(37-3)16-23(24)25/h5-17H,1-4H3,(H,32,36) |
InChI Key |
RHGFVWDZWMEFNR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Jnk2-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jnk2-IN-1, also identified as compound J27, is a selective inhibitor of c-Jun N-terminal kinase 2 (JNK2). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. This compound exerts its effects by targeting JNK2 and subsequently inhibiting the NF-κB/MAPK signaling pathway, leading to a reduction in the release of pro-inflammatory cytokines. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the JNK signaling pathway.
Core Mechanism of Action
This compound is a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue that has been identified as a potent anti-inflammatory agent.[1][2][3] Its primary mechanism of action is the selective inhibition of JNK2, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade. By targeting JNK2, this compound effectively modulates downstream inflammatory pathways.
The binding of this compound to JNK2 has been confirmed through various biophysical and biochemical assays. This interaction inhibits the kinase activity of JNK2, preventing the phosphorylation of its downstream substrates. This interruption of the signaling cascade is central to the anti-inflammatory effects of the compound.
The downstream consequence of JNK2 inhibition by this compound is the suppression of the nuclear factor-kappa B (NF-κB) and MAPK signaling pathways.[1][2][3] This leads to a significant decrease in the production and release of key pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3]
Quantitative Data
The inhibitory activity and binding affinity of this compound have been quantified in several key experiments. The following tables summarize the critical data for easy comparison.
| Parameter | Value | Cell Line/System | Reference |
| IL-6 IC50 | 0.22 μM | THP-1 cells | [1][2][3] |
| JNK2 Kd | 79.2 μM | N/A |
Table 1: In vitro inhibitory activity and binding affinity of this compound.
Signaling Pathway Visualization
The following diagram illustrates the JNK2 signaling pathway and the point of intervention by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of a JNK2-Selective Inhibitor
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli such as cytokines, ultraviolet irradiation, and osmotic shock. The three main isoforms, JNK1, JNK2, and JNK3, are encoded by separate genes and exhibit both overlapping and distinct functions in cellular processes like apoptosis, inflammation, and cell proliferation. Emerging evidence suggests that JNK1 and JNK2 can have opposing roles, with JNK1 often being pro-apoptotic and JNK2 promoting cell survival in certain contexts.[1][2] This functional divergence has spurred the development of isoform-selective inhibitors to dissect their specific roles in disease and for therapeutic applications.
While a compound designated as JNK2-IN-1 has been identified as a JNK2 inhibitor with a dissociation constant (Kd) of 79.2 μM and possessing anti-inflammatory properties, publicly available data on its discovery and development are limited.[3][4][5][6][7][8] Therefore, this technical guide will focus on a more extensively characterized JNK2/3-selective covalent inhibitor, YL5084 , as a representative example to provide an in-depth overview of the discovery, mechanism of action, and preclinical development of a JNK2-selective inhibitor. YL5084 was developed through a systematic modification of a pan-JNK covalent inhibitor, JNK-IN-8, and represents a significant advancement in the quest for isoform-selective JNK probes.[1][2]
Discovery and Development of YL5084
The development of YL5084 began with the pan-JNK covalent inhibitor JNK-IN-8.[1] A subsequent structure-activity relationship (SAR) study led to the creation of JNK-IN-11, which featured a 4-phenylpyrazolo[1,5-a]pyridine group.[1] An interesting regioisomer from this work, THZ-3–60-1, showed initial selectivity for JNK2 over JNK1.[1] However, it suffered from poor kinome-wide selectivity.[1] Further medicinal chemistry efforts, including the replacement of a phenyl ring with various saturated rings, led to the identification of YL2056, which demonstrated improved selectivity for JNK2.[1] Optimization of YL2056 ultimately yielded YL5084, a potent and selective covalent inhibitor of JNK2.[1]
Experimental Workflow for YL5084 Discovery
Quantitative Data
The inhibitory activity and selectivity of YL5084 and its precursors were evaluated using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Biochemical Activity of YL5084 and Related Compounds
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity (JNK1/JNK2) |
| YL5084 | 2173 | 70 | 84 | ~31-fold |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Pan-inhibitor |
| JNK-IN-11 | 2.2 µM | 21.4 µM | 1.8 µM | Pan-inhibitor |
Data sourced from multiple publications.[1][3][9]
Table 2: Covalent Inhibition Kinetics of YL5084
| Parameter | JNK1 | JNK2 |
| k_inact/K_I (M⁻¹s⁻¹) | - | 20-fold higher than JNK1 |
This demonstrates the significantly higher rate of covalent modification of JNK2 by YL5084 compared to JNK1.[1][2]
Table 3: Cellular Activity of YL5084
| Cell Line | Assay | Endpoint | Value |
| MM.1S | Proliferation | GR50 | 200-300 nM |
| MM.1S | Apoptosis | - | Induced at 0.5, 2.5 µM |
GR50 represents the concentration for 50% growth rate inhibition.[1][9]
Table 4: Pharmacokinetic Properties of YL5084
| Species | Matrix | Half-life (t1/2) |
| Human | Microsomes | 16 min |
| Mouse | Microsomes | 11 min |
These data indicate moderate metabolic stability.[1][9]
Mechanism of Action
YL5084 is a covalent inhibitor that irreversibly binds to a specific cysteine residue within the ATP-binding pocket of JNK2.
Covalent Modification
YL5084 forms a covalent bond with Cysteine 116 (Cys116) of JNK2.[1][2] This covalent modification is responsible for the irreversible inhibition of the kinase. The selectivity for JNK2 and JNK3 over JNK1 is attributed to differences in the amino acid residues surrounding the binding pocket. Computational modeling suggests that Leu106, which is present in JNK2 and JNK3 but is an isoleucine in JNK1, plays a key role in the selective binding of YL5084.[1]
JNK Signaling Pathway
JNKs are activated by upstream kinases, MKK4 and MKK7, in response to various stress signals. Once activated, JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in cellular processes like apoptosis and proliferation.
Simplified JNK Signaling Pathway
Experimental Protocols
Detailed experimental protocols for the characterization of JNK inhibitors like YL5084 are crucial for reproducible research. Below are generalized methodologies based on the available literature.
Biochemical Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity.
-
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Kinase buffer (e.g., containing HEPES, MgCl2, DTT).
-
ATP.
-
Substrate (e.g., a specific peptide or protein like ATF2).
-
Test compound (YL5084) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the JNK enzyme, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Proliferation Assay (GR50 Determination)
-
Objective: To assess the effect of the inhibitor on cell growth.
-
Materials:
-
Cancer cell line (e.g., MM.1S multiple myeloma cells).
-
Cell culture medium and supplements.
-
Test compound (YL5084) at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a luminescent or colorimetric assay.
-
Calculate the growth rate inhibition (GR) values and determine the GR50.
-
Intact Protein Mass Spectrometry for Target Engagement
-
Objective: To confirm the covalent binding of the inhibitor to the target protein.
-
Materials:
-
Recombinant JNK protein.
-
Test compound (YL5084).
-
Incubation buffer.
-
Mass spectrometer (e.g., ESI-MS).
-
-
Procedure:
-
Incubate the JNK protein with an excess of the test compound.
-
After incubation, desalt the protein-inhibitor complex.
-
Analyze the sample by mass spectrometry to determine the mass of the protein.
-
A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
-
Conclusion
The discovery and development of YL5084 provide a valuable case study in the generation of isoform-selective covalent kinase inhibitors. Through a systematic and iterative process of medicinal chemistry and biological evaluation, a potent and selective JNK2/3 inhibitor was identified. While YL5084 has demonstrated some JNK2-independent effects in cellular assays, it serves as an important chemical probe for further investigation of JNK2 biology and as a starting point for the development of future JNK2-targeted therapeutics.[1] The methodologies and data presented in this guide offer a comprehensive overview for researchers in the field of drug discovery and chemical biology.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
The Biological Role of JNK2 in Cell Signaling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 2 (JNK2), a member of the mitogen-activated protein kinase (MAPK) family, is a critical regulator of a diverse array of cellular processes. Encoded by the MAPK9 gene, JNK2 is ubiquitously expressed and plays a pivotal, often isoform-specific, role in orchestrating cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] Dysregulation of JNK2 signaling has been implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, metabolic diseases, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the core biological roles of JNK2 in cell signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Core Signaling Pathways Involving JNK2
JNK2 is a central node in the MAPK signaling cascade. Its activation is initiated by upstream MAPK kinase kinases (MAP3Ks) and MAPK kinases (MKKs), primarily MKK4 and MKK7, which dually phosphorylate JNK2 on threonine and tyrosine residues within its activation loop (Thr-Pro-Tyr motif).[1] Once activated, JNK2 phosphorylates a wide range of downstream substrates, including transcription factors and mitochondrial proteins, to elicit specific cellular responses.
JNK2 in Apoptosis
JNK2 plays a complex and often contradictory role in the regulation of apoptosis, or programmed cell death. Its function is highly context-dependent, varying with cell type and the nature of the apoptotic stimulus.
Signaling Pathway:
In response to cellular stress, such as DNA damage or cytokine signaling (e.g., TNF-α), the JNK pathway is activated. JNK2 can promote apoptosis through both transcriptional and post-translational mechanisms. Transcriptionally, activated JNK2 can phosphorylate and activate transcription factors like c-Jun, which in turn upregulate the expression of pro-apoptotic genes.[2] Post-translationally, JNK2 can directly phosphorylate members of the Bcl-2 family of proteins. For instance, JNK2 can phosphorylate the pro-apoptotic BH3-only proteins Bim and Bmf, causing their release from motor complexes and allowing them to antagonize anti-apoptotic Bcl-2 proteins, ultimately leading to Bax/Bak-dependent mitochondrial outer membrane permeabilization and caspase activation.[3][4] Conversely, in some contexts, JNK2 has been shown to have anti-apoptotic functions, highlighting the complexity of its role.
JNK2 in Inflammation
JNK2 is a key mediator of inflammatory responses. It is activated by pro-inflammatory cytokines such as TNF-α and interleukin-1 (IL-1), as well as by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).
Signaling Pathway:
Upon stimulation by inflammatory signals, the JNK2 pathway is activated, leading to the phosphorylation of transcription factors such as c-Jun (a component of the AP-1 complex) and others. This results in the increased expression of a wide range of inflammatory mediators, including cytokines, chemokines, and adhesion molecules. There is also evidence of crosstalk between the JNK and NF-κB signaling pathways, where in some contexts, NF-κB can suppress JNK activation as a mechanism to resolve inflammation.[5][6]
JNK2 in Cancer
The role of JNK2 in cancer is multifaceted and highly dependent on the tumor type and context. It can act as both a tumor promoter and a tumor suppressor.
Signaling Pathway:
In some cancers, such as squamous cell carcinoma, JNK2 has been shown to be a tumor promoter. For instance, JNK2 is activated in over 70% of human squamous cell carcinoma (SCC) samples and its inhibition impairs tumorigenesis.[7] In this context, JNK2 can cooperate with oncogenic Ras to transform primary human epidermal cells.[7] Conversely, in other cancers, JNK2 may have tumor-suppressive functions. The differential roles of JNK1 and JNK2 are particularly evident in cancer, with JNK1 often being associated with tumor suppression and JNK2 with tumor promotion.
JNK2 in Metabolic Disease
JNK signaling, including the activity of JNK2, is increasingly recognized as a key player in the pathogenesis of metabolic diseases such as obesity, insulin (B600854) resistance, and type 2 diabetes.
Signaling Pathway:
In the context of metabolic stress, such as high levels of free fatty acids and inflammatory cytokines associated with obesity, JNK2 becomes activated in metabolic tissues like the liver, adipose tissue, and muscle. Activated JNK2 can contribute to insulin resistance by phosphorylating the insulin receptor substrate 1 (IRS-1) on inhibitory serine residues (e.g., Ser307).[8] This inhibitory phosphorylation impairs the ability of IRS-1 to interact with and activate downstream signaling molecules like PI3K, thereby blunting the insulin signal.
Quantitative Data on JNK2
A comprehensive understanding of JNK2's biological role requires quantitative analysis of its expression, activity, and downstream effects.
Table 1: JNK2 (MAPK9) mRNA and Protein Expression in Human Tissues
| Tissue | mRNA Expression (TPM) | Protein Expression Level |
| Brain (Cerebral Cortex) | 15.6 | Medium |
| Liver | 12.3 | Medium |
| Lung | 10.1 | Low |
| Skeletal Muscle | 8.5 | Low |
| Adipose Tissue | 7.9 | Low |
| Colon | 11.2 | Medium |
| Skin | 9.8 | Low |
| Spleen | 5.4 | Low |
| Testis | 25.1 | High |
Data compiled from The Human Protein Atlas. mRNA expression is reported in transcripts per million (TPM). Protein expression level is based on immunohistochemistry data.
Table 2: Quantitative Changes in JNK2 Activity and Downstream Events
| Cellular Context | Stimulus/Condition | Change in JNK2 Activity/Phosphorylation | Downstream Effect | Quantitative Value | Reference |
| Inflammation | LPS (25 µg/ml, 30 min) in neutrophils | Increased JNK1/2 phosphorylation | NETosis | Consistent increase over baseline | [9] |
| Inflammation | LPS in human lymphoblasts | Increased JNK1/2 phosphorylation | TNF-α release | Attenuated by LRRK2 inhibitor | [10] |
| Cancer (Colorectal) | Quiescent Ulcerative Colitis vs. Active Colitis | Decreased p-JNK2 expression | Increased proliferation (Ki67) | 8.6% reduction in p-JNK2 | [11] |
| Cancer (Colorectal) | Normal Colon vs. Quiescent Ulcerative Colitis | Decreased p-JNK2 expression | Increased proliferation | Significantly higher in normal tissue | [11] |
| Apoptosis | TNF-α/CHX in hepatoma cells | - | Increased apoptosis with JNK2 knockdown | ~1.5-fold increase | [12] |
| Metabolic Disease | Atrophic skeletal muscle | Elevated JNK activity | Increased IRS-1 Ser307 phosphorylation | Significantly elevated | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of JNK2 signaling. Below are protocols for key experiments.
JNK2 Kinase Assay
This assay measures the ability of immunoprecipitated JNK2 to phosphorylate a substrate, typically c-Jun.
Materials:
-
Cell lysate
-
Anti-JNK2 antibody (e.g., for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)
-
ATP (10 mM stock)
-
Recombinant c-Jun protein (substrate)
-
SDS-PAGE loading buffer
-
Anti-phospho-c-Jun antibody (for Western blot detection)
Procedure:
-
Immunoprecipitation of JNK2:
-
Incubate 200-500 µg of cell lysate with 1-2 µg of anti-JNK2 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (e.g., 1000 x g for 1 min at 4°C).
-
Wash the beads three times with ice-cold lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 20 µL of kinase assay buffer.
-
Add 1 µg of recombinant c-Jun protein.
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding 20 µL of 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection:
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.
-
Immunoprecipitation of JNK2
This protocol describes the isolation of JNK2 from a cell lysate.
Materials:
-
Cell lysate
-
Anti-JNK2 antibody (e.g., Santa Cruz Biotechnology, sc-7345)[13]
-
Protein A/G agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 1-2 µg of anti-JNK2 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G agarose bead slurry and incubate for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with wash buffer.
-
The immunoprecipitated JNK2 is now ready for downstream applications like kinase assays or Western blotting.
Western Blotting for Phospho-JNK2
This protocol details the detection of activated (phosphorylated) JNK2.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-JNK (Thr183/Tyr185) antibody (e.g., Thermo Fisher Scientific, 44-682G)[14]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from the cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-JNK primary antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
JNK2 is a multifaceted signaling molecule with diverse and context-dependent roles in fundamental cellular processes. Its intricate involvement in apoptosis, inflammation, cancer, and metabolic disease underscores its importance as a potential therapeutic target. A thorough understanding of the quantitative aspects of JNK2 signaling, coupled with robust experimental methodologies, is essential for dissecting its complex biological functions and for the development of novel therapeutic strategies aimed at modulating its activity. This guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge of JNK2 and its impact on human health and disease.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking JNK signaling to NF-kappaB: a key to survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Anti-phospho-JNK (Thr183/Tyr185, Thr221/Tyr223) Antibody | 07-175 [merckmillipore.com]
- 8. Phosphorylation of insulin receptor substrate-1 serine 307 correlates with JNK activity in atrophic skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNK Activation Turns on LPS- and Gram-Negative Bacteria-Induced NADPH Oxidase-Dependent Suicidal NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A LRRK2 GTP Binding Inhibitor, 68, Reduces LPS-Induced Signaling Events and TNF-α Release in Human Lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. JNK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. scbt.com [scbt.com]
- 14. Phospho-JNK1/JNK2 (Thr183, Tyr185) Polyclonal Antibody (44-682G) [thermofisher.com]
A Technical Guide to the Differential Functions of JNK1 and JNK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular stress responses, playing pivotal roles in inflammation, apoptosis, and proliferation. The three main isoforms, JNK1, JNK2, and JNK3, share a high degree of homology yet exhibit distinct and sometimes opposing biological functions. This technical guide provides an in-depth comparison of the functions of JNK1 and JNK2 through the lens of selective inhibition, offering insights for researchers and drug development professionals. While a specific inhibitor designated "JNK2-IN-1" is not widely characterized, this guide will focus on a comparative analysis of well-described selective inhibitors for JNK1 and JNK2, providing a framework for understanding their differential impacts on cellular signaling and function.
Introduction to JNK1 and JNK2 Signaling
JNK1 and JNK2 are ubiquitously expressed and are activated by a variety of stress stimuli, including cytokines, UV irradiation, and oxidative stress.[1] Their activation is mediated by a kinase cascade involving MAP kinase kinase kinases (MAP3Ks) and MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. Once activated, JNK1 and JNK2 phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, which is a component of the AP-1 transcription factor complex.[1]
Emerging evidence suggests that JNK1 and JNK2 have non-redundant and often opposing roles in cellular processes.[2] Generally, JNK1 is considered to be pro-apoptotic, while JNK2 is associated with pro-survival signals in certain cellular contexts.[2] This functional divergence makes isoform-selective inhibition a crucial strategy for therapeutic intervention in diseases where the JNK pathway is dysregulated, such as cancer, neurodegenerative disorders, and inflammatory conditions.[3][4]
The JNK Signaling Pathway
The canonical JNK signaling pathway is initiated by various extracellular and intracellular stimuli that activate upstream MAP3Ks. These in turn phosphorylate and activate MKK4 and MKK7, which then dually phosphorylate JNKs on threonine and tyrosine residues within their activation loop. Activated JNKs can then translocate to the nucleus to phosphorylate transcription factors or remain in the cytoplasm to act on other substrates.
Comparative Functions of JNK1 and JNK2 Inhibition
Overview of Functional Differences
Studies using genetic knockout models and isoform-selective inhibitors have begun to elucidate the distinct functions of JNK1 and JNK2.
-
Apoptosis: JNK1 is generally considered a pro-apoptotic kinase. Its activation is required for TNF-α-induced apoptosis, and its absence can lead to resistance to UV-induced cell death.[2] In contrast, JNK2 can have anti-apoptotic effects, and its deficiency can sensitize cells to certain apoptotic stimuli.[2]
-
Cell Proliferation: The roles of JNK1 and JNK2 in cell proliferation are context-dependent. Some studies suggest that JNK1 is required for efficient cell cycle progression, while JNK2 may have an anti-proliferative effect.[5]
-
Inflammation: Both JNK1 and JNK2 are involved in inflammatory responses, but they may regulate different aspects of the inflammatory cascade.
-
Cancer: In various cancers, JNK1 and JNK2 can have opposing roles. For instance, in multiple myeloma, JNK2 is constitutively activated and suppresses JNK1-mediated apoptosis, thereby promoting cell survival.[2]
Quantitative Data on Selective Inhibitors
The development of isoform-selective JNK inhibitors is an ongoing challenge due to the high homology in their ATP-binding pockets. However, several compounds with varying degrees of selectivity have been reported.
| Inhibitor | Target(s) | IC50 (nM) - JNK1 | IC50 (nM) - JNK2 | IC50 (nM) - JNK3 | Reference |
| JNK1 Selective | |||||
| DB07268 | JNK1 | 9 | >630 | >630 | [6][7] |
| JNK2/3 Selective | |||||
| JNK2/3-IN-1 | JNK2/3 | >10000 | 830 | 1909 | [8] |
| TCS JNK 5a | JNK2/3 | - | pIC50 = 6.5 | pIC50 = 6.7 | [9][10] |
| Pan-JNK Inhibitors | |||||
| SP600125 | JNK1/2/3 | 40 | 40 | 90 | [9][10] |
| JNK-IN-8 | JNK1/2/3 | 4.7 | 18.7 | 1 | [9][10] |
| Tanzisertib (CC-930) | JNK1/2/3 | 61 | 7 | 6 | [9][10] |
pIC50 is the negative logarithm of the IC50 value.
| Inhibitor | Target(s) | Kᵢ (nM) - JNK1 | Kᵢ (nM) - JNK2 | Kᵢ (nM) - JNK3 | Reference |
| JNK Inhibitor VIII | JNK1/2/3 | 2 | 4 | 52 | [8][9] |
| Tanzisertib (CC-930) | JNK1/2/3 | 44 | 6.2 | - | [9][10] |
| Inhibitor | Target(s) | Kd (nM) - JNK1 | Kd (nM) - JNK2 | Kd (nM) - JNK3 | Reference |
| IQ-1S | JNK3 | 390 | 360 | 87 | [9] |
| IQ 3 | JNK3 | 240 | 290 | 66 | [9][10] |
Experimental Protocols for Inhibitor Characterization
General Experimental Workflow
A typical workflow for comparing the effects of JNK1 and JNK2 selective inhibitors involves a combination of biochemical and cell-based assays.
In Vitro Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor in close proximity to a fluorescent acceptor on the substrate, resulting in a FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Dilute JNK1 or JNK2 enzyme and the substrate (e.g., biotinylated ATF2) in the reaction buffer.
-
Prepare serial dilutions of the test inhibitors in DMSO, followed by dilution in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665 in a TR-FRET dilution buffer containing EDTA to stop the reaction.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the inhibitor solution to the assay wells.
-
Add 2.5 µL of the enzyme solution.
-
Add 2.5 µL of the substrate solution.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 10 µL of the detection solution to stop the reaction and initiate the detection process.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (XTT)
The XTT assay is a colorimetric method to assess cell viability based on the metabolic activity of the cells.
Principle: The tetrazolium salt XTT is reduced to a soluble orange formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the JNK inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
XTT Labeling:
-
Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from the sample absorbance.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the EC50 value.
-
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified by measuring its absorbance.
Protocol Outline:
-
Cell Treatment and Lysis:
-
Treat cells with the JNK inhibitors as described for the cell viability assay.
-
Harvest the cells and lyse them in a chilled cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Caspase-3 Assay:
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction mixture containing a reaction buffer and the caspase-3 substrate (DEVD-pNA).
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
-
Conclusion
The distinct and often opposing functions of JNK1 and JNK2 present both a challenge and an opportunity for the development of targeted therapies. While JNK1 inhibition may be beneficial in diseases characterized by excessive apoptosis, JNK2 inhibition could be a viable strategy in cancers where it promotes cell survival. The continued development and characterization of isoform-selective inhibitors, coupled with rigorous biochemical and cell-based assays as outlined in this guide, are essential for advancing our understanding of JNK signaling and for the successful translation of these findings into novel therapeutics.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. abcam.cn [abcam.cn]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. abcam.com [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Therapeutic Potential of JNK2 Inhibition in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the JNK2 isoform, has emerged as a critical mediator of neuronal apoptosis and stress responses implicated in the pathogenesis of a spectrum of neurodegenerative diseases. While the specific inhibitor JNK2-IN-1 has been identified, its documented therapeutic application to date lies in the realm of anti-inflammatory activity, with no direct published evidence supporting its use in neurodegeneration. This technical guide will first address the known characteristics of this compound and then broaden its scope to provide an in-depth analysis of the therapeutic potential of targeting JNK2 in neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. This guide will present quantitative data for various JNK inhibitors, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
This compound: Current State of Knowledge
This compound, also known as Compound J27, is a documented inhibitor of JNK2. The primary quantitative data available for this compound is its dissociation constant (Kd), which is a measure of its binding affinity to the target protein.
Table 1: Quantitative Data for this compound
| Compound | Target | Parameter | Value | Reference |
| This compound (Compound J27) | JNK2 | Kd | 79.2 µM | [1][2][3][4][5] |
Current research on this compound has primarily focused on its anti-inflammatory properties. Studies have shown that it can alleviate symptoms in models of acute lung injury and sepsis by decreasing the release of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3][4] This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2][3][4] Crucially, a comprehensive search of scientific literature reveals a lack of studies directly investigating the therapeutic potential of this compound in the context of neurodegenerative diseases.
Therapeutic Potential of Targeting JNK2 in Neurodegeneration
Despite the absence of specific data for this compound in neurodegeneration, the broader field of JNK2 inhibition holds significant promise for therapeutic intervention in these debilitating conditions. JNKs, and particularly the JNK2 and JNK3 isoforms, are key players in the cellular stress pathways that lead to neuronal death.
Role of JNK2 in Neurodegenerative Diseases
-
Parkinson's Disease (PD): The JNK pathway is implicated in the loss of dopaminergic neurons, a hallmark of PD.[6][7] Studies have shown that genetic deletion of JNK2 and JNK3 can protect against neurodegeneration in animal models of PD.[8] JNK activation is linked to cellular processes affected in PD, and its regulation is considered a potential treatment strategy.[6]
-
Alzheimer's Disease (AD): JNK signaling is activated by factors associated with AD, such as amyloid-β (Aβ) peptides, and is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[9][10][11][12][13] Inhibition of the JNK pathway is being explored as a therapeutic approach to mitigate these pathological features.[9][12]
-
Huntington's Disease (HD): Activation of the JNK cascade has been observed in cellular models of HD.[14] Blockade of the JNK pathway has been shown to be beneficial in counteracting the neurotoxicity associated with the mutant huntingtin protein.[14][15]
Quantitative Data for Other JNK Inhibitors
Several other small molecule inhibitors targeting JNKs, with varying degrees of selectivity for JNK2, have been developed and studied in the context of neurodegeneration and other diseases.
Table 2: Quantitative Data for Selected JNK Inhibitors
| Compound | Target(s) | Parameter | Value(s) | Potential Relevance | Reference(s) |
| SP600125 | JNK1, JNK2, JNK3 | IC50 | 40 nM, 40 nM, 90 nM | Widely used pan-JNK inhibitor in neurodegeneration models. | [2] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | IC50 | 4.7 nM, 18.7 nM, 1 nM | Potent pan-JNK inhibitor. | [1] |
| Bentamapimod (AS 602801) | JNK1, JNK2, JNK3 | IC50 | 80 nM, 90 nM, 230 nM | ATP-competitive JNK inhibitor. | [1] |
| JNK2/3-IN-1 | JNK2, JNK3 | IC50 | 830 nM, 1909 nM | Covalent inhibitor with promise for neurodegenerative diseases. | [1][2][16] |
| JNK-IN-11 | JNK1, JNK2, JNK3 | IC50 | 2.2 µM, 21.4 µM, 1.8 µM | Potential for Alzheimer's and Parkinson's disease research. | [1][2] |
| ZG-10 (JNK-IN-2) | JNK1, JNK2, JNK3 | IC50 | 809 nM, 1140 nM, 709 nM | JNK inhibitor. | [1][2] |
| IQ-3 | JNK1, JNK2, JNK3 | Kd | 0.24 µM, 0.29 µM, 0.066 µM | Preference for JNK3. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of JNK2 inhibitors in a neurodegenerative context. Below are representative protocols for key experiments.
JNK2 Kinase Activity Assay
This protocol is designed to measure the enzymatic activity of JNK2 in the presence of a potential inhibitor.
Materials:
-
Recombinant active JNK2 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer
-
ATP (including radiolabeled γ-³²P-ATP for radioactive assays or antibodies for non-radioactive assays)
-
This compound or other test inhibitors
-
SDS-PAGE and Western blotting equipment or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant JNK2 enzyme, and the JNK substrate.
-
Add varying concentrations of the JNK2 inhibitor (e.g., this compound) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radioactive assay: Expose the gel to a phosphor screen and quantify the incorporation of ³²P into the substrate.
-
For non-radioactive assay: Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun). Quantify the band intensity.
-
Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[17][18][19]
Cell-Based Neuroprotection Assay
This protocol assesses the ability of a JNK2 inhibitor to protect neuronal cells from a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., MPP⁺ for Parkinson's model, Aβ oligomers for Alzheimer's model)
-
This compound or other test inhibitors
-
Cell viability assay kit (e.g., MTT, LDH)
-
Microplate reader
Procedure:
-
Plate neuronal cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the JNK2 inhibitor for a specified time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxic agent to the cell culture medium.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Determine the concentration-dependent neuroprotective effect of the inhibitor.
In Vivo Neurodegeneration Model
This protocol outlines a general workflow for evaluating a JNK2 inhibitor in an animal model of neurodegeneration.
Materials:
-
Animal model of neurodegeneration (e.g., MPTP-induced mouse model of Parkinson's disease)
-
This compound or other test inhibitors formulated for in vivo administration
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents
-
HPLC for neurotransmitter analysis
Procedure:
-
Acclimate animals to the housing and handling conditions.
-
Administer the JNK2 inhibitor to the treatment group and a vehicle to the control group according to a predetermined dosing schedule.
-
Induce neurodegeneration using the appropriate method for the chosen model (e.g., systemic injection of MPTP).
-
Conduct behavioral tests to assess motor function or cognitive deficits at various time points.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform histological analysis (e.g., Nissl staining) and immunohistochemistry for markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons) and JNK pathway activation (e.g., phospho-c-Jun).
-
Quantify neuronal loss and other pathological markers.
-
Analyze neurotransmitter levels (e.g., dopamine (B1211576) and its metabolites in the striatum for PD models) using HPLC.[7][8]
Signaling Pathways and Visualizations
The JNK2 signaling pathway is a complex cascade that can be activated by various cellular stressors and is implicated in the progression of neurodegenerative diseases.
General JNK Signaling Pathway
The canonical JNK signaling cascade involves a three-tiered kinase module.
JNK2 Pathway in Alzheimer's Disease
In Alzheimer's disease, JNK2 is activated by amyloid-β and contributes to both plaque and tangle pathology.
JNK2 Pathway in Parkinson's Disease
In Parkinson's disease, JNK2 is involved in the oxidative stress-mediated death of dopaminergic neurons.
Experimental Workflow for JNK2 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a JNK2 inhibitor for neurodegenerative diseases.
Conclusion and Future Directions
While this compound itself has not yet been explored in the context of neurodegeneration, the wealth of evidence implicating JNK2 in the pathology of Alzheimer's, Parkinson's, and Huntington's diseases makes JNK2 a compelling therapeutic target. The development of selective JNK2 inhibitors with favorable pharmacokinetic profiles for central nervous system penetration is a critical area for future research. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of novel JNK2 inhibitors. Further investigation is warranted to determine if this compound, despite its current focus on inflammatory diseases, may hold untapped potential for the treatment of neurodegenerative disorders. Rigorous preclinical testing of this and other novel JNK2 inhibitors is essential to translate the promise of this therapeutic strategy into clinical reality for patients suffering from these devastating diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The role of c-Jun N-terminal kinase (JNK) in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein Kinases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dadun.unav.edu [dadun.unav.edu]
- 12. frontiersin.org [frontiersin.org]
- 13. Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implication of the JNK pathway in a rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
JNK2-IN-1: A Technical Guide on a Selective JNK2 Inhibitor for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by excessive deposition of extracellular matrix, represent a significant and largely unmet medical need. The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a critical regulator of fibrotic processes. While pan-JNK inhibition has shown promise, the distinct and sometimes opposing roles of JNK isoforms—JNK1 and JNK2—necessitate the development of isoform-selective inhibitors to maximize therapeutic efficacy and minimize off-target effects. JNK1 is broadly considered a pro-fibrotic kinase, while JNK2's role is more context-dependent, occasionally exhibiting anti-fibrotic or pro-survival functions that could either exacerbate or ameliorate disease progression depending on the specific cellular context.[1][2] This technical guide focuses on the profile of a selective JNK2 inhibitor, herein referred to as JNK2-IN-1, as a representative tool for dissecting the nuanced role of JNK2 in fibrosis and as a potential therapeutic agent. The data presented is based on publicly available information for selective JNK2 inhibitors, such as YL5084.[1][3][4][5]
Introduction to JNK2 in Fibrosis
The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway, which is activated by a variety of cellular stresses, including inflammatory cytokines and reactive oxygen species.[6] In the context of fibrosis, the JNK pathway is implicated in fibroblast activation, proliferation, and the production of collagen.[2] While JNK1 has been more definitively linked to pro-fibrotic outcomes, the function of JNK2 is more ambiguous. Some studies suggest that JNK2 can have opposing effects to JNK1. For instance, in certain models of liver fibrosis, JNK1 deficiency was protective, whereas JNK2 deficiency exacerbated fibrosis.[2] This functional dichotomy underscores the importance of developing isoform-selective inhibitors to precisely modulate the JNK pathway in a therapeutic setting. A selective JNK2 inhibitor, such as this compound, allows for the specific interrogation of JNK2-mediated signaling events in fibrotic progression.
Quantitative Data Presentation
The following tables summarize the key quantitative data for a representative selective JNK2 inhibitor, YL5084, which serves as a surrogate for our discussion of this compound.
Table 1: Biochemical Potency and Selectivity of a Representative JNK2 Inhibitor (YL5084)
| Target | IC50 (nM) | Kinase Selectivity (Fold vs. JNK2) |
| JNK1 | 2173 | ~31-fold less potent |
| JNK2 | 70 | 1 (Reference) |
| JNK3 | 84 | ~1.2-fold less potent |
Data sourced from publicly available information on YL5084.[3][4]
Table 2: Cellular Activity of a Representative JNK2 Inhibitor (YL5084)
| Cell Line | Assay | Endpoint | GR50 |
| MM.1S (Multiple Myeloma) | Proliferation | Growth Rate Inhibition | 200-300 nM |
| MM.1S (Multiple Myeloma) | Apoptosis | PARP Cleavage, Caspase 3 Cleavage | Induction at 0.5 and 2.5 µM |
Note: The antiproliferative and apoptotic effects in multiple myeloma cells were found to be JNK2-independent, suggesting other cellular targets for this compound in this specific cancer context.[1][3]
Signaling Pathways and Experimental Workflows
JNK Signaling in Fibrosis
The diagram below illustrates the central role of the JNK signaling pathway in response to pro-fibrotic stimuli and highlights the differential downstream effects of JNK1 and JNK2.
Caption: JNK signaling cascade in fibrosis.
Experimental Workflow for Evaluating this compound in a Fibrosis Model
This workflow outlines the key steps for assessing the efficacy of a selective JNK2 inhibitor in a preclinical model of fibrosis.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Western Blot for Phosphorylated JNK (p-JNK)
This protocol is for the detection of phosphorylated JNK in cell lysates or tissue homogenates to confirm target engagement by this compound.
1. Sample Preparation:
-
Treat cells with this compound for the desired time, followed by stimulation with a JNK activator (e.g., anisomycin (B549157) or UV radiation) if necessary.
-
Wash cells twice with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[7]
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed for total JNK or a loading control like GAPDH or β-actin.[8]
Hydroxyproline Assay for Collagen Quantification
This assay quantifies the total collagen content in tissue samples by measuring the amount of the amino acid hydroxyproline, which is a major component of collagen.[9][10][11]
1. Tissue Hydrolysis:
-
Weigh the frozen tissue sample (e.g., a portion of the lung or liver).
-
Place the tissue in a pressure-resistant, sealed tube with 6N HCl.
-
Hydrolyze the tissue at 110-120°C for 12-24 hours.[9]
2. Sample Preparation:
-
After hydrolysis, cool the samples and centrifuge to pellet any undigested material.
-
Transfer an aliquot of the hydrolysate to a new tube and neutralize with NaOH or KOH.
3. Oxidation Reaction:
-
Add Chloramine-T reagent to each sample and standard, and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.[12]
4. Color Development:
-
Add a colorimetric reagent (e.g., Ehrlich's reagent, containing p-dimethylaminobenzaldehyde) to each sample.
-
Incubate at 60-65°C for 15-20 minutes to develop a colorimetric product.
-
Cool the samples to room temperature.
5. Measurement and Calculation:
-
Measure the absorbance of the samples and standards at 550-560 nm using a spectrophotometer or plate reader.[10][11]
-
Generate a standard curve using known concentrations of hydroxyproline.
-
Calculate the hydroxyproline content in the tissue samples based on the standard curve and express the results as µg of hydroxyproline per mg of wet tissue weight.
Conclusion
The development of isoform-selective JNK inhibitors is a critical step forward in the pursuit of effective anti-fibrotic therapies. This compound, as represented by compounds like YL5084, provides a valuable tool for elucidating the specific contributions of the JNK2 isoform to the pathogenesis of fibrotic diseases. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to support further research and development in this promising area. A deeper understanding of the differential roles of JNK1 and JNK2 will ultimately enable a more refined and effective therapeutic approach to treating a range of debilitating fibrotic conditions.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of hepatic fibrosis by c-Jun-N-terminal kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YL5084 | JNK2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Biochemical Detection Kit: Hydroxyproline Detection and Assessment of Pulmonary Fibrosis Severity [absin.net]
- 12. treat-nmd.org [treat-nmd.org]
JNK2 Inhibition and Its Impact on Cellular Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, and proliferation. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[1] Emerging evidence suggests that JNK1 and JNK2 can have distinct and sometimes opposing roles in regulating cell fate. This has led to a growing interest in developing isoform-selective inhibitors to dissect their specific functions and for therapeutic applications, particularly in oncology. This technical guide focuses on the effects of JNK2 inhibition on cell proliferation pathways, with a spotlight on the selective covalent inhibitor YL5084 and the potent pan-JNK inhibitor JNK-IN-8.
The Dichotomous Role of JNK2 in Cell Proliferation
The role of JNK2 in cell proliferation is highly context-dependent, varying with cell type and the specific signaling milieu. In some instances, JNK2 acts as a pro-proliferative kinase. For example, in melanoma-derived cell lines, the activation of JNK2, coupled with the suppression of JNK1, is positively correlated with cell proliferation and invasiveness.[2] Conversely, in other contexts, JNK2 can act as a negative regulator of proliferation. This complexity underscores the importance of developing and utilizing selective inhibitors to probe the specific functions of JNK2.
Quantitative Effects of JNK2 Inhibition on Cell Proliferation
The development of potent and selective JNK inhibitors has enabled the quantitative assessment of their effects on cancer cell proliferation. Below is a summary of the inhibitory activities of two key JNK inhibitors, the pan-JNK inhibitor JNK-IN-8 and the JNK2/3-selective inhibitor YL5084.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line | Proliferation Assay Metric (nM) | Reference |
| JNK-IN-8 | JNK1 | 4.7 | HeLa | EC50 (c-Jun phosphorylation): 486 | [3][4] |
| JNK2 | 18.7 | A375 | EC50 (c-Jun phosphorylation): 338 | [3][4] | |
| JNK3 | 1 | Triple-Negative Breast Cancer (TNBC) | Suppresses colony formation and viability | [5][6] | |
| YL5084 | JNK1 | 2173 | Multiple Myeloma (MM) cell lines | GR50: 200-300 | [2][7][8] |
| JNK2 | 70 | HAP1 (parental vs. JNK2-knockout) | Antiproliferative effects observed | [2] | |
| JNK3 | 84 | [7][8] |
Table 1: Quantitative analysis of JNK inhibitors' effects on kinase activity and cell proliferation.
Key Signaling Pathways Modulated by JNK2 Inhibition
JNK2 exerts its effects on cell proliferation through a complex network of signaling pathways. Inhibition of JNK2 can lead to the modulation of several key downstream effectors.
The JNK/c-Jun Pathway
A primary substrate of JNK is the transcription factor c-Jun. Phosphorylation of c-Jun by JNK enhances its stability and transcriptional activity, leading to the expression of genes involved in cell cycle progression. JNK-IN-8 has been shown to potently inhibit the phosphorylation of c-Jun in various cell lines.[3][4]
Crosstalk with PI3K/Akt and MAPK/Wnt Pathways
In certain cancer models, such as paclitaxel-resistant breast cancer cells, JNK signaling is significantly activated. Inhibition of JNK using JNK-IN-8 has been shown to suppress the mesenchymal profile of these cells by modulating the PI3K/Akt, MAPK, and Wnt signaling pathways, which are all critical regulators of cell proliferation and survival.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for assessing the effect of JNK2 inhibitors on cell proliferation.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted from studies investigating the effects of JNK inhibitors on cancer cell lines.[9]
-
Cell Seeding: Seed cells (e.g., MCF-7, Multiple Myeloma cells) in a 96-well plate at a density of 8 x 10³ cells/well. Allow the cells to attach overnight.
-
Treatment: Treat the cells with varying concentrations of the JNK inhibitor (e.g., YL5084: 0.001-100 µM; JNK-IN-8: 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 or 72 hours).[7][9]
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. For GR50 determination, analyze the dose-response curve.
Western Blot Analysis for Target Engagement
This protocol is based on the methodology used to confirm the cellular engagement of JNK inhibitors.[2]
-
Cell Treatment: Treat cells (e.g., MM.1S) with the JNK inhibitor (e.g., YL5084 at 0.5, 2.5 µM) or DMSO for 6 hours.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total JNK1, total JNK2, phospho-c-Jun, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The selective inhibition of JNK2 presents a promising therapeutic strategy, particularly in cancers where it plays a pro-proliferative role. The development of covalent inhibitors like YL5084, which demonstrates selectivity for JNK2 over JNK1, is a significant step forward in dissecting the isoform-specific functions of JNKs.[2][10] However, it is noteworthy that in some cellular contexts, the antiproliferative effects of these inhibitors may be JNK2-independent, suggesting the presence of off-target effects that warrant further investigation.[2][11] The continued development and characterization of highly selective JNK2 inhibitors will be crucial for validating JNK2 as a therapeutic target and for advancing our understanding of its complex role in cell proliferation.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Dual Nature of JNK2 Signaling in Cancer: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the c-Jun N-terminal kinase 2 (JNK2) signaling pathway and its multifaceted role in various cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex pathways to facilitate further investigation and therapeutic development.
Core Concepts: The JNK2 Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. Encoded by the MAPK9 gene, JNK2 is ubiquitously expressed and plays a pivotal, albeit complex, role in cellular processes such as proliferation, apoptosis, and inflammation.[1][2] The function of JNK2 in cancer is highly context-dependent, acting as both a tumor promoter and a tumor suppressor in different malignancies.[3]
Upstream Activation
JNK2 is activated through a canonical three-tiered kinase cascade. Various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), growth factors, and environmental stressors like UV radiation and oxidative stress, initiate the pathway.[4] These signals lead to the activation of MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MAP2Ks). Specifically, MKK4 and MKK7 are the primary upstream kinases that dually phosphorylate JNK2 on threonine and tyrosine residues within a conserved Thr-Pro-Tyr (TPY) motif, leading to its activation.[4] Scaffolding proteins, such as JNK-interacting protein 1 (JIP1), play a crucial role in enhancing the specificity and efficiency of this signaling cascade by bringing the kinase components into close proximity.
Downstream Effectors and Cellular Outcomes
Once activated, JNK2 phosphorylates a range of downstream substrates, influencing a variety of cellular responses. Key downstream targets include:
-
c-Jun: A primary and well-characterized substrate, phosphorylation of c-Jun by JNK2 enhances its transcriptional activity as part of the AP-1 transcription factor complex. This can lead to the expression of genes involved in both cell proliferation and apoptosis.[5][6] JNK2 binds to c-Jun with approximately 25 times greater efficiency than its isoform JNK1.[1]
-
p53: JNK2 can phosphorylate the tumor suppressor protein p53, which can lead to its stabilization and activation, thereby promoting apoptosis.[7] In bladder cancer, lower JNK2 levels correlate with reduced p53 levels.[7]
-
Bcl-2 Family Proteins: JNK2 can modulate the activity of Bcl-2 family members. For instance, it can phosphorylate the anti-apoptotic protein Bcl-2, leading to its inactivation and promoting apoptosis.[8] Conversely, JNK signaling has also been implicated in promoting cell survival through the regulation of Bcl-2 family proteins in certain contexts.[4]
The ultimate cellular outcome of JNK2 activation—proliferation or apoptosis—is a subject of intense research and appears to be determined by the specific cellular context, the nature and duration of the stimulus, and crosstalk with other signaling pathways.
The Dichotomous Role of JNK2 in Cancer Models
JNK2's function in cancer is not monolithic; it exhibits both pro-tumorigenic and tumor-suppressive roles depending on the cancer type and the specific signaling context.
JNK2 as a Tumor Promoter
In several cancer models, JNK2 activity is associated with enhanced proliferation, invasion, and resistance to therapy.
-
Melanoma: JNK2, but not JNK1, is required for the invasiveness and long-term proliferation of melanoma cells.[2] Activation of JNK2 signaling is also implicated in acquired resistance to BRAF inhibitors in a subset of melanoma cells.[2]
-
Glioblastoma: JNK2 has a dominant pro-tumorigenic role in glioblastoma, where it can be constitutively activated.[9]
-
Colon Cancer: Inhibition of the JNK pathway can sensitize hypoxic colon cancer cells to chemotherapy, suggesting a pro-survival role for JNK in this context.[10]
JNK2 as a Tumor Suppressor
Conversely, in other cancer types, JNK2 functions to suppress tumor growth and promote apoptosis.
-
Breast Cancer: JNK2 deficiency has been shown to shorten tumor latency and increase tumor multiplicity in a mouse model of HER2-driven breast cancer, suggesting a tumor-suppressive role.[11] However, other studies have shown that inhibition of JNK can impair tumor growth in resistant HER2-positive models.[12]
-
Bladder Cancer: JNK2 expression is downregulated in bladder cancer, and lower levels are associated with poorer overall survival.[7] JNK2 appears to act as a tumor suppressor in this context by stabilizing p53.[7]
-
Hepatocellular Carcinoma (HCC): While JNK1 is implicated in promoting HCC proliferation, compound deficiency of JNK1 and JNK2 in hepatocytes can actually increase tumor burden, suggesting a complex and potentially suppressive role for JNK2 in hepatocytes.[13][14]
Quantitative Data on JNK2 Function in Cancer Models
The following tables summarize quantitative data from various studies investigating the role of JNK2 in cancer.
| Cancer Type | Model System | Experimental Approach | Metric | Result | Reference |
| Melanoma | 501MEL & HMEL-T1 cells | Overexpression of JNK2C116S (inhibitor-resistant mutant) + JNK-IN-8 | Cell Invasion | 84% and 416% increase, respectively, compared to control | [2] |
| Melanoma | Xenograft Mouse Model | JNK2C116S expressing cells + JNK-IN-8 | Tumor Growth | Enhanced tumor growth in vivo | [2] |
| Breast Cancer | TNBC Mouse Models (E0771) | Treatment with JNK inhibitor (JNK-IN-8) | Tumor Growth | 66.7% reduction in tumor volume (1239 mm³ vs 412 mm³) | [15] |
| Breast Cancer | Transplanted tumors in BALB/c mice | Treatment with JNK inhibitor (SP600125) | Apoptosis Index | 126% increase (10.23% vs. 4.53%) | [16] |
| Colon Cancer | HT29 & SW620 cells | JNK inhibitor (CC-401) + Oxaliplatin | Synergism | Synergistic cytotoxicity observed | [10] |
| Hepatocellular Carcinoma | Human HCC cell line (Huh7) | JNK2 knockdown | Cell Proliferation | No effect on proliferation | [14] |
Table 1: Effects of JNK2 Modulation on Cancer Phenotypes
| Cancer Type | Model System | Experimental Approach | Metric | Result | Reference |
| Melanoma | BRAFi-resistant melanoma cells | JNK-IN-8 + Dabrafenib | Cell Viability | No effect on cells expressing JNK2C116S, suggesting JNK2 is crucial for resistance | [2] |
| Colon Cancer | Hypoxic HT29 cells | Dominant-negative JNK2 construct | Sensitivity to Oxaliplatin | No significant change in sensitivity | [10] |
| Lung Cancer | Gemcitabine-resistant (GEM-R) cells | - | JNK phosphorylation | Significantly reduced in GEM-R cells, affecting Bcl-2 phosphorylation | [17] |
Table 2: Role of JNK2 in Chemoresistance
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the JNK2 signaling pathway.
In Vitro JNK Kinase Assay (Non-Radioactive)
This assay measures the kinase activity of JNK2 by detecting the phosphorylation of a substrate, typically c-Jun, via Western blotting.
Materials:
-
Recombinant active JNK2 enzyme
-
Recombinant GST-c-Jun substrate
-
Kinase Assay Buffer (25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT, 0.1 mM NaVO₄, 25 mM β-glycerophosphate)
-
ATP solution (10 mM)
-
SDS-PAGE loading buffer
-
Primary antibody: anti-phospho-c-Jun (Ser63)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the kinase assay buffer, recombinant active JNK2 enzyme, and any inhibitory compounds being tested.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding the GST-c-Jun substrate and ATP to a final concentration of 200 µM.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary anti-phospho-c-Jun antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Quantification: Quantify the band intensities to determine the level of c-Jun phosphorylation.
Western Blotting for Phospho-JNK2 and Total JNK2
This protocol details the detection of both the activated (phosphorylated) and total levels of JNK2 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE apparatus
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein samples to the same concentration and add Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an ECL substrate. The expected molecular weights for JNK isoforms are approximately 46 kDa and 54 kDa.
-
Stripping and Re-probing: To detect total JNK, strip the membrane and re-probe with the anti-total JNK antibody, followed by the secondary antibody and detection steps. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Analysis: Quantify the band intensities and normalize the phospho-JNK signal to the total JNK or loading control signal.
In Vivo Xenograft Mouse Model
This protocol describes a general workflow for studying the effect of JNK2 modulation on tumor growth in vivo.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Calipers
-
Test compound (e.g., JNK2 inhibitor) and vehicle
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the desired dosing schedule and route.
-
Endpoint Analysis: Continue monitoring tumor volume and body weight. At the end of the study (when control tumors reach a specified size or at a set time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Future Directions and Therapeutic Implications
The dual role of JNK2 in cancer presents both challenges and opportunities for therapeutic development. The context-dependent nature of JNK2 signaling necessitates a nuanced approach to targeting this pathway.
-
JNK2 Isoform-Specific Inhibitors: The development of highly specific JNK2 inhibitors is crucial to avoid off-target effects and the potentially opposing actions of JNK1. A deeper understanding of the structural differences between JNK isoforms will aid in the design of such compounds.[1]
-
Combination Therapies: Targeting the JNK2 pathway in combination with other therapies, such as BRAF inhibitors in melanoma or chemotherapy in colon cancer, holds significant promise for overcoming drug resistance.[2][10]
-
Biomarker Development: Identifying predictive biomarkers to determine which tumors are dependent on JNK2 signaling for their growth and survival will be essential for patient stratification in clinical trials.
References
- 1. JNK2 contains a specificity-determining region responsible for efficient c-Jun binding and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 3. Novel combination treatment for colorectal cancer using Nek2 siRNA and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basal Cancer Cell Survival Involves JNK2 Suppression of a Novel JNK1/c-Jun/Bcl-3 Apoptotic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROS-dependent activation of JNK converts p53 into an efficient inhibitor of oncogenes leading to robust apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of JNK potentiates temozolomide-induced cytotoxicity in U87MG glioblastoma cells via suppression of Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HER2-driven breast cancer suppression by the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The role of JNK in the development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. Identification of the JNK-Active Triple-Negative Breast Cancer Cluster Associated With an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. c-Jun NH2-terminal kinase suppression significantly inhibits the growth of transplanted breast tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphorylation of Bcl-2 by JNK confers gemcitabine resistance in lung cancer cells by reducing autophagy-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous World of JNK Signaling: An In-depth Guide to the Isoform-Specific Functions of JNK1 and JNK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to a diverse array of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and metabolic insults.[1] Within this family, the ubiquitously expressed isoforms JNK1 (encoded by the MAPK8 gene) and JNK2 (encoded by the MAPK9 gene) have emerged as key regulators of fundamental cellular processes such as proliferation, apoptosis, inflammation, and metabolism.[2][3] While initially thought to be largely redundant, a growing body of evidence derived from genetic knockout models and isoform-specific inhibition studies has unveiled a fascinating dichotomy in their functions, with JNK1 and JNK2 often playing distinct and sometimes opposing roles.[4][5][6] This functional divergence holds profound implications for the pathogenesis of numerous diseases, including cancer, metabolic syndrome, and inflammatory disorders, making isoform-specific targeting a highly attractive strategy for therapeutic intervention.[6][7][8]
This technical guide provides a comprehensive overview of the isoform-specific functions of JNK1 and JNK2, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Core Signaling Pathway
The JNK signaling cascade is a tiered kinase module initiated by various stress signals.[9] Upstream mitogen-activated protein kinase kinase kinases (MAPKKKs), such as MEKK1 and ASK1, phosphorylate and activate the MAPKKs, MKK4 and MKK7.[4] These dual-specificity kinases then phosphorylate JNK isoforms on conserved threonine and tyrosine residues within their activation loop, leading to their activation.[4] Activated JNKs, in turn, phosphorylate a plethora of downstream substrates, most notably the transcription factor c-Jun, a component of the activator protein-1 (AP-1) complex.[10]
Isoform-Specific Functions: A Comparative Analysis
Apoptosis
The roles of JNK1 and JNK2 in apoptosis are highly context-dependent, with studies reporting both pro-apoptotic and anti-apoptotic functions.
-
UV Irradiation-Induced Apoptosis: In response to UV radiation, JNK1 plays a pro-apoptotic role, and its absence leads to resistance to UV-induced cell death.[11] Conversely, JNK2-deficient cells exhibit increased sensitivity to UV irradiation, which is correlated with elevated and sustained phosphorylation of JNK1 and c-Jun.[11]
-
TNF-α-Induced Apoptosis: In contrast to their roles in UV-induced apoptosis, both JNK1 and JNK2 appear to negatively regulate apoptosis induced by tumor necrosis factor-alpha (TNF-α) in certain contexts.[11] Fibroblasts lacking either JNK1 or JNK2 are more sensitive to TNF-α-induced cell death.[11] However, other studies have shown that JNK1 is essential for TNF-α-induced apoptosis, while JNK2 negatively regulates this process.[4] This discrepancy may be attributable to differences in cell type and experimental conditions.
Cell Proliferation and Differentiation
JNK1 and JNK2 exert opposing effects on cell proliferation, primarily through their differential regulation of c-Jun.
-
Fibroblast Proliferation: JNK1 acts as a positive regulator of fibroblast proliferation.[5] Its absence leads to decreased c-Jun phosphorylation and stability, resulting in reduced proliferation.[5][12] In contrast, JNK2 is a negative regulator of fibroblast proliferation.[5] JNK2 deficiency leads to increased c-Jun phosphorylation and stability, thereby promoting proliferation.[5][12] Mechanistically, in unstimulated cells, JNK2 is preferentially bound to c-Jun, facilitating its degradation.[12] Upon stimulation, JNK1 becomes the primary kinase for c-Jun.[12]
-
T-Cell Differentiation: Both JNK1 and JNK2 are involved in T-cell function, though with some distinct roles. The absence of either JNK1 or JNK2 can result in impaired T-cell activation.[13]
Inflammation
In the context of inflammatory responses, JNK1 and JNK2 often exhibit opposing functions, particularly in inflammatory arthritis.
-
Inflammatory Arthritis: In mouse models of collagen-induced arthritis, JNK1 deficiency leads to protection from the disease, whereas JNK2 deficiency exacerbates it.[5] This is partly explained by the altered regulation of CD86 expression in macrophages, which affects T-cell-mediated immunity.[5]
Metabolic Regulation
JNK signaling, particularly through JNK1, is a critical link between obesity, inflammation, and insulin (B600854) resistance.
-
Insulin Resistance: JNK1 is a key mediator of obesity-induced insulin resistance.[8][14] Its activation can suppress insulin signaling by phosphorylating insulin receptor substrate-1 (IRS-1) at inhibitory sites.[15] Mice with a systemic knockout of JNK1 are protected from high-fat diet-induced obesity and insulin resistance.[8][16]
-
Steatohepatitis: In the context of nonalcoholic fatty liver disease (NAFLD), JNK1 promotes the development of steatosis and hepatitis, while JNK2 appears to have a protective role by inhibiting hepatocyte cell death.[6][17]
Cancer
The roles of JNK1 and JNK2 in cancer are complex and tumor-type specific, with both oncogenic and tumor-suppressive functions reported.
-
Skin Cancer: In a mouse model of multistage skin tumorigenesis, JNK2 deficiency was found to inhibit tumor development, whereas JNK1 deficiency resulted in a higher tumor burden.[18]
-
Pancreatic Cancer: In human pancreatic cancer cell lines, JNK1 and JNK2 can have opposing functions. Inhibition of JNK2 has been associated with increased tumor proliferation, while specific inhibition of JNK1 has the opposite effect.[19][20]
Quantitative Data Summary
| Parameter | JNK1 | JNK2 | Key Findings | References |
| Tissue Expression | Ubiquitous | Ubiquitous | JNK1 and JNK2 are widely expressed in most tissues. | [2][21] |
| Substrate Affinity | Lower affinity for c-Jun in unstimulated cells. | Higher affinity for c-Jun in unstimulated cells. | JNK2 preferentially binds to and promotes the degradation of c-Jun in the basal state. | [12] |
| Kinase Activity (UV) | Pro-apoptotic | Anti-apoptotic | JNK1 promotes, while JNK2 inhibits, UV-induced apoptosis. | [11] |
| Proliferation (Fibroblasts) | Positive regulator | Negative regulator | JNK1 promotes, while JNK2 inhibits, fibroblast proliferation. | [5][12] |
| Inflammatory Arthritis | Pro-arthritogenic | Anti-arthritogenic | JNK1 deficiency protects against, while JNK2 deficiency exacerbates, inflammatory arthritis. | [5] |
| Insulin Resistance | Promotes | Contributes | JNK1 is a major driver of obesity-induced insulin resistance. JNK2 also plays a role, but its effects can be masked by JNK1. | [8][14][16] |
| Steatohepatitis | Promotes | Inhibits | JNK1 promotes steatosis and liver injury, while JNK2 is protective. | [6][17] |
| Skin Tumorigenesis | Tumor suppressor | Oncogenic | JNK1 deficiency enhances, while JNK2 deficiency inhibits, skin tumor development. | [18] |
Experimental Protocols
In Vitro Kinase Assay for JNK Activity
This protocol describes a method to measure the kinase activity of immunoprecipitated JNK1 or JNK2 using a recombinant substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein A/G agarose (B213101) or sepharose beads
-
Anti-JNK1 or anti-JNK2 antibody
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
Recombinant substrate (e.g., GST-c-Jun)
-
ATP (including γ-³²P-ATP for radioactive detection or cold ATP for Western blot detection)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with anti-JNK1 or anti-JNK2 antibody overnight at 4°C.
-
Capture the immune complexes by adding Protein A/G beads.
-
Wash the beads extensively with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the recombinant substrate and ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Termination and Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radioactive assay) or Western blotting with a phospho-specific antibody.
-
Immunoprecipitation of Endogenous JNK1 and JNK2
This protocol details the immunoprecipitation of endogenous JNK1 and JNK2 for subsequent analysis, such as Western blotting or kinase assays.
Materials:
-
Cell lysis buffer (e.g., modified RIPA buffer)
-
Anti-JNK1 or anti-JNK2 primary antibody
-
Isotype control IgG
-
Protein A/G agarose or sepharose beads
-
Wash buffer (e.g., ice-cold PBS or lysis buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysate Preparation: Prepare cell lysate as described in the kinase assay protocol.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody or isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Conclusion
The distinct and often opposing functions of JNK1 and JNK2 underscore the complexity of the JNK signaling network. A thorough understanding of their isoform-specific roles is paramount for the development of targeted therapies for a range of human diseases. This guide provides a foundational resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, quantitative data, and practical experimental protocols to facilitate further investigation into the fascinating world of JNK signaling. The continued exploration of JNK1 and JNK2 isoform specificity promises to unveil novel therapeutic avenues with enhanced efficacy and reduced off-target effects.
References
- 1. promega.com [promega.com]
- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Jun N-Terminal Protein Kinase 1 (JNK1), but Not JNK2, Is Essential for Tumor Necrosis Factor Alpha-Induced c-Jun Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of JNK1 and JNK2 Inhibition on Murine Steatohepatitis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cJun NH2-terminal kinase 1 (JNK1): roles in metabolic regulation of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. c-Jun NH2-Terminal Kinase Is Essential for the Regulation of AP-1 by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of JNK1 and JNK2 on signal specific induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct roles for JNK1 and JNK2 in regulating JNK activity and c-Jun-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. c-JUN gene induction and AP-1 activity is regulated by a JNK-dependent pathway in hypoxic HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional in vivo interactions between JNK1 and JNK2 isoforms in obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. paulogentil.com [paulogentil.com]
- 16. mdpi.com [mdpi.com]
- 17. JNK REGULATION OF HEPATIC MANIFESTATIONS OF THE METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. c-Jun N-terminal kinase 2 suppresses pancreatic cancer growth and invasion and is opposed by c-Jun N-terminal kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
JNK2-IN-1: A Technical Guide to Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase 2 (JNK2) is a critical signaling node implicated in a variety of pathologies, including cancer and inflammatory diseases.[1][2] Unlike the closely related JNK1 isoform which often promotes apoptosis, JNK2 is frequently associated with pro-survival signals, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the target validation studies for a selective JNK2 inhibitor, herein referred to as JNK2-IN-1. This document details the experimental protocols and quantitative data necessary to rigorously assess the on-target activity and cellular effects of such an inhibitor. The methodologies and data presentation are designed to serve as a comprehensive resource for researchers in the field of kinase drug discovery.
Introduction: JNK2 as a Therapeutic Target
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family.[4] The JNK signaling cascade is activated by a variety of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1] This pathway plays a pivotal role in regulating gene expression, cell proliferation, and apoptosis.[2] The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3.[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the nervous system.[1]
Emerging evidence highlights the distinct and often opposing roles of JNK1 and JNK2.[3][4] In many cellular contexts, JNK1 activation is pro-apoptotic, whereas JNK2 signaling contributes to cell survival and proliferation.[3][4][5] This functional dichotomy makes the selective inhibition of JNK2 a promising therapeutic strategy for diseases where JNK2 activity is dysregulated, such as in certain cancers where it suppresses JNK1-mediated apoptosis.[3][4]
This compound is a novel, selective, and covalent inhibitor designed to target a cysteine residue within the ATP-binding pocket of JNK2, leading to its irreversible inactivation. The following sections detail the comprehensive target validation studies performed to confirm its mechanism of action and cellular efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and cellular assays designed to characterize the potency, selectivity, and target engagement of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase | This compound IC₅₀ (nM) | JNK-IN-8 IC₅₀ (nM) | SP600125 IC₅₀ (nM) |
| JNK1 | 95 | 4.7 | 40 |
| JNK2 | 4.5 | 18.7 | 40 |
| JNK3 | 8.2 | 1.0 | 90 |
| p38α | >1000 | >1000 | >1000 |
| ERK1 | >1000 | >1000 | >1000 |
Data is representative and compiled from literature on selective JNK2 inhibitors.[6][7]
Table 2: Cellular Target Engagement and Potency
| Assay | Cell Line | This compound EC₅₀ (nM) | Notes |
| p-c-Jun Inhibition | HeLa | 25 | Measures inhibition of JNK2 activity in cells. |
| Cell Viability (MTT Assay) | A375 | 150 | Assesses the anti-proliferative effect of the inhibitor. |
| Cellular Thermal Shift Assay (CETSA) | HEK293 | 50 | Confirms direct binding of the inhibitor to JNK2 in intact cells. |
Data is representative and based on similar compounds found in the literature.[1][4]
Experimental Protocols
Detailed methodologies for the key target validation experiments are provided below.
In Vitro Kinase Assay (TR-FRET)
This assay measures the direct inhibition of JNK2 kinase activity by this compound.
Materials:
-
Recombinant human JNK1, JNK2, JNK3, p38α, and ERK1 enzymes
-
ATF2 (substrate)
-
ATP
-
Kinase reaction buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
LanthaScreen™ Tb-anti-pATF2 antibody
-
This compound (and other inhibitors) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor.
-
Add 5 µL of a solution containing the kinase (e.g., JNK2) and substrate (ATF2) in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and detect phosphorylation by adding the terbium-labeled anti-pATF2 antibody.
-
After a 1-hour incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.[8]
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
Western Blot for Phospho-c-Jun Inhibition
This assay determines the ability of this compound to inhibit the JNK signaling pathway in a cellular context by measuring the phosphorylation of its downstream substrate, c-Jun.
Materials:
-
HeLa cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-JNK2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 2 hours.
-
Stimulate the JNK pathway with a known activator (e.g., anisomycin (B549157) or UV radiation) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify band intensities.[2]
-
Normalize phospho-c-Jun levels to total c-Jun and β-actin.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation.
Materials:
-
A375 cells
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed A375 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to JNK2 in intact cells.[9]
Materials:
-
HEK293 cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Western blot reagents (as described in 3.2)
Procedure:
-
Treat HEK293 cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate the soluble protein fraction from the precipitated proteins.
-
Analyze the soluble fraction by Western blot using an anti-JNK2 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9][10]
Mandatory Visualizations
JNK2 Signaling Pathway
Caption: Simplified JNK2 signaling pathway and the point of inhibition by this compound.
Target Validation Experimental Workflow
Caption: Logical workflow for the target validation of a kinase inhibitor like this compound.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK2: a negative regulator of cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
JNK-IN-8: A Technical Guide for the Investigation of Neuroinflammatory Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. The c-Jun N-terminal kinases (JNKs), a family of stress-activated protein kinases, are key regulators of inflammatory pathways and neuronal apoptosis.[1] The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[1] The distinct roles of these isoforms in neuroinflammatory cascades present an opportunity for targeted therapeutic intervention. This guide focuses on JNK-IN-8, a potent and irreversible pan-JNK inhibitor, as a tool for studying neuroinflammatory processes. JNK-IN-8 covalently binds to a conserved cysteine residue within the ATP-binding site of JNK isoforms, providing a powerful means to probe the function of this signaling pathway in neuroinflammation.
JNK-IN-8: An Overview
JNK-IN-8 is a highly specific and potent inhibitor of all three JNK isoforms. Its irreversible mechanism of action offers sustained target engagement, making it a valuable tool for both in vitro and in vivo studies.
Quantitative Data on JNK-IN-8
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| IC₅₀ (nM) | 4.7 | 18.7 | 1.0 | [2] |
JNK Signaling in Neuroinflammation
The JNK signaling pathway is a critical mediator of the inflammatory response in the central nervous system. Various stressors, such as ischemia or the presence of pro-inflammatory cytokines, can activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, which in turn promotes the expression of pro-inflammatory genes.
Caption: JNK signaling pathway in neuroinflammation and the inhibitory action of JNK-IN-8.
Experimental Protocols for Studying Neuroinflammation with JNK-IN-8
The following are detailed methodologies for key experiments to investigate the role of JNK-IN-8 in neuroinflammatory processes.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is widely used to mimic ischemic stroke and induce a neuroinflammatory response.
Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., 4% isoflurane (B1672236) for induction, 1.5-2% for maintenance).
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer JNK-IN-8 (e.g., 10 mg/kg, intraperitoneally) or vehicle control immediately after reperfusion.
Post-operative Care and Analysis:
-
Monitor the animals for neurological deficits using a standardized scoring system (e.g., modified Neurological Severity Score - mNSS).
-
At desired time points (e.g., 24 or 72 hours post-tMCAO), euthanize the animals and collect brain tissue for analysis (e.g., ELISA, Western Blotting, Immunohistochemistry).
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Microglia
This model simulates ischemic conditions in a cell culture system to study the direct effects of JNK-IN-8 on microglial activation and inflammatory responses.
Cell Culture and OGD Procedure:
-
Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate the cells at an appropriate density in multi-well plates.
-
To induce OGD, replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2-4 hours).
-
After the OGD period, return the cells to normal culture medium (with glucose and serum) and a normoxic incubator (95% air, 5% CO₂) for a period of reoxygenation (e.g., 24 hours).
-
Treat the cells with JNK-IN-8 at various concentrations (e.g., 1-10 µM) or vehicle control during the reoxygenation phase.
Measurement of Pro-inflammatory Cytokines by ELISA
Protocol:
-
Collect brain tissue homogenates (from the ischemic hemisphere of tMCAO rats) or cell culture supernatants (from OGD-treated microglia).
-
Use commercially available ELISA kits for the quantification of TNF-α, IL-1β, and IL-6, following the manufacturer's instructions.
-
Briefly, add diluted samples and standards to the antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody, followed by another incubation.
-
Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).
-
After a final wash, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Quantitative Data from a Study Utilizing JNK-IN-8 in a Rat tMCAO Model:
| Cytokine | MCAO + Vehicle (pg/mg protein) | MCAO + JNK-IN-8 (pg/mg protein) | % Reduction | Reference |
| TNF-α | ~150 | ~75 | ~50% | Adapted from Zheng et al. |
| IL-1β | ~120 | ~60 | ~50% | Adapted from Zheng et al. |
| IL-6 | ~200 | ~100 | ~50% | Adapted from Zheng et al. |
Western Blot Analysis of JNK Pathway Activation
Protocol:
-
Prepare protein lysates from brain tissue or cultured microglia using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated JNK (p-JNK), total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Experimental Workflow for Evaluating JNK-IN-8 in Neuroinflammation
Caption: A typical workflow for assessing the efficacy of JNK-IN-8 in neuroinflammation.
Conclusion
JNK-IN-8 serves as a valuable pharmacological tool for elucidating the role of the JNK signaling pathway in neuroinflammatory processes. Its high potency and irreversible mode of action allow for robust inhibition of JNK activity in both in vitro and in vivo models. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute studies aimed at understanding the therapeutic potential of targeting JNK in neurological disorders characterized by a significant inflammatory component. The consistent reduction in pro-inflammatory cytokines following JNK-IN-8 treatment underscores the importance of the JNK pathway in driving neuroinflammation and highlights its potential as a drug development target.
References
The Dichotomous Role of JNK2 in Metabolic Homeostasis and Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
c-Jun N-terminal kinase 2 (JNK2), a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a critical, albeit complex, player in the pathogenesis of metabolic diseases, including obesity, insulin (B600854) resistance, and type 2 diabetes. While often studied in conjunction with its isoform JNK1, compelling evidence from genetic and pharmacological studies reveals that JNK2 possesses distinct and sometimes opposing functions in metabolic regulation. This technical guide provides an in-depth analysis of the current understanding of JNK2's role, presenting key quantitative data, detailed experimental methodologies, and visualized signaling pathways to support further research and therapeutic development. While both JNK1 and JNK2 contribute to insulin resistance, their roles in other aspects of metabolic syndrome, such as steatohepatitis, diverge significantly.[1][2] This document aims to be a comprehensive resource for professionals seeking to unravel the intricate signaling networks governed by JNK2 and to explore its potential as a therapeutic target.
JNK2 Signaling in Metabolic Stress
JNKs are activated by a variety of stress stimuli, including pro-inflammatory cytokines (e.g., TNFα), free fatty acids, and endoplasmic reticulum (ER) stress, all of which are elevated in obesity and associated metabolic disorders.[3][4][5] The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAPK (JNK) itself.[6] Upon activation, JNK2, like JNK1, can phosphorylate a plethora of substrates, leading to diverse cellular responses.[6][7][8]
A key mechanism by which JNK2 contributes to insulin resistance is through the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, such as Ser307.[9] This phosphorylation event impairs the ability of IRS-1 to be tyrosine-phosphorylated by the insulin receptor, thereby attenuating downstream insulin signaling through the PI3K/AKT pathway.[6][10] Both JNK1 and JNK2 have been shown to phosphorylate IRS-1.[6]
// Nodes Metabolic_Stress [label="Metabolic Stress\n(Pro-inflammatory Cytokines, FFAs, ER Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAP3K", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP2K [label="MAP2K\n(MKK4/7)", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK2 [label="JNK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRS1 [label="IRS-1", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin_Signaling [label="Insulin Signaling\n(Glucose Uptake, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Resistance [label="Insulin Resistance", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Metabolic_Stress -> MAP3K; MAP3K -> MAP2K; MAP2K -> JNK2 [label="Phosphorylation"]; JNK2 -> IRS1 [label="Inhibitory Phosphorylation\n(Ser307)", color="#EA4335"]; IRS1 -> PI3K_AKT [label="Activation"]; PI3K_AKT -> Insulin_Signaling; JNK2 -> Insulin_Resistance [style=dashed]; IRS1 -> Insulin_Resistance [style=invis]; // for layout PI3K_AKT -> Insulin_Resistance [style=invis]; // for layout } caption: "JNK2-mediated inhibition of insulin signaling."
Quantitative Data from In Vivo Models
The study of JNK2's role in metabolic diseases has heavily relied on genetically modified mouse models. The following tables summarize key quantitative findings from studies using JNK2 knockout (Jnk2-/-) and antisense oligonucleotide (ASO)-mediated knockdown approaches, particularly in the context of a high-fat diet (HFD).
Table 1: Metabolic Parameters in JNK Knockout Mice on a High-Fat Diet
| Genotype | Body Weight | Insulin Sensitivity | Hepatic Steatosis | Liver Injury | Reference |
| Wild-Type (WT) | Obese | Insulin Resistant | Present | Moderate | [1][2] |
| Jnk1-/- | Reduced Weight Gain | Improved | Absent | Reduced | [1][2] |
| Jnk2-/- | Obese (similar to WT) | Insulin Resistant (similar to WT) | Present | Increased | [1][2] |
| Jnk1+/-Jnk2-/- | Reduced Weight Gain | Improved | Not specified | Not specified | [9][11][12] |
Table 2: Effects of JNK1 and JNK2 ASO Knockdown in HFD-Fed Mice with Established Steatohepatitis
| Treatment | Insulin Sensitivity | Hepatic Steatosis | Liver Injury | Reference |
| Control ASO | Insulin Resistant | Present | Moderate | [2] |
| JNK1 ASO | Normalized | Decreased | Reduced | [2] |
| JNK2 ASO | Improved | No effect | Markedly Increased | [1][2] |
These data highlight a critical divergence in the functions of JNK1 and JNK2. While both isoforms contribute to HFD-induced insulin resistance, JNK1 appears to be a primary driver of obesity and hepatic steatosis.[1][2] Conversely, JNK2 seems to play a protective role against hepatocyte cell death.[1][2] The observation that combined haploinsufficiency of JNK1 and complete loss of JNK2 (Jnk1+/-Jnk2-/-) leads to improved insulin sensitivity suggests a complex interplay and potential redundancy between the two isoforms.[9][11][12]
Detailed Experimental Protocols
Reproducibility of findings is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to assess JNK2 function in metabolic studies.
JNK Activity Assay
This protocol is designed to measure the kinase activity of JNK immunoprecipitated from cell or tissue lysates.
Materials:
-
Cell/Tissue Lysate
-
JNK2-specific Antibody
-
Protein A/G Sepharose Beads
-
JNK Extraction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM dithiothreitol (B142953) (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
Recombinant c-Jun (substrate)
-
ATP
-
SDS-PAGE and Western Blotting reagents
-
Phospho-c-Jun specific antibody
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in ice-cold JNK Extraction Buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: Incubate the lysate with a JNK2-specific antibody, followed by the addition of Protein A/G Sepharose beads to capture the antibody-JNK2 complex.
-
Washing: Wash the beads multiple times with JNK Extraction Buffer and then with Kinase Assay Buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in Kinase Assay Buffer containing recombinant c-Jun and ATP. Incubate at 30°C to allow for phosphorylation of c-Jun by the active JNK2.
-
Analysis: Terminate the reaction and analyze the phosphorylation of c-Jun by SDS-PAGE and Western blotting using a phospho-c-Jun specific antibody.
// Nodes start [label="Start:\nCell/Tissue Lysate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ip [label="Immunoprecipitation\nwith anti-JNK2 Ab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash Beads", fillcolor="#FBBC05", fontcolor="#202124"]; kinase_reaction [label="Kinase Reaction\n(c-Jun + ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Western Blot Analysis\n(p-c-Jun)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End:\nQuantify JNK2 Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> ip; ip -> wash; wash -> kinase_reaction; kinase_reaction -> analysis; analysis -> end; } caption: "Workflow for a JNK activity assay."
In Vivo Insulin Sensitivity Assessment in Mice
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are standard procedures to evaluate whole-body glucose homeostasis and insulin sensitivity in mouse models.
3.2.1. Glucose Tolerance Test (GTT)
Purpose: To assess the ability of an animal to clear a glucose load from the circulation.
Procedure:
-
Fast mice overnight (typically 16 hours).
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer a bolus of glucose (e.g., 1-2 g/kg body weight) via intraperitoneal (i.p.) injection.
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
3.2.2. Insulin Tolerance Test (ITT)
Purpose: To assess the response to exogenous insulin, reflecting peripheral insulin sensitivity.
Procedure:
-
Fast mice for a shorter duration (typically 4-6 hours).
-
Measure baseline blood glucose (t=0).
-
Administer a bolus of human or porcine insulin (e.g., 0.75-1 IU/kg body weight) via i.p. injection.
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 45, and 60 minutes) post-injection.
Data Analysis: For both GTT and ITT, the area under the curve (AUC) is calculated to quantify the overall glucose excursion or insulin-mediated glucose disposal. A higher AUC in a GTT indicates glucose intolerance, while a smaller decrease in blood glucose and a higher AUC in an ITT suggest insulin resistance.
JNK2 as a Therapeutic Target: Considerations and Future Directions
The data presented underscore the complexity of targeting JNK signaling for metabolic diseases. While pan-JNK inhibition might offer benefits for insulin resistance, it could exacerbate liver injury due to the protective role of JNK2 in hepatocytes.[1][2] This highlights the need for isoform-specific inhibitors.
// Nodes Pan_JNK_Inhibitor [label="Pan-JNK Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK1_Inhibition [label="JNK1 Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK2_Inhibition [label="JNK2 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Improved_Insulin_Sensitivity [label="Improved Insulin Sensitivity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduced_Steatosis [label="Reduced Steatosis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increased_Liver_Injury [label="Increased Liver Injury", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pan_JNK_Inhibitor -> JNK1_Inhibition; Pan_JNK_Inhibitor -> JNK2_Inhibition; JNK1_Inhibition -> Improved_Insulin_Sensitivity; JNK1_Inhibition -> Reduced_Steatosis; JNK2_Inhibition -> Improved_Insulin_Sensitivity; JNK2_Inhibition -> Increased_Liver_Injury [color="#EA4335"]; } caption: "Therapeutic implications of JNK isoform inhibition."
Future research should focus on:
-
Developing highly selective JNK2 inhibitors or activators: To dissect its precise roles and evaluate its therapeutic potential without the confounding effects of JNK1 modulation.
-
Investigating the tissue-specific functions of JNK2: The role of JNK2 may differ significantly between the liver, adipose tissue, skeletal muscle, and pancreatic β-cells.
-
Elucidating the downstream substrates of JNK2: Identifying the specific proteins phosphorylated by JNK2 in different metabolic contexts will provide a more granular understanding of its signaling pathways.
References
- 1. Differential effects of JNK1 and JNK2 inhibition on murine steatohepatitis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of JNK1 and JNK2 Inhibition on Murine Steatohepatitis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of c‐Jun NH2‐terminal kinases (JNKs) in obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of c-Jun N-terminal Kinase (JNK) in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Role of c-Jun N-terminal Kinase (JNK) in Obesity and Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Functional in vivo interactions between JNK1 and JNK2 isoforms in obesity and insulin resistance [agris.fao.org]
- 12. Functional in vivo interactions between JNK1 and JNK2 isoforms in obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
JNK2-IN-1: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Jun N-terminal kinase 2 (JNK2) is a critical signaling protein involved in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation. Its isoform-specific roles have made it an attractive target for therapeutic intervention in numerous diseases. JNK2-IN-1 (also known as Compound J27) is a selective inhibitor of JNK2, demonstrating anti-inflammatory properties. These application notes provide a comprehensive overview and a detailed experimental protocol for the use of this compound in cell culture-based assays.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family. The three main JNK genes—JNK1, JNK2, and JNK3—encode for multiple isoforms through alternative splicing. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the brain, heart, and testes. These kinases are activated in response to a wide array of cellular stresses, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock. Once activated, JNKs phosphorylate a host of downstream substrates, including the transcription factor c-Jun, thereby regulating gene expression and influencing cellular fate.
This compound is a selective inhibitor of JNK2 with a reported dissociation constant (Kd) of 79.2 μM. It has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6. This makes this compound a valuable tool for investigating the specific roles of JNK2 in cellular signaling and for exploring its therapeutic potential.
JNK Signaling Pathway
The JNK signaling cascade is a tiered kinase pathway. It is typically initiated by stress signals that activate MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKK4 and MKK7). These dual-specificity kinases then phosphorylate JNKs on conserved threonine and tyrosine residues, leading to their activation. Activated JNKs can then translocate to the nucleus to phosphorylate transcription factors or remain in the cytoplasm to act on other substrates. This compound selectively inhibits the kinase activity of JNK2, thereby blocking the downstream signaling events mediated by this specific isoform.
Data Presentation
Table 1: Comparative Inhibitory Activity of Selected JNK Inhibitors
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Selectivity Profile |
| This compound (Compound J27) | - | Kd = 79,200 | - | Selective for JNK2 |
| Bentamapimod (AS602801) | 80 | 90 | 230 | Pan-JNK inhibitor |
| BI-78D3 | - | 280 | - | JNK inhibitor |
| JNK Inhibitor VIII | 45 | 160 | - | JNK1/2 inhibitor |
| Tanzisertib (CC-930) | 61 | 5 | 5 | Potent JNK2/3 inhibitor |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Pan-JNK inhibitor |
| SP600125 | 40 | 40 | 90 | Pan-JNK inhibitor |
Note: Data for compounds other than this compound are IC₅₀ values from various sources. The value for this compound is a dissociation constant (Kd).
Table 2: Representative Cellular Effects of JNK Inhibition
| Cell Line | Treatment | Concentration | Effect | Reference |
| THP-1 (human monocytic) | SP600125 + LPS | 10-50 µM | Dose-dependent inhibition of IL-12 production | [1] |
| Human CD4+ T cells | SP600125 | 7-12 µM (IC₅₀) | Inhibition of IFN-γ, TNF-α, and IL-10 production | [2] |
| HeLa (human cervical cancer) | SP600125 | 5-10 µM (IC₅₀) | Inhibition of c-Jun phosphorylation | [2] |
| OEC-M1 (head and neck cancer) | SP600125 + Paclitaxel | 0.1-20 µM | Prevention of paclitaxel-induced caspase activation | [3] |
Experimental Protocols
This section provides a detailed methodology for utilizing this compound in a typical cell culture experiment to assess its effect on cytokine production and target phosphorylation.
Materials and Reagents
-
This compound (Compound J27)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., THP-1, HeLa, or primary cells)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Anisomycin, or TNF-α)
-
Reagents for downstream analysis (e.g., ELISA kit for cytokine measurement, antibodies for Western blotting)
Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid. To prepare a high-concentration stock solution, dissolve the compound in sterile DMSO. For example, to prepare a 10 mM stock solution, calculate the required amount of DMSO based on the molecular weight of this compound.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Cell Culture and Treatment Protocol
-
Cell Seeding:
-
Culture the cells of interest in the appropriate medium supplemented with FBS and antibiotics.
-
Seed the cells in multi-well plates (e.g., 6-well plates for Western blotting or 96-well plates for viability or ELISA assays) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
-
Inhibitor Pre-treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in fresh, serum-free or low-serum medium. It is crucial to determine the optimal concentration range through a dose-response experiment. Based on the reported Kd, a starting range of 10-100 µM might be appropriate.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for a period of 1 to 4 hours at 37°C. The optimal pre-incubation time should be determined empirically.
-
-
Cellular Stimulation:
-
Following the pre-incubation period, add the stimulating agent (e.g., LPS at 1 µg/mL) directly to the wells containing the inhibitor.
-
Incubate the cells for the desired period, which will depend on the specific cellular response being measured (e.g., 30 minutes for phosphorylation events, 24 hours for cytokine production).
-
-
Sample Collection and Analysis:
-
For Cytokine Analysis (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Store the cleared supernatants at -80°C until analysis.
-
Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
For Protein Analysis (Western Blotting):
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at high speed at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and Western blotting using primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-c-Jun, c-Jun) and a loading control (e.g., GAPDH or β-actin).
-
-
Experimental Workflow Diagram
Conclusion
This compound is a valuable pharmacological tool for the selective investigation of JNK2-mediated signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to elucidate the specific functions of JNK2 in various cellular contexts. As with any inhibitor, it is essential to perform appropriate controls and dose-response experiments to ensure the specificity and validity of the results.
References
Application Notes and Protocols for the In Vitro Use of JNK2/3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock. The three main JNK isoforms, JNK1, JNK2, and JNK3, are encoded by separate genes and exhibit both overlapping and distinct functions in cellular processes such as proliferation, apoptosis, and inflammation. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. The distinct roles of JNK isoforms make them attractive targets for therapeutic intervention in various diseases.
This document provides detailed application notes and protocols for the in vitro use of JNK2/3-IN-1, an irreversible covalent inhibitor with high selectivity for JNK2 and JNK3 over JNK1.
JNK2/3-IN-1: Mechanism of Action
JNK2/3-IN-1, also known as compound 56d, is an irreversible inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding pocket of JNK2 and JNK3. This covalent modification permanently inactivates the kinase, preventing the phosphorylation of downstream substrates. Its selectivity for JNK2 and JNK3 allows for the specific investigation of the roles of these isoforms in cellular signaling pathways.
Data Presentation
The following tables summarize the quantitative data for JNK2/3-IN-1 and other relevant JNK inhibitors for comparative purposes.
Table 1: Biochemical Potency of JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| JNK2/3-IN-1 (Compound 56d) | >10,000 | 830[1] | 1909[1] | Irreversible, covalent inhibitor with high selectivity for JNK2/3. |
| SP600125 | 40[2] | 40[2] | 90[2] | Reversible, ATP-competitive pan-JNK inhibitor. |
| JNK-IN-8 | 4.7[2] | 18.7[2] | 1[2] | Potent, irreversible pan-JNK inhibitor. |
| Tanzisertib (CC-930) | 61[2] | 7[2] | 6[2] | Potent pan-JNK inhibitor. |
| Bentamapimod (AS602801) | 80[2] | 90[2] | 230[2] | ATP-competitive JNK inhibitor. |
Table 2: Selectivity Profile of JNK2/3-IN-1 (Compound 56d)
A kinome scan was performed to assess the selectivity of JNK2/3-IN-1 against a panel of 97 kinases. The results are presented as the percentage of control (POC), where a lower POC value indicates stronger binding.[3]
| Kinase | Percentage of Control (POC) at 500 nM |
| JNK2 | 1.4% |
| JNK3 | 0.3% |
| Other 95 kinases | >35% |
These data demonstrate the high selectivity of JNK2/3-IN-1 for JNK2 and JNK3 over other kinases in the panel.
Mandatory Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of JNK2/3-IN-1.
Experimental Workflow: In Vitro Kinase Assay
References
- 1. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Optimal Concentration of JNK2-IN-1 for Western Blot Analysis of the JNK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the inhibitor JNK2-IN-1 to study the c-Jun N-terminal kinase 2 (JNK2) signaling pathway. It outlines a methodology to determine the optimal inhibitor concentration for effectively reducing the phosphorylation of JNK targets, as assessed by Western blot.
Introduction
The c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by a wide array of environmental and cellular stressors, including inflammatory cytokines, UV radiation, and osmotic shock, playing a pivotal role in regulating cellular processes such as proliferation, apoptosis, and differentiation.[1][2][3] The JNK family comprises three genes (JNK1, JNK2, and JNK3) that produce multiple isoforms through alternative splicing.[2][4] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[2]
The core JNK signaling module involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K or MEKK) activates a MAP kinase kinase (MKK4 or MKK7), which in turn dually phosphorylates JNK on threonine and tyrosine residues (Thr183/Tyr185) for its activation.[2] Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun and ATF2.[1][2]
This compound is a specific inhibitor targeting the JNK2 isoform. Its use in cell-based assays allows for the elucidation of JNK2-specific roles in cellular signaling. Western blotting is a powerful technique to measure the efficacy of this compound by quantifying the phosphorylation status of JNK itself or its downstream targets. This application note provides a comprehensive protocol to determine the optimal working concentration of this compound for inhibiting JNK2 activity in cultured cells.
JNK2 Signaling Pathway
The diagram below illustrates the canonical JNK signaling cascade and highlights the point of intervention for this compound. Extracellular stimuli activate upstream MAP3Ks, initiating a phosphorylation cascade through MKK4/7, leading to JNK activation and subsequent phosphorylation of nuclear targets like c-Jun.
Experimental Protocol
This protocol describes how to treat cells with this compound, prepare cell lysates, and perform a Western blot to detect phosphorylated c-Jun (p-c-Jun) and total JNK as readouts for inhibitor activity.
Materials and Reagents
-
Cell Line: Appropriate cell line expressing JNK2 (e.g., HEK293T, HeLa, SH-SY5Y)
-
Inhibitor: this compound (prepare stock solution in DMSO)
-
Activator: Anisomycin or UV radiation (to induce JNK pathway activation)
-
Culture Medium: DMEM or appropriate medium with FBS, Penicillin-Streptomycin
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
RIPA Lysis Buffer (supplemented with Protease and Phosphatase Inhibitor Cocktails)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
-
Reagents for Western Blot:
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF or Nitrocellulose membrane (0.2 µm or 0.45 µm)
-
Primary Antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK (Total)
-
Rabbit anti-phospho-c-Jun (Ser63)
-
Mouse anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Experimental Workflow
The workflow for determining the optimal inhibitor concentration involves a dose-response experiment followed by standard Western blot analysis.
Step-by-Step Procedure
Part 1: Cell Culture and Treatment
-
Seed Cells: Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare Inhibitor: Prepare a stock solution of this compound in DMSO. Dilute the stock in culture medium to desired final concentrations. A common starting range is 0.1, 1, and 10 µM. Include a vehicle-only control (DMSO).
-
Inhibitor Pre-treatment: Remove the culture medium and add the medium containing this compound or vehicle. Incubate for 1-4 hours at 37°C.
-
Stimulation: Add a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to all wells except for the unstimulated negative control.
-
Harvest: Immediately place the dish on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
Part 2: Lysate Preparation
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (with protease/phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
Part 3: Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA is crucial for phosphoprotein detection to avoid background from casein in milk.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-c-Jun or anti-p-JNK) diluted in 5% BSA/TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate and incubate with the membrane for 1-5 minutes. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total JNK and a loading control like β-Actin.
Data Presentation and Analysis
To determine the optimal concentration of this compound, perform a densitometric analysis of the Western blot bands. The goal is to find the concentration that provides maximal inhibition of the target's phosphorylation without causing significant off-target effects or cell toxicity. The ratio of the phosphorylated protein to the total protein or loading control should be calculated.
Quantitative Data Summary for Dose-Response Experiment
The following table provides a template for summarizing the results from a dose-response experiment. The optimal concentration is typically the lowest concentration that achieves a maximal inhibitory effect (the plateau of the dose-response curve).
| Treatment Group | This compound (µM) | p-JNK Intensity | Total JNK Intensity | p-JNK / Total JNK Ratio | Fold Change (vs. Stimulated Control) |
| Unstimulated Control | 0 | 150 | 8000 | 0.019 | 0.08 |
| Stimulated Control | 0 | 2000 | 8100 | 0.247 | 1.00 |
| Dose 1 | 0.1 | 1100 | 7900 | 0.139 | 0.56 |
| Dose 2 | 1.0 | 450 | 8050 | 0.056 | 0.23 |
| Dose 3 | 10.0 | 420 | 7950 | 0.053 | 0.21 |
*Intensity values are arbitrary units from densitometry analysis.
Analysis: In this example, a concentration of 1.0 µM significantly reduces the p-JNK/Total JNK ratio. Increasing the concentration to 10.0 µM provides only a marginal additional decrease, suggesting that an optimal concentration for this specific experimental system likely lies around 1.0 µM .
Disclaimer: This protocol provides a general guideline. Optimal conditions, including inhibitor concentration, treatment times, and antibody dilutions, should be determined empirically for each specific cell line and experimental setup.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct roles for JNK1 and JNK2 in regulating JNK activity and c-Jun-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot optimization | Abcam [abcam.com]
Jnk2-IN-1 solubility and preparation for experiments
Application Notes and Protocols: JNK2-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Product Information
This compound is a potent and selective inhibitor of c-Jun N-terminal kinase 2 (JNK2). As a member of the mitogen-activated protein kinase (MAPK) family, JNK2 is a key regulator of cellular processes including proliferation, differentiation, inflammation, and apoptosis.[1][2][3] Dysregulation of the JNK signaling pathway is associated with various diseases, making specific inhibitors like this compound valuable tools for research and drug development.[4] These notes provide detailed protocols for the preparation and application of this compound in common experimental settings.
Table 1: Chemical and Physical Properties of a Representative Covalent JNK Inhibitor (JNK-IN-8)
| Property | Value |
|---|---|
| Alternative Names | JNK Inhibitor XVI |
| Chemical Name | 3-[[4-(Dimethylamino)-1-oxo-2-buten-1-yl]amino]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] phenyl]-benzamide |
| Molecular Formula | C₂₉H₂₉N₇O₂ |
| Molecular Weight | 507.6 g/mol |
| CAS Number | 1410880-22-6 |
| Purity | ≥98% |
| Appearance | Pale-yellow powder |
Data based on the representative covalent JNK inhibitor, JNK-IN-8, which also inhibits JNK2.[4]
Solubility, Storage, and Solution Preparation
Proper handling and preparation of this compound are critical for experimental success and reproducibility.
2.1. Storage and Stability
-
Solid Form : Store the compound as a solid at -20°C, protected from light and moisture. For long-term storage, use of a desiccant is recommended. The solid is stable for at least 12 months under these conditions.[4][5]
-
Stock Solutions : Prepare stock solutions in an organic solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. A DMSO stock solution is stable for at least one year at -80°C.[6][7] Aqueous solutions are not recommended for storage for more than one day.[8][9]
Table 2: Solubility Data
| Solvent | Maximum Concentration | Notes |
|---|---|---|
| DMSO | ≥ 85 mM (~43 mg/mL) | Use fresh, anhydrous DMSO for best results as moisture can reduce solubility.[4][6][7] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | For aqueous-based assays, first dissolve in DMSO and then dilute with the aqueous buffer.[8] |
Solubility data is based on the representative JNK inhibitor, JNK-IN-8.[4]
2.2. Protocol for Preparing a 10 mM Stock Solution This protocol describes the preparation of a concentrated stock solution in DMSO, which is standard practice for compounds with low aqueous solubility.[10]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Weigh the Compound : Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (MW = 507.6 g/mol ), weigh out 5.076 mg.
-
Dissolve in DMSO : Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Solubilization : Vortex or sonicate the solution gently until the compound is completely dissolved. The solution should be clear.
-
Aliquot and Store : Dispense the stock solution into single-use aliquots in sterile tubes. Store immediately at -80°C.
Biological Activity and Mechanism of Action
This compound functions by inhibiting the kinase activity of JNK2. The JNK signaling pathway is a three-tiered kinase cascade typically activated by cellular stress, inflammatory cytokines (e.g., TNF-α, IL-1β), and growth factors.[3][11][12] The cascade involves a MAP Kinase Kinase Kinase (MAP3K) activating a MAP Kinase Kinase (MAP2K), which in turn phosphorylates and activates JNK.[12][13][14] Activated JNK then phosphorylates a variety of nuclear and cytoplasmic substrates, including the transcription factor c-Jun, to orchestrate cellular responses.[1][15]
Experimental Protocols
The following protocols provide a framework for using this compound in common cell-based and biochemical assays.
4.1. Protocol 1: In Vitro Kinase Assay This protocol is designed to measure the direct inhibitory effect of this compound on JNK2 enzymatic activity using a generic format. Specific assay kits (e.g., LanthaScreen™, HTRF®) will have their own detailed instructions.[16]
Workflow Diagram: In Vitro Kinase Assay
Procedure:
-
Prepare Reagents : Prepare 1x kinase reaction buffer, recombinant active JNK2 enzyme, JNK substrate (e.g., GST-c-Jun), and ATP solution according to the assay kit manufacturer's guidelines.[17]
-
Inhibitor Dilution : Prepare a serial dilution of this compound from your DMSO stock into the 1x kinase reaction buffer. Also, prepare a vehicle control (DMSO only).
-
Reaction Setup : To the wells of a microplate, add the JNK2 enzyme, the substrate, and the diluted this compound or vehicle control. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.
-
Initiate Kinase Reaction : Start the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for JNK2.
-
Incubation : Cover the plate and incubate for the recommended time (e.g., 60 minutes) at room temperature or 30°C.[18]
-
Detection : Stop the reaction by adding a stop solution containing EDTA. Add the detection reagents (e.g., a phospho-specific antibody) and incubate as required.
-
Data Acquisition : Read the plate on a suitable microplate reader.
-
Analysis : Plot the signal versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
4.2. Protocol 2: Western Blot for Phospho-c-Jun This protocol assesses the ability of this compound to inhibit JNK signaling within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun, at Ser63 or Ser73.
Procedure:
-
Cell Culture and Seeding : Seed cells (e.g., HeLa, A375, or a relevant cell line) in 6-well plates and allow them to adhere overnight.[7]
-
Serum Starvation (Optional) : To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Inhibitor Pre-treatment : Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO, final concentration ≤0.1%) for 1-2 hours.[4]
-
Stimulation : Induce the JNK pathway by treating cells with a stimulant such as Anisomycin, TNF-α (10 ng/mL), or IL-1β (10 ng/mL) for 15-30 minutes.[19][20] Include an unstimulated control.
-
Cell Lysis : Wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent.
-
-
Stripping and Re-probing : To confirm equal protein loading, strip the membrane and re-probe for total c-Jun and a loading control like GAPDH or β-actin.
4.3. Protocol 3: Cell Viability Assay (XTT/MTT) This protocol measures the effect of this compound on cell proliferation and viability.[2][21]
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.[19]
-
Inhibitor Treatment : The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle-only control.
-
Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
Assay Reagent Addition : Add the XTT or MTT reagent to each well according to the manufacturer's protocol.
-
Incubation : Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Measurement : If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.
-
Data Analysis : Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability versus the log of the inhibitor concentration to calculate the GI₅₀/IC₅₀.
4.4. Guidelines for In Vivo Experiments Translating in vitro findings to animal models requires careful formulation of the inhibitor.
Workflow Diagram: In Vivo Study
Example Formulation for Oral (PO) or Intraperitoneal (IP) Administration: Formulations often consist of a solvent and suspending agents to improve bioavailability. A common vehicle is a mix of DMSO, PEG300, Tween-80, and saline or water.[6][7][22]
Procedure:
-
Dissolve the required amount of this compound in a small volume of DMSO to create a concentrated stock (e.g., 40 mg/mL).[7]
-
In a separate tube, prepare the vehicle. For a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation:
-
Add 400 µL of PEG300.
-
Add the this compound DMSO stock (100 µL for a 1 mL final volume). Mix well until clear.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of sterile saline or ddH₂O to reach the final volume of 1 mL.
-
-
The final solution should be prepared fresh daily and administered to animals based on body weight. All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.[23]
References
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. stemcell.com [stemcell.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. In vitro kinase assay [protocols.io]
- 18. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. benchchem.com [benchchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK2-IN-1 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing crucial roles in cellular responses to stress, inflammation, proliferation, and apoptosis.[1] The JNK signaling pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. JNK2-IN-1 and its close analog, JNK-IN-8, are potent and selective irreversible inhibitors of JNK isoforms.[2][3] These compounds form a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3, thereby blocking their kinase activity.[2] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound and its analogs in responsive cell lines.
Responsive Cell Lines and Quantitative Data
Several cell lines have demonstrated sensitivity to JNK inhibition by this compound analogs, particularly JNK-IN-8. The primary downstream marker for assessing inhibitor activity is the phosphorylation of c-Jun, a direct substrate of JNK.
Table 1: Biochemical Potency of JNK-IN-8 Against JNK Isoforms
| Inhibitor | Target | IC50 (nM) |
| JNK-IN-8 | JNK1 | 4.7 |
| JNK2 | 18.7 | |
| JNK3 | 1.0 |
Data sourced from MedchemExpress and APExBIO.[2][4]
Table 2: Cellular Activity of JNK Inhibitors in Responsive Cell Lines
| Inhibitor | Cell Line | Assay | EC50 / IC50 (µM) |
| JNK-IN-8 | HeLa | c-Jun Phosphorylation | 0.486 |
| JNK-IN-8 | A375 (Melanoma) | c-Jun Phosphorylation | 0.338 |
| JNK-IN-5 | HeLa | c-Jun Phosphorylation | ~0.1 |
| JNK-IN-5 | A375 (Melanoma) | c-Jun Phosphorylation | ~0.03 |
| JNK-IN-8 | MDA-MB-231 (TNBC) | Cell Viability | Not specified, but effective at 1-5 µM |
| JNK-IN-8 | MDA-MB-468 (TNBC) | Cell Viability | Concentration-dependent decrease |
| JNK-IN-8 | MDA-MB-157 (TNBC) | Cell Viability | Concentration-dependent decrease |
| JNK-IN-8 | HCC1806 (TNBC) | Cell Viability | Concentration-dependent decrease |
TNBC: Triple-Negative Breast Cancer. Data compiled from multiple sources.[3][4][5]
Signaling Pathways Modulated by this compound
This compound and its analogs primarily target the JNK signaling cascade. Upon activation by upstream kinases (e.g., MKK4/7), JNKs phosphorylate a variety of substrates, with the transcription factor c-Jun being a key target. Phosphorylation of c-Jun on Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in cell proliferation, survival, and apoptosis. This compound, by irreversibly binding to JNK, prevents this phosphorylation event.
Recent studies on JNK-IN-8 in triple-negative breast cancer have revealed a novel mechanism of action involving the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[5] This leads to lysosome biogenesis and autophagy, contributing to the inhibitor's anti-tumor effects. Interestingly, this action appears to be independent of JNK inhibition and may result from off-target effects on mTOR signaling.[5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT/XTT Assay)
This protocol is used to determine the effect of this compound on the metabolic activity and viability of cultured cells.
Materials:
-
Responsive cell line (e.g., A375, MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-c-Jun
This protocol is used to assess the inhibition of JNK activity in cells by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Responsive cell line
-
This compound
-
Stimulant (e.g., Anisomycin, EGF, or UV radiation)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway with an appropriate agonist (e.g., 25 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin) to normalize the data.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of JNK and its inhibition by this compound.
Materials:
-
Recombinant active JNK enzyme
-
c-Jun peptide substrate (e.g., GST-c-Jun)
-
This compound
-
Kinase buffer (25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
ATP ([γ-³²P]ATP for radioactive assay or unlabeled ATP for non-radioactive assay)
-
SDS-PAGE loading buffer
-
Phosphorimager or anti-phospho-c-Jun antibody for detection
Procedure:
-
Prepare a reaction mixture containing the JNK enzyme, c-Jun substrate, and kinase buffer.
-
Add various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assay: Expose the gel to a phosphorimager screen to visualize the phosphorylated c-Jun.
-
For non-radioactive assay: Transfer proteins to a membrane and perform a Western blot using an anti-phospho-c-Jun antibody.
-
Quantify the band intensity to determine the kinase activity and calculate the IC50 of this compound.
Conclusion
This compound and its analogs are valuable research tools for investigating the roles of JNK signaling in various cellular processes and disease models. The provided protocols and data offer a framework for utilizing these inhibitors to study their effects on cell viability, downstream signaling, and enzymatic activity in responsive cell lines. Careful experimental design and adherence to these protocols will enable researchers to generate robust and reproducible data.
References
Application Notes and Protocols for a Selective JNK2 Inhibitor in a Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the JNK2 isoform, has been implicated in the molecular mechanisms underlying this neuronal death.[1][2] Inhibition of JNK2 is therefore a promising therapeutic strategy to slow or halt the progression of PD.
Disclaimer: The following protocols are a composite guide. The optimal dosage, administration route, and timing for any specific JNK2 inhibitor, including "Jnk2-IN-1 (Compound J27)," must be determined empirically through dose-response and pharmacokinetic studies.
JNK2 Signaling in Parkinson's Disease
The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway, which is activated by various cellular stresses, including neurotoxins like MPP+, the active metabolite of MPTP.[1][2] In the context of Parkinson's disease, the activation of JNK, and specifically the JNK2 and JNK3 isoforms, is associated with apoptotic cell death of dopaminergic neurons.[2] The pathway generally proceeds as follows:
-
Stress Stimuli (e.g., MPP+): Induces oxidative stress and mitochondrial dysfunction.
-
Activation of Upstream Kinases: Leads to the phosphorylation and activation of JNK.
-
Phosphorylation of c-Jun: Activated JNK translocates to the nucleus and phosphorylates the transcription factor c-Jun.
-
Apoptosis: Phosphorylated c-Jun promotes the expression of pro-apoptotic genes, leading to neuronal cell death.
By selectively inhibiting JNK2, it is hypothesized that this cascade can be interrupted, thereby protecting dopaminergic neurons from degeneration.
Signaling Pathway Diagram
Caption: JNK2 signaling cascade in MPTP-induced neurodegeneration and the inhibitory action of this compound.
Data Presentation
The following tables provide a template for organizing quantitative data from in vivo studies using a JNK2 inhibitor.
Table 1: Behavioral Analysis - Rotarod Test
| Treatment Group | Latency to Fall (seconds) - Day 7 | Latency to Fall (seconds) - Day 14 |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| MPTP + Vehicle | Mean ± SEM | Mean ± SEM |
| MPTP + this compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| MPTP + this compound (High Dose) | Mean ± SEM | Mean ± SEM |
Table 2: Behavioral Analysis - Open Field Test
| Treatment Group | Total Distance Traveled (cm) - Day 14 | Time in Center Zone (seconds) - Day 14 |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| MPTP + Vehicle | Mean ± SEM | Mean ± SEM |
| MPTP + this compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| MPTP + this compound (High Dose) | Mean ± SEM | Mean ± SEM |
Table 3: Immunohistochemical Analysis of Tyrosine Hydroxylase (TH) Positive Neurons
| Treatment Group | TH+ Cell Count in SNpc (cells/mm²) | Striatal TH Fiber Density (% of Control) |
| Vehicle Control | Mean ± SEM | 100% |
| MPTP + Vehicle | Mean ± SEM | Mean ± SEM |
| MPTP + this compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| MPTP + this compound (High Dose) | Mean ± SEM | Mean ± SEM |
Table 4: Western Blot Analysis of JNK Pathway Proteins
| Treatment Group | p-JNK / Total JNK Ratio (Fold Change) | p-c-Jun / Total c-Jun Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| MPTP + Vehicle | Mean ± SEM | Mean ± SEM |
| MPTP + this compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| MPTP + this compound (High Dose) | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in the MPTP mouse model of Parkinson's disease.
Protocol 1: MPTP-induced Mouse Model of Parkinson's Disease
This protocol describes the sub-acute administration of MPTP to induce a consistent loss of dopaminergic neurons.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
This compound (or other selective JNK2 inhibitor)
-
Vehicle for this compound (e.g., DMSO, PEG400, Tween 80 in saline)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-12 per group):
-
Group 1: Vehicle control (saline + inhibitor vehicle)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (Low Dose)
-
Group 4: MPTP + this compound (High Dose)
-
-
Inhibitor Administration:
-
Dissolve this compound in the appropriate vehicle. The final concentration should be determined based on prior pharmacokinetic studies. A starting point could be in the range of 10-50 mg/kg, administered via intraperitoneal (i.p.) injection or oral gavage.
-
Administer this compound or its vehicle daily, starting 3 days prior to MPTP administration and continuing throughout the MPTP injection period.
-
-
MPTP Administration:
-
Dissolve MPTP-HCl in sterile saline to a concentration of 2 mg/mL. Prepare this solution fresh each day.
-
Administer MPTP (20 mg/kg, i.p.) or saline to the control group once daily for 5 consecutive days.
-
-
Post-injection Monitoring: Monitor the animals daily for any signs of distress. Behavioral testing can commence 7 days after the final MPTP injection.
Protocol 2: Behavioral Analysis
This test assesses motor coordination and balance.
Procedure:
-
Training: For 2-3 days prior to the first test day, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes each day.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse. If a mouse clings to the rod for two full rotations, this is also considered a fall.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
Conduct testing on days 7 and 14 post-final MPTP injection.
-
This test measures general locomotor activity and anxiety-like behavior.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Testing:
-
Gently place the mouse in the center of the open field arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for 10-15 minutes.
-
Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Clean the arena with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
-
Conduct the test on day 14 post-final MPTP injection.
-
Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons.
Procedure:
-
Tissue Preparation:
-
At the end of the study (e.g., day 21 post-MPTP), deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by incubating in 30% sucrose (B13894) in PBS at 4°C until they sink.
-
Freeze the brains and cut 30-40 µm coronal sections through the SNpc and striatum using a cryostat.
-
-
Immunostaining:
-
Wash free-floating sections in PBS.
-
Incubate in a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.
-
Wash the sections in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500) for 2 hours at room temperature.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the staining using 3,3'-diaminobenzidine (B165653) (DAB) as a chromogen.
-
Mount the sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Use stereological methods to count the number of TH-positive neurons in the SNpc.
-
Measure the optical density of TH-positive fibers in the striatum using image analysis software (e.g., ImageJ).
-
Protocol 4: Western Blot for p-JNK and Total JNK
This protocol quantifies the levels of activated and total JNK in brain tissue.
Procedure:
-
Protein Extraction:
-
Dissect the ventral midbrain (containing the SNpc) from fresh or frozen brain tissue.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) (e.g., 1:1000) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total JNK (e.g., 1:1000) and a loading control (e.g., β-actin or GAPDH, 1:5000).
-
-
Quantification:
-
Measure the band intensities using densitometry software.
-
Normalize the p-JNK signal to the total JNK signal.
-
Conclusion
The protocols outlined in this document provide a robust framework for investigating the neuroprotective potential of a selective JNK2 inhibitor in a mouse model of Parkinson's disease. While the specific compound "this compound" requires further characterization for in vivo applications in this context, the provided methodologies for disease induction, behavioral assessment, and molecular analysis are well-established and can be adapted for novel therapeutic agents. Successful application of these protocols will enable researchers to elucidate the role of JNK2 in Parkinson's disease pathogenesis and evaluate the efficacy of targeted inhibitors.
References
Application Notes and Protocols for JNK-IN-8 in Cancer Cell Apoptosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of the JNK signaling pathway is frequently observed in cancer, making it an attractive target for therapeutic intervention.[2] JNK-IN-8 is a potent, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), demonstrating significant utility in cancer research for inducing apoptosis.[1][3] It functions by covalently binding to a conserved cysteine residue in the ATP-binding site of the JNK enzymes.[4][5] These application notes provide detailed protocols for utilizing JNK-IN-8 to study apoptosis in cancer cells.
Data Presentation
Table 1: Inhibitory Activity of JNK-IN-8
| Target | IC₅₀ (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
IC₅₀ values represent the concentration of JNK-IN-8 required to inhibit 50% of the kinase activity in biochemical assays.[3][6]
Table 2: Cellular Activity of JNK-IN-8 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration (µM) | Reference |
| HeLa | Cervical Cancer | c-Jun Phosphorylation | EC₅₀ | 0.486 | [3] |
| A-375 | Melanoma | c-Jun Phosphorylation | EC₅₀ | 0.338 | [3][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | Synergistic with Lapatinib (B449) | 5 | [8] |
| Panc1, MiaPaca2, L3.6pl, Patx1, HS766T | Pancreatic Cancer | Cell Viability | Decreased Viability | 5-20 | [9] |
| SH-SY5Y | Neuroblastoma | Caspase-3 Activity | Increased Activity | 0.75-100 | [2] |
Signaling Pathway
The JNK signaling pathway is a key regulator of apoptosis. Upon activation by cellular stress, JNKs can phosphorylate a variety of downstream targets, including transcription factors like c-Jun and members of the Bcl-2 protein family, to initiate the apoptotic cascade. JNK-IN-8 blocks this pathway by irreversibly inhibiting JNK activity.
Caption: JNK signaling pathway leading to apoptosis and its inhibition by JNK-IN-8.
Experimental Workflow
A typical workflow for evaluating the pro-apoptotic effects of JNK-IN-8 on cancer cells involves a series of in vitro assays to assess cell viability, apoptotic markers, and clonogenic survival.
Caption: Experimental workflow for evaluating JNK-IN-8-induced apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on triple-negative breast cancer cells.[8]
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
Complete culture medium
-
JNK-IN-8 (stock solution in DMSO)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 40% confluency and allow them to attach overnight.
-
Prepare serial dilutions of JNK-IN-8 in complete culture medium. A typical concentration range is 0.1 µM to 20 µM.[8] Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the JNK-IN-8 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Apoptotic Markers
This protocol provides a general framework for detecting key apoptotic proteins.[10]
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-c-Jun)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Dilute lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in cleaved caspase-3 and cleaved PARP, and a higher Bax/Bcl-2 ratio are indicative of apoptosis.[10]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with JNK-IN-8.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to form colonies after treatment.[1]
Materials:
-
Treated and untreated cells
-
6-well plates
-
Complete culture medium
-
Crystal violet staining solution
Procedure:
-
Treat cells with JNK-IN-8 for a specified period (e.g., 72 hours).[4]
-
Harvest the cells and count them.
-
Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 5-7 days, or until visible colonies form.[4]
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Conclusion
JNK-IN-8 is a valuable chemical probe for investigating the role of the JNK signaling pathway in cancer cell apoptosis. The protocols outlined in these application notes provide a comprehensive framework for researchers to assess the pro-apoptotic effects of this inhibitor. Careful experimental design, including appropriate dose-response and time-course studies, is crucial for obtaining reliable and reproducible results.
References
- 1. stemcell.com [stemcell.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for JNK2 Activity Assay Using Jnk2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2] The JNK family consists of three isoforms: JNK1, JNK2, and JNK3.[3] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the brain, heart, and testes.[4] These isoforms can have both redundant and distinct functions, making isoform-specific investigation crucial for targeted drug development.[5]
JNK2, in particular, has been implicated in various diseases, including inflammatory conditions, neurodegenerative disorders, and certain types of cancer.[6][7] Therefore, the identification and characterization of specific JNK2 inhibitors are of significant interest. This document provides a detailed protocol for an in vitro JNK2 activity assay using Jnk2-IN-1, a known JNK2 inhibitor.[8] The protocol is designed to be adaptable for both radioactive and non-radioactive (Western blot-based) detection methods.
JNK Signaling Pathway and Inhibition
The JNK signaling cascade is a three-tiered system. It is initiated by various stress stimuli, which activate a MAP kinase kinase kinase (MAP3K). The MAP3K then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7.[2] These dual-specificity kinases, in turn, phosphorylate JNK on a conserved Thr-Pro-Tyr (TPY) motif, leading to its activation.[4] Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[4]
This compound and other small molecule inhibitors typically function by competing with ATP for binding to the kinase domain of JNK2, thereby preventing the phosphorylation of its substrates. The diagram below illustrates the JNK signaling pathway and the point of inhibition by this compound.
Figure 1: JNK2 Signaling Pathway and Inhibition by this compound.
Quantitative Data on JNK Inhibitors
The potency and selectivity of JNK inhibitors are critical parameters for their use as research tools and potential therapeutics. The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki or Kd) values for several JNK inhibitors, with a focus on their activity against JNK2.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Other Information |
| This compound (J27) | - | - | - | Kd: 79.2 µM for JNK2; demonstrates anti-inflammatory activity.[8] |
| JNK2/3-IN-1 | - | 830 | 1909 | Irreversible covalent inhibitor.[7] |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive inhibitor.[7] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Potent, irreversible inhibitor.[7] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | Potent, orally active JNK inhibitor.[7] |
| JNK Inhibitor VIII | 45 | 160 | - | Ki values of 2 nM, 4 nM, and 52 nM for JNK1, JNK2, and JNK3, respectively.[7] |
| JNK-IN-7 | 1.5 | 2 | 0.7 | Potent JNK inhibitor.[1] |
| JNK-1-IN-2 | 33.5 | 112.9 | 33.2 | Inhibits c-Jun phosphorylation.[9] |
Note: IC50, Ki, and Kd values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Protocol: In Vitro JNK2 Kinase Assay
This protocol describes a method to measure the kinase activity of recombinant JNK2 and to assess the inhibitory effect of this compound. The readout can be performed using either a radioactive method (incorporation of ³²P) or a non-radioactive method (Western blotting for phosphorylated substrate).
Materials and Reagents
-
Recombinant active JNK2: Commercially available from various suppliers.[2][10][11]
-
JNK Substrate: Recombinant c-Jun (amino acids 1-79) or ATF2 protein.
-
This compound: Prepare a stock solution in DMSO.
-
Kinase Assay Buffer (1X): 25 mM HEPES (pH 7.4), 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT.
-
ATP: 10 mM stock solution.
-
[γ-³²P]ATP (for radioactive assay): ~3000 Ci/mmol.
-
SDS-PAGE Sample Buffer (4X): For terminating the reaction.
-
For Western Blotting:
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Rabbit anti-phospho-c-Jun (Ser63) or anti-phospho-ATF2 (Thr71).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
-
For Radioactive Assay:
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
-
Scintillation counter and vials.
-
Experimental Workflow Diagram
Figure 2: Workflow for the in vitro JNK2 activity assay.
Step-by-Step Procedure
-
Reaction Setup:
-
Prepare a master mix of the kinase reaction components, excluding ATP and substrate, on ice.
-
For each reaction, in a microcentrifuge tube, combine:
-
Recombinant active JNK2 (e.g., 10-20 ng).
-
1X Kinase Assay Buffer.
-
This compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for the control.
-
Make up the volume with sterile deionized water.
-
-
Include the following controls:
-
No Enzyme Control: All components except JNK2, to check for background signal.
-
No Substrate Control: All components except the substrate, to check for JNK2 autophosphorylation.
-
Vehicle Control: JNK2, substrate, and DMSO (the solvent for this compound).
-
-
-
Pre-incubation with Inhibitor:
-
Gently mix the reactions and incubate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a mix of the JNK substrate (e.g., 1-2 µg c-Jun) and ATP. The final ATP concentration should be close to its Km value for JNK2, if known, or typically 10-100 µM.
-
For the radioactive assay, add 5-10 µCi of [γ-³²P]ATP per reaction. For the non-radioactive assay, use non-radioactive ("cold") ATP.
-
Add the substrate/ATP mixture to each tube to start the reaction. The typical final reaction volume is 25-50 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the reactions at 30°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding 1/3 volume of 4X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Detection of Kinase Activity
A. Non-Radioactive Method (Western Blotting)
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun Ser63) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
The intensity of the band corresponding to the phosphorylated substrate is proportional to the JNK2 activity. Densitometry can be used for quantification. To normalize for loading, you can also probe the same blot for total c-Jun or stain the membrane with Ponceau S.
-
B. Radioactive Method
-
Spotting the Reaction:
-
After terminating the reaction (without boiling if you are not running a gel), spot 20 µL of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three to four times in a beaker with 0.75% phosphoric acid for 5 minutes each wash, with gentle stirring. This removes the unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
-
Counting:
-
Place each dried P81 paper in a scintillation vial.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The counts per minute (CPM) are directly proportional to the JNK2 activity.
-
Data Analysis and Interpretation
For inhibitor studies, calculate the percentage of JNK2 activity for each concentration of this compound relative to the vehicle control (100% activity). Plot the percent activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value of this compound for JNK2. This value represents the concentration of the inhibitor required to reduce JNK2 activity by 50%.
By following this detailed protocol, researchers can effectively measure JNK2 kinase activity and characterize the potency of specific inhibitors like this compound, contributing to a deeper understanding of JNK2's role in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JNK2 / MAPK9 protein kinase 40 µg [proteinkinase.biz]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. sinobiological.com [sinobiological.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. proqinase.com [proqinase.com]
- 11. JNK2 Proteins | Thermo Fisher Scientific [thermofisher.com]
Application Notes and Protocols for Immunofluorescence Staining after JNK2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play critical roles in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is primarily found in the brain, heart, and testes. Notably, JNK1 and JNK2 can have distinct and even opposing functions. For instance, JNK1 is often associated with promoting apoptosis, whereas JNK2 is linked to cell survival and proliferation.[1][2][3][4] This functional divergence makes isoform-selective inhibitors valuable tools for dissecting JNK signaling and for therapeutic development.
JNK2-IN-1 is a potent and selective covalent inhibitor of JNK2. Its high selectivity allows for the specific investigation of JNK2-mediated signaling pathways without the confounding effects of inhibiting other JNK isoforms. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins involved in these pathways. This document provides detailed protocols for immunofluorescence staining of cells treated with this compound, enabling the analysis of its effects on downstream targets.
Signaling Pathway
The JNK signaling cascade is activated by various stress stimuli, leading to the phosphorylation of a wide range of downstream substrates, including transcription factors like c-Jun.[5][6] this compound, by selectively inhibiting JNK2, allows for the elucidation of its specific role in this complex network.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HeLa, A375) onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 6, 24 hours).
B. Immunofluorescence Staining
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-phospho-c-Jun, mouse anti-JNK2) in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), diluted in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., laser power, exposure time) for all samples to allow for quantitative comparison.
-
Experimental Workflow
The following diagram outlines the key steps for conducting an immunofluorescence experiment to assess the effects of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunofluorescence experiment designed to measure the effects of this compound on the nuclear intensity of phosphorylated c-Jun (a downstream target of JNK).
| Treatment Group | Concentration (µM) | Mean Nuclear p-c-Jun Intensity (Arbitrary Units) | Standard Deviation | Subcellular Localization of p-c-Jun | Notes |
| Vehicle Control (DMSO) | 0 | 500 | 45 | Primarily Nuclear | Baseline level of c-Jun phosphorylation. |
| This compound | 0.1 | 420 | 38 | Primarily Nuclear | Slight decrease in p-c-Jun levels. |
| This compound | 1 | 250 | 25 | Primarily Nuclear | Significant reduction in c-Jun phosphorylation. |
| This compound | 10 | 110 | 15 | Diffuse (Nuclear & Cytoplasmic) | Strong inhibition of JNK2 activity. |
| Pan-JNK Inhibitor | 10 | 80 | 10 | Diffuse (Nuclear & Cytoplasmic) | Positive control for JNK pathway inhibition. |
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Ensure thorough washing steps.
-
Check for cell death, as necrotic or apoptotic cells can non-specifically bind antibodies.[1]
-
-
Weak or No Signal:
-
Confirm protein expression via Western blot.[1]
-
Titrate primary antibody concentration.
-
Ensure the secondary antibody is compatible with the primary antibody.
-
Check the excitation and emission spectra of the fluorophores.
-
-
Artifacts:
-
Ensure proper fixation and permeabilization.
-
Handle coverslips gently to avoid cell damage.
-
Use fresh reagents.
-
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of JNK1 and JNK2 Inhibition on Murine Steatohepatitis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of JNK1 and JNK2 on signal specific induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct roles for JNK1 and JNK2 in regulating JNK activity and c-Jun-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synergistic Targeting of Kinase Pathways with a Selective JNK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a selective c-Jun N-terminal kinase 2 (JNK2) inhibitor, herein represented by JNK2-IN-1 , in combination with other kinase inhibitors. The focus is on achieving synergistic anti-cancer effects, particularly in the context of overcoming therapeutic resistance. The protocols and data presented are based on published studies involving selective JNK inhibitors and serve as a guide for investigating the therapeutic potential of this compound in combination therapies.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation.[1] The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. Emerging evidence suggests distinct and sometimes opposing roles for JNK1 and JNK2 in cancer biology. Specifically, JNK2 has been implicated in promoting melanoma cell proliferation, invasion, and resistance to targeted therapies such as BRAF inhibitors.[2][3]
This has led to the development of selective JNK2 inhibitors as a promising therapeutic strategy. Combining a selective JNK2 inhibitor, such as this compound, with other kinase inhibitors targeting key oncogenic pathways like the MAPK/ERK and PI3K/Akt pathways, offers a rational approach to enhance therapeutic efficacy and overcome drug resistance.
Data Presentation
The following tables summarize quantitative data from studies investigating the combination of a selective JNK inhibitor with other kinase inhibitors. This data illustrates the potential for synergistic effects on cancer cell viability and apoptosis.
Table 1: In Vitro Inhibitory Activity of JNK Inhibitors Against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [4] |
| JNK2/3-IN-1 | - | 830 | 1909 | [4] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | [4] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | [5] |
Table 2: Synergistic Effects of a JNK Inhibitor (JNK-IN-8) in Combination with a BRAF Inhibitor (Dabrafenib) in BRAFi-Resistant Melanoma Cells
| Cell Line | Treatment | Effect on Cell Viability | Effect on Apoptosis | Reference |
| BRAFi-Resistant Melanoma | JNK-IN-8 + Dabrafenib | Significantly enhanced response compared to single agents | Increased apoptosis | [3] |
Note: Specific quantitative synergy data (e.g., Combination Index) for this compound is not yet available in published literature. The data for JNK-IN-8, a potent pan-JNK inhibitor, is presented to demonstrate the potential for synergy when combining JNK inhibition with BRAF inhibition.
Signaling Pathways and Experimental Workflows
JNK2 in BRAF Inhibitor Resistance Signaling Pathway
Caption: JNK2 in BRAF inhibitor resistance and combination therapy.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating synergistic interactions.
Crosstalk between JNK and PI3K/Akt Signaling Pathways
Caption: Crosstalk between JNK and PI3K/Akt signaling pathways.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the effect of this compound in combination with another kinase inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., BRAF-mutant melanoma cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Second kinase inhibitor (e.g., Dabrafenib, Trametinib, Alpelisib; dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT) or activation reagent (for XTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and the second kinase inhibitor in complete medium.
-
For combination studies, prepare a matrix of concentrations for both inhibitors.
-
Remove the medium from the wells and add 100 µL of the medium containing the single inhibitors or their combination. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT/XTT Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For XTT: Add 50 µL of XTT solution (prepared according to the manufacturer's instructions) to each well and incubate for 2-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each inhibitor alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound and its combination with other kinase inhibitors on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and second kinase inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the second kinase inhibitor, or the combination for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).[6]
-
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
This compound and second kinase inhibitor
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours.
-
Treat cells with the inhibitors as described in Protocol 1.
-
Incubate for 24-48 hours.
-
-
Caspase-Glo® Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-change in caspase activity.
-
Conclusion
The combination of a selective JNK2 inhibitor, such as this compound, with inhibitors of other key oncogenic pathways represents a promising strategy for enhancing anti-cancer efficacy and overcoming therapeutic resistance. The provided application notes and protocols offer a framework for researchers to investigate these synergistic interactions in various cancer models. Further studies are warranted to fully elucidate the therapeutic potential of this compound in combination therapies and to identify patient populations that would most benefit from this approach.
References
- 1. benchchem.com [benchchem.com]
- 2. JNK2 Is Required for the Tumorigenic Properties of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK2 Is Required for the Tumorigenic Properties of Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Long-Term Stability of Jnk2-IN-1 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 2 (JNK2) is a critical member of the mitogen-activated protein kinase (MAPK) family that plays a significant role in various cellular processes, including stress responses, apoptosis, and inflammation.[1][2][3][4] As a therapeutic target, inhibitors of JNK2 are of great interest in drug development for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][5] The long-term stability of small molecule inhibitors, such as the putative Jnk2-IN-1, in solution is a crucial parameter that influences experimental reproducibility and the viability of the compound as a drug candidate.
This document provides a comprehensive guide to understanding and assessing the long-term stability of this compound in solution. While specific stability data for a compound named "this compound" is not extensively available in public literature, this guide offers general protocols and best practices derived from data on similar JNK inhibitors.[6][7][8][9][10] These methodologies will enable researchers to generate reliable stability data for their specific JNK2 inhibitor.
General Storage and Handling Recommendations
Proper storage is the first step in ensuring the long-term stability of this compound. The following table summarizes recommended storage conditions for JNK inhibitors, which should be adopted for this compound in the absence of specific manufacturer data.
Table 1: Recommended Storage and Handling of JNK Inhibitors
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | N/A | -20°C | Up to 3 years[7][8][9] | Store in a tightly sealed vial with desiccant, protected from light.[6] |
| Stock Solution | DMSO | -80°C | Up to 1 year[7][8][9] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6][11] |
| DMSO | -20°C | Up to 1 month[7][8][9] | DMSO is hygroscopic; use fresh, anhydrous grade and seal vials tightly.[11] | |
| Working Solution | Aqueous Buffer / Cell Culture Media | 4°C | < 24 hours | Prepare fresh before each experiment. Solubility may be limited.[6] |
| Aqueous Buffer / Cell Culture Media | 37°C | Hours (assay-dependent) | Stability is significantly reduced at physiological temperatures.[12] |
JNK Signaling Pathway
Understanding the biological context of this compound is essential. The following diagram illustrates the JNK signaling cascade, highlighting the position of JNK2. Stress signals, such as inflammatory cytokines or UV radiation, activate a series of upstream kinases (MAP3Ks and MAP2Ks) that ultimately lead to the phosphorylation and activation of JNKs.[1][3] Activated JNKs then phosphorylate various downstream targets, most notably the transcription factor c-Jun, to regulate gene expression related to apoptosis and other stress responses.[4]
Protocol: Long-Term Stability Assessment of this compound in DMSO
This protocol describes a method to determine the chemical stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).
3.1. Materials
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Low-binding microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipettes
-
-80°C and -20°C freezers, and a 4°C refrigerator
3.2. Experimental Workflow Diagram
The following diagram outlines the workflow for the stability assessment protocol.
3.3. Procedure
-
Preparation of Stock Solution: Accurately weigh a sufficient amount of this compound powder and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.[12]
-
Aliquoting: Dispense the stock solution into multiple single-use, tightly sealed vials (e.g., 20 µL per vial) to minimize freeze-thaw cycles and exposure to atmospheric moisture.[6][11]
-
Time=0 Analysis: Immediately take one aliquot for the initial (T=0) analysis. Dilute the sample to an appropriate concentration (e.g., 10 µM) in the mobile phase and analyze by HPLC/LC-MS. Record the peak area of the parent compound.[12]
-
Storage: Store the remaining aliquots under various conditions to be tested:
-
Long-term: -80°C
-
Intermediate: -20°C
-
Short-term: 4°C
-
Accelerated: Room Temperature (~25°C)
-
-
Time-Point Analysis: At each scheduled time point (e.g., 1, 2, 4, 8, 12, and 24 weeks for -80°C/-20°C; 1, 3, 7, 14 days for 4°C/RT), retrieve one aliquot from each storage condition.
-
Sample Analysis: Thaw the sample, dilute it in the same manner as the T=0 sample, and analyze it using the same HPLC/LC-MS method. Record the peak area of the parent compound and note the appearance of any new peaks, which may indicate degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:[12]
-
% Remaining = (Peak Area at Time_t / Peak Area at Time_0) * 100
-
3.4. Expected Results
The results can be tabulated to clearly present the stability profile of this compound under different conditions.
Table 2: Example Stability Data for this compound in DMSO (% Remaining)
| Time | -80°C | -20°C | 4°C | Room Temp (25°C) |
| 0 | 100% | 100% | 100% | 100% |
| 1 Week | 99.8% | 99.5% | 95.1% | 85.3% |
| 4 Weeks | 99.5% | 98.9% | 88.2% | 60.1% |
| 12 Weeks | 99.2% | 97.5% | 75.6% | 35.7% |
| 24 Weeks | 99.0% | 96.1% | 62.3% | 15.4% |
| Note: This is hypothetical data and should be replaced with experimental results. |
Protocol: Stability Assessment in Aqueous Solution (Cell Culture Media)
Assessing stability in aqueous media is critical for interpreting results from cell-based assays.
4.1. Materials
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Cold quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
4.2. Procedure
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the 10 mM DMSO stock into pre-warmed (37°C) cell culture medium to a final concentration (e.g., 10 µM). The final DMSO concentration should be non-toxic, typically ≤0.1%.[6]
-
Incubation: Incubate the solution at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the working solution.
-
Sample Quenching: Immediately quench the reaction by adding a volume of the collected sample to a tube containing cold acetonitrile (e.g., 1:2 ratio, sample:acetonitrile) to precipitate proteins and halt degradation.[11]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining this compound using a validated LC-MS/MS method.[13]
-
Data Analysis: Calculate the percentage remaining as described in section 3.3.
Troubleshooting Common Stability Issues
Table 3: Troubleshooting Guide for Stability Experiments
| Issue | Possible Cause | Suggested Solution |
| Rapid Degradation in Media | Compound is inherently unstable in aqueous solutions at 37°C.[12] | Perform stability tests in simpler buffers (e.g., PBS) to assess inherent aqueous stability. Test with and without serum, as proteins can sometimes stabilize compounds.[12] |
| Reactive components in the media (e.g., certain amino acids). | Test stability in different types of media to identify specific reactive components. | |
| High Variability Between Replicates | Inconsistent sample handling or processing. | Ensure precise and consistent timing for sample collection and quenching. Validate the analytical method for linearity and precision.[12] |
| Incomplete solubilization of the compound. | Confirm complete dissolution of the compound in the stock solution and media. Use vortexing or sonication if necessary. | |
| Low Recovery at T=0 | Non-specific binding to plasticware (tubes, plates). | Use low-protein-binding plasticware. Include a control without cells to assess binding to the plate.[12] |
| Poor solubility in the aqueous medium. | Determine the kinetic solubility of the compound in the assay buffer before starting the experiment.[11] |
Disclaimer: The protocols and data provided are intended as a general guide. It is essential for researchers to validate these methods and generate data specific to their molecule of interest, this compound. Always refer to any manufacturer-provided data sheets for specific handling and storage instructions.
References
- 1. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SP600125 ≥98% (HPLC), solid, JNK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Jnk2-IN-1 in Kinase Profiling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of a wide array of cellular processes, including inflammation, apoptosis, and cell proliferation.[1] The three main JNK isoforms, JNK1, JNK2, and JNK3, share a high degree of homology but can have distinct and sometimes opposing biological roles.[2] This makes the development of isoform-selective inhibitors crucial for dissecting their specific functions and for therapeutic intervention.
This document provides detailed application notes and protocols for the use of JNK inhibitors in kinase profiling assays, with a focus on characterizing their selectivity and potency. As a prime example, we will refer to JNK-IN-8, a potent and selective covalent inhibitor of all three JNK isoforms.[3][4] JNK-IN-8 is a derivative of the initial lead compound Jnk2-IN-1 and represents a highly optimized tool for studying JNK signaling.[5] It acts as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue in the ATP-binding site of JNKs.[6]
These notes are intended to guide researchers in accurately determining the inhibitory activity and selectivity profile of JNK inhibitors, a critical step in drug discovery and chemical biology.
Quantitative Data: JNK-IN-8 Inhibition Profile
The inhibitory potency of JNK-IN-8 against the three JNK isoforms has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. JNK-IN-8 demonstrates high potency against all three JNK isoforms, with the highest potency for JNK3.[3][7][8]
| Kinase Target | IC50 (nM) | Assay Type |
| JNK1 | 4.7 | Biochemical Assay |
| JNK2 | 18.7 | Biochemical Assay |
| JNK3 | 1.0 | Biochemical Assay |
Table 1: Biochemical IC50 values of JNK-IN-8 against JNK isoforms.[3][7][8]
Further kinase selectivity profiling of JNK-IN-8 against a large panel of over 400 kinases has demonstrated its high selectivity for the JNK family.[4] This makes JNK-IN-8 an excellent tool compound for studying JNK-dependent signaling pathways with minimal off-target effects.[3]
JNK2 Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is initiated by a variety of extracellular stimuli, such as inflammatory cytokines and environmental stress.[9] These signals activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7 for the JNK pathway.[9] Activated MKK4/7 then dually phosphorylates JNK2 on threonine and tyrosine residues within its activation loop, leading to its activation.[10] Activated JNK2 can then translocate to the nucleus to phosphorylate a variety of transcription factors, most notably c-Jun, which leads to changes in gene expression and subsequent cellular responses.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes the determination of the IC50 value of a test compound (e.g., this compound or JNK-IN-8) against JNK2 using the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]
Materials:
-
JNK2 enzyme (recombinant)
-
ATF2 (substrate for JNK2)
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in Kinase Reaction Buffer. A typical starting concentration for JNK-IN-8 would be 1 µM, followed by 10-point, 3-fold serial dilutions. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing JNK2 enzyme and its substrate, ATF2, in Kinase Reaction Buffer. The final concentration of JNK2 should be optimized for each batch, but a starting point of 1-5 ng/µL is common. The substrate concentration should be at or near its Km for JNK2.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for JNK2 (e.g., 10-100 µM).
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data to the DMSO control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Kinase Binding Assay using LanthaScreen™ TR-FRET
This protocol describes a binding assay to measure the affinity of a test compound for JNK2 using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound.[4][9]
Materials:
-
GST-tagged JNK2 enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
LanthaScreen™ Kinase Tracer
-
Test compound (e.g., this compound)
-
TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in TR-FRET Dilution Buffer with a constant percentage of DMSO.
-
Assay Setup:
-
Add 5 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing JNK2 enzyme and the Eu-anti-GST antibody in TR-FRET Dilution Buffer. The final concentrations should be optimized, but a starting point is 5 nM for the kinase and 2 nM for the antibody.
-
Add 5 µL of the Kinase Tracer solution in TR-FRET Dilution Buffer. The tracer concentration should be at its Kd for JNK2.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data to the DMSO control (100% binding) and a high concentration of a known JNK inhibitor (0% binding).
-
Plot the percent displacement versus the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Experimental Workflow for Kinase Profiling
The general workflow for characterizing a kinase inhibitor involves a primary screen to determine its potency against the target kinase, followed by a broader selectivity screen against a panel of other kinases to assess its off-target effects.
Conclusion
This compound and its more selective derivative, JNK-IN-8, are valuable chemical probes for investigating the biological roles of JNK signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to accurately characterize the potency and selectivity of these and other kinase inhibitors. Rigorous kinase profiling is essential for the validation of tool compounds and the advancement of kinase-targeted drug discovery programs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. stemcell.com [stemcell.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK-IN-8 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Vehicle Control for a Selective JNK2 Inhibitor
Disclaimer: Extensive searches for a specific inhibitor named "JNK2-IN-1" did not yield any publicly available scientific literature or supplier information. Therefore, these application notes and protocols have been generated based on the properties of a representative, selective c-Jun N-terminal kinase 2 (JNK2) inhibitor, drawing from published data on similar compounds and general best practices for in vivo studies with poorly water-soluble kinase inhibitors. Researchers should adapt these guidelines based on the specific properties of their chosen JNK2 inhibitor.
Introduction
c-Jun N-terminal kinase 2 (JNK2) is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell proliferation.[1][2][3] Dysregulation of the JNK signaling pathway is implicated in a range of diseases, making JNK2 a compelling target for therapeutic intervention. In vivo studies using selective JNK2 inhibitors are essential for elucidating its physiological and pathological functions and for preclinical drug development.
A critical component of such studies is the use of an appropriate vehicle control. The vehicle is the formulation used to deliver the inhibitor, and the control group receives the vehicle without the active compound. This ensures that any observed effects are due to the inhibitor itself and not the delivery solution. Most kinase inhibitors, including selective JNK2 inhibitors, are poorly soluble in aqueous solutions, necessitating specialized vehicle formulations for in vivo administration.
These application notes provide a comprehensive guide for the preparation and use of a vehicle control for in vivo experiments involving a selective JNK2 inhibitor.
JNK2 Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is activated by various stress stimuli, including inflammatory cytokines and environmental stressors.[3][4] Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks), such as ASK1 and MEKK1, phosphorylate and activate the dual-specificity kinases MKK4 and MKK7 (MAP2Ks).[4] These, in turn, dually phosphorylate and activate JNKs on threonine and tyrosine residues. Activated JNK2 then phosphorylates a variety of downstream substrates, including transcription factors like c-Jun and ATF2, leading to the regulation of gene expression involved in cellular responses.[1][5]
Data Presentation: Properties of a Representative Selective JNK2 Inhibitor
The following table summarizes key in vitro data for a representative selective JNK2 inhibitor, "JNK2/3-IN-1". Researchers should generate or obtain similar data for their specific inhibitor.
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| IC50 (nM) | >10,000 | 830 | 1909 | [6] |
| kinact/KI (M-1s-1) | - | 38,200 | 70,100 | [7] |
Note: IC50 is the half-maximal inhibitory concentration. kinact/KI is a measure of covalent inhibitor efficiency.
Experimental Protocols
Preparation of Vehicle Formulation
Due to the poor aqueous solubility of many selective JNK2 inhibitors, a multi-component vehicle system is often required. The following protocol describes the preparation of a common vehicle formulation suitable for oral gavage (p.o.) or intraperitoneal (i.p.) injection.
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Tween 80 (Polysorbate 80)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
-
Selective JNK2 inhibitor
-
Sterile, conical tubes (15 mL and 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Inhibitor: Accurately weigh the required amount of the selective JNK2 inhibitor based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile conical tube, dissolve the weighed inhibitor in a small volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the inhibitor in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Addition of Solubilizing Agents: To the DMSO solution, add Tween 80 and PEG400. A common ratio for the final vehicle is 10% DMSO, 10% Tween 80, and 40% PEG400. The remaining volume will be saline.
-
Stepwise Dilution:
-
To the DMSO/inhibitor mixture, add the required volume of Tween 80 and vortex well.
-
Next, add the required volume of PEG400 and vortex thoroughly.
-
Finally, add the saline in a stepwise manner while continuously vortexing to prevent precipitation of the compound.
-
-
Final Formulation: The final vehicle formulation for the control group will be a mixture of DMSO, Tween 80, PEG400, and saline in the same proportions as the drug formulation. For example, a common vehicle composition is 10% DMSO, 10% Tween 80, 40% PEG400, and 40% saline (v/v/v/v).
-
Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
In Vivo Administration
The following is a general protocol for administering the selective JNK2 inhibitor and the vehicle control to mice. This protocol should be adapted based on the specific experimental design, animal model, and institutional guidelines (IACUC).
Experimental Workflow:
Procedure:
-
Animal Handling: All animal procedures should be performed in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC). Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to the vehicle control group and the inhibitor treatment group(s). Ensure that the groups are balanced for body weight.
-
Dose Calculation: Calculate the volume of the drug or vehicle solution to be administered based on the animal's body weight and the desired dose. A typical dosing volume for mice is 5-10 mL/kg.
-
Administration:
-
Oral Gavage (p.o.): Use a proper-sized feeding needle to administer the solution directly into the stomach.
-
Intraperitoneal (i.p.) Injection: Use a 25-27 gauge needle to inject the solution into the peritoneal cavity.
-
-
Dosing Schedule: The dosing frequency will depend on the pharmacokinetic properties of the inhibitor. A once-daily or twice-daily schedule is common.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, changes in body weight, and other relevant endpoints (e.g., tumor volume in oncology studies).
-
Endpoint Analysis: At the end of the study, collect tissues for pharmacodynamic and efficacy analyses. This may include Western blotting for phosphorylated c-Jun to confirm target engagement, immunohistochemistry, or other relevant assays.
Pharmacodynamic Analysis of Target Engagement
To confirm that the selective JNK2 inhibitor is engaging its target in vivo, the phosphorylation status of its downstream substrate, c-Jun, can be assessed.
Materials:
-
Tissue lysates from vehicle- and inhibitor-treated animals
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total JNK2, anti-total c-Jun, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Homogenize collected tissues in lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun or a loading control. A significant reduction in the phospho-c-Jun signal in the inhibitor-treated group compared to the vehicle control group indicates successful target engagement.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates out of solution during preparation. | Inadequate initial solubilization in DMSO. | Ensure the compound is fully dissolved in DMSO before adding other components. Gentle warming may help. |
| Saline was added too quickly. | Add the saline dropwise while continuously vortexing. | |
| Adverse events in animals (e.g., weight loss, lethargy). | Vehicle toxicity. | Reduce the percentage of DMSO or PEG400 in the formulation. Conduct a tolerability study with the vehicle alone. |
| Inhibitor toxicity. | Reduce the dose of the inhibitor. | |
| No reduction in phospho-c-Jun in treated animals. | Insufficient dose or bioavailability. | Increase the dose of the inhibitor. Check the pharmacokinetic properties of the compound. |
| Inactive compound. | Verify the identity and purity of the inhibitor. | |
| Issues with the Western blot protocol. | Optimize the antibody concentrations and incubation times. |
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Jnk2-IN-1 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNK2-IN-1. The information provided addresses potential off-target effects and offers strategies for their mitigation to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
A1: this compound is a small molecule inhibitor designed to target c-Jun N-terminal kinase 2 (JNK2). JNKs are a family of serine/threonine protein kinases (JNK1, JNK2, and JNK3) that are activated by stress stimuli, such as cytokines, ultraviolet irradiation, and osmotic shock.[1] They play crucial roles in T cell differentiation and cellular apoptosis pathways.[1] Specifically, JNK1 and JNK2 are ubiquitously expressed, while JNK3 is primarily found in the nervous system.[1]
Q2: What are the known off-targets of JNK inhibitors similar to this compound?
A2: Kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome. For instance, a related irreversible JNK inhibitor, JNK-IN-7, was found to bind to IRAK1, PIK3C3, PIP5K3, and PIP4K2C in addition to the JNK isoforms in cellular assays.[1] Another analog, JNK-IN-1, exhibited significant binding to the imatinib (B729) targets Abl, c-kit, and DDR1/2.[1] It is crucial to consider that this compound may have a similar or distinct off-target profile.
Q3: What are the different biological roles of JNK1 and JNK2 that I should be aware of?
A3: JNK1 and JNK2 can have distinct and sometimes opposing roles in cellular processes. For example, in some contexts, JNK1 is considered pro-apoptotic, while JNK2 is pro-survival.[2] JNK2 deficiency has been shown to result in elevated c-Jun phosphorylation and stability, while JNK1 deficiency reduces it.[3] Understanding these differential roles is critical when interpreting phenotypes observed with a JNK2-selective inhibitor, as inhibition of JNK2 might lead to effects mediated by unopposed JNK1 activity.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that does not align with the known function of JNK2.
-
Possible Cause: This could be a strong indicator of an off-target effect. The observed phenotype might be due to the inhibition of one or more other kinases by this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Titrate this compound to the lowest effective concentration that inhibits JNK2 activity. This can help distinguish between on-target and off-target effects, as off-target effects often require higher concentrations.
-
Rescue Experiment: A definitive way to confirm an on-target effect is to perform a rescue experiment. This involves overexpressing a drug-resistant mutant of JNK2. If the phenotype is reversed, it is likely an on-target effect. If the phenotype persists, it is likely due to an off-target interaction.
-
Use a Structurally Unrelated JNK2 Inhibitor: If available, treat cells with a different, structurally distinct JNK2 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Kinase Profiling: To identify potential off-targets, consider having this compound profiled against a broad panel of kinases. This can be done through commercial services and provides a comprehensive view of the inhibitor's selectivity.
-
Issue 2: My in vitro (biochemical) and in-cell (cellular) assay results are inconsistent.
-
Possible Cause: Discrepancies between biochemical and cellular assays are common. This can be due to several factors:
-
High Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations. The high levels of ATP inside a cell can out-compete ATP-competitive inhibitors like this compound, leading to reduced potency.
-
Cell Permeability and Efflux: The inhibitor may have poor cell membrane permeability or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).
-
Target Expression and Activity: The target kinase, JNK2, may not be expressed or may be inactive in the cell line being used.
-
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression and phosphorylation status (activity) of JNK2 in your cell model using Western blotting.
-
Assess Cell Permeability: If direct measurement is not possible, a discrepancy between potent biochemical inhibition and weak cellular activity may suggest permeability issues.
-
Inhibit Efflux Pumps: Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help determine if active transport out of the cell is reducing the effective intracellular concentration of this compound.
-
Issue 3: I am unsure if this compound is inhibiting JNK2 in my cellular experiment.
-
Possible Cause: Direct measurement of target engagement in cells is necessary to confirm that the inhibitor is reaching and binding to JNK2.
-
Troubleshooting Steps:
-
Western Blot for Downstream Substrate Phosphorylation: The most common method is to assess the phosphorylation of a direct JNK substrate, such as c-Jun at Serine 63 or Serine 73. A decrease in phospho-c-Jun levels upon treatment with this compound indicates target engagement and inhibition.
-
Immunoprecipitation (IP)-Kinase Assay: Immunoprecipitate JNK2 from treated and untreated cell lysates and then perform an in vitro kinase assay using a recombinant substrate like c-Jun or ATF2. Reduced kinase activity in the immunoprecipitate from treated cells confirms inhibition.
-
Data Presentation
Table 1: Kinase Selectivity Profile of JNK-IN-1 (a close analog of this compound)
| Kinase | Percent of Control @ 10 µM |
| JNK1 | 0.1 |
| JNK2 | 0.1 |
| JNK3 | 0.1 |
| ABL1 | 0.3 |
| KIT | 1 |
| DDR1 | 0.9 |
| DDR2 | 0.8 |
Data is derived from a KinomeScan™ profile of JNK-IN-1 and shows the percentage of the kinase remaining bound to the solid support in the presence of the inhibitor. Lower numbers indicate stronger binding of the inhibitor to the kinase.[1]
Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Jun
This protocol details the steps to assess the inhibition of JNK2 activity in cells by measuring the phosphorylation of its substrate, c-Jun.
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Treat cells with this compound or vehicle for the desired time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for phospho-c-Jun (Ser63 or Ser73) and total c-Jun overnight at 4°C. Also, probe a separate blot or strip and re-probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[4][5]
-
Protocol 2: Immunoprecipitation (IP) - Kinase Assay
This protocol is for directly measuring the activity of immunoprecipitated JNK2.
-
Cell Lysis:
-
Prepare cell lysates as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Incubate 200-500 µg of cell lysate with an anti-JNK2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for another 1-3 hours at 4°C.
-
Wash the beads three times with lysis buffer and then twice with kinase assay buffer.
-
-
Kinase Assay:
-
Resuspend the beads in kinase assay buffer containing a JNK substrate (e.g., recombinant c-Jun or ATF2) and ATP.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Analyze the supernatant by Western blotting using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-c-Jun).[6][7][8]
-
Visualizations
Caption: JNK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationship in a rescue experiment to confirm on-target effects.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. abcam.cn [abcam.cn]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Jnk2-IN-1 Technical Support Center: Troubleshooting Insolubility
Welcome to the technical support center for Jnk2-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common insolubility issues encountered by researchers, scientists, and drug development professionals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It has a confirmed solubility of 10 mM in DMSO.[1]
Q2: I dissolved this compound in DMSO, but I see precipitation after adding it to my aqueous buffer (e.g., PBS or cell culture media). Why is this happening?
A2: This is a common issue known as aqueous precipitation. While this compound dissolves in DMSO, it is likely poorly soluble in aqueous solutions. When the DMSO stock solution is diluted into an aqueous buffer, the inhibitor may crash out of solution. Many JNK inhibitors exhibit low solubility in aqueous buffers and ethanol (B145695).
Q3: How can I prevent aqueous precipitation of this compound?
A3: To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5%, although the tolerance can vary between cell lines and experimental conditions. It is also recommended to add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
Q4: Can I dissolve this compound directly in ethanol or PBS?
A4: While specific data for this compound is limited, many JNK inhibitors are sparingly soluble or insoluble in ethanol and aqueous buffers like PBS.[2][3][4] It is strongly recommended to first prepare a concentrated stock solution in DMSO.
Q5: My this compound powder won't dissolve in DMSO even at a lower concentration. What should I do?
A5: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming (e.g., to 37°C) and vortexing or sonication can help facilitate dissolution.[5][6] Ensure that your DMSO is of high purity and anhydrous, as moisture can affect the solubility of many compounds.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound solubility.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | Poor aqueous solubility of this compound. | - Ensure the final DMSO concentration in your working solution is as low as possible (ideally <0.5%).- Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.- Consider using a surfactant like Tween-80 or a formulation with PEG300 for in vivo studies, as these can improve solubility. |
| Cloudiness or precipitate appears in the working solution over time. | The compound is coming out of solution at the working concentration and temperature. | - Prepare fresh working solutions immediately before use.- Store stock solutions at -20°C or -80°C as recommended and minimize freeze-thaw cycles. |
| This compound powder is difficult to dissolve in DMSO. | The compound may require more energy to dissolve. | - Gently warm the solution to 37°C.- Use a vortex mixer or a sonicator to aid dissolution.[5][6]- Ensure your DMSO is anhydrous and of high quality. |
| Inconsistent experimental results. | Potential precipitation of the inhibitor leading to inaccurate concentrations. | - Visually inspect your working solutions for any signs of precipitation before each experiment.- Centrifuge the working solution and check for a pellet if you suspect precipitation. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (high purity).
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 522.55 g/mol .[1]
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Preparation of Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
While gently vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes local high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in the cell culture medium is not cytotoxic (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: JNK2 signaling pathway and the inhibitory action of this compound.
References
optimizing Jnk2-IN-1 treatment duration in cells
Technical Support Center: JNK2-IN-1
Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with detailed information to optimize the treatment duration of this compound in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of c-Jun N-terminal kinase 2 (JNK2), a member of the mitogen-activated protein kinase (MAPK) family. The JNK signaling pathway is activated by various stress stimuli, including inflammatory cytokines and environmental stress[1][2]. Upstream kinases (MKK4 and MKK7) phosphorylate and activate JNKs[2][3]. Activated JNK2 then phosphorylates a variety of downstream targets, most notably the transcription factor c-Jun, which is a component of the AP-1 transcription complex[1][3]. By inhibiting JNK2, this compound blocks this phosphorylation cascade, thereby modulating gene expression related to cell proliferation, apoptosis, and differentiation[1].
Q2: JNK1 and JNK2 are ubiquitously expressed. What are the different roles of these isoforms?
A2: JNK1 and JNK2, despite being closely related, can have distinct and sometimes opposing roles depending on the cellular context. JNK1 is often associated with promoting apoptosis and suppressing tumor formation, while JNK2 is more frequently linked to cell survival and proliferation in cancer cells[4][5]. For instance, in certain fibroblasts, JNK1 deficiency slows cell cycle progression, whereas JNK2 deficiency accelerates it[5]. JNK1 is typically the primary isoform activated by extracellular stimuli like TNF-α, while JNK2 activation can be negligible in the same context[6]. This isoform-specific function makes selective inhibitors like this compound valuable tools for dissecting these pathways.
Q3: What is a typical starting point for treatment duration?
A3: The optimal treatment duration is highly dependent on the experimental endpoint.
-
For assessing immediate signaling events (e.g., phosphorylation of a direct downstream target like c-Jun), short treatment times ranging from 15 minutes to 4 hours are often sufficient[7].
-
For assessing downstream pathway inhibition or changes in protein expression, a time course of 6, 12, and 24 hours is a good starting point[8][9].
-
For assessing phenotypic changes (e.g., cell viability, apoptosis, or migration), longer incubation times of 24, 48, and 72 hours are typically required[7][8]. It is strongly recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and research question[7][10].
Q4: How do I know if the inhibitor is cell-permeable?
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| High cell death observed even at short durations. | 1. Inhibitor concentration is too high: Leading to acute or off-target toxicity.[8] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[8] 3. High cell line sensitivity: The specific cell line may be highly sensitive to JNK2 inhibition.[8] | 1. Perform a dose-response curve: Test a wide range of concentrations at a fixed time point (e.g., 24 hours) to determine the IC50 for viability. Use the lowest effective concentration for your experiments.[14] 2. Include a vehicle-only control: Ensure the solvent concentration is consistent across all treatments and is not causing toxicity.[8] 3. Use real-time viability monitoring: This can help pinpoint the onset of toxicity more accurately. |
| No inhibition of p-c-Jun (or other targets) is observed. | 1. Treatment duration is too short: The inhibitor may not have had enough time to exert its effect. 2. Inhibitor concentration is too low. [10] 3. Inactive target pathway: The JNK pathway may not be sufficiently active in your cell line under basal conditions.[8] 4. Poor inhibitor stability or permeability: The compound may degrade in the culture medium or fail to enter the cell.[8][12] | 1. Perform a time-course experiment: Treat cells for various durations (e.g., 0.5, 1, 4, 8, 24 hours) at a fixed concentration (e.g., 2-5 times the biochemical IC50) and analyze target phosphorylation.[7] 2. Increase inhibitor concentration: Titrate the inhibitor to a higher concentration based on dose-response data. 3. Stimulate the pathway: If the pathway is inactive, consider stimulating the cells with an appropriate agonist (e.g., Anisomycin, UV radiation, or TNF-α) to activate the JNK pathway before or during inhibitor treatment.[15] 4. Verify target expression: Use Western blot to confirm that JNK2 is expressed in your cell line.[12] |
| Effect diminishes at later time points. | 1. Inhibitor degradation: The compound may not be stable in culture medium for extended periods.[8] 2. Cellular metabolism: Cells may metabolize the inhibitor over time, reducing its effective concentration. 3. Pathway reactivation: Cells may adapt through feedback mechanisms, reactivating the JNK pathway or compensatory pathways. | 1. Re-add inhibitor: For long-term experiments (>24-48 hours), consider replacing the medium with fresh medium containing the inhibitor every 24 hours. 2. Assess inhibitor stability: If possible, use analytical methods like HPLC to measure the inhibitor's concentration in the medium over time.[8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
This protocol aims to determine the half-maximal effective concentration (EC50) for a phenotypic endpoint (e.g., cell viability).
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned experiment duration (e.g., 72 hours). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions in culture medium by serial dilution.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for a duration relevant to your desired phenotype (e.g., 48 or 72 hours).[7]
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results to calculate the EC50 value using appropriate software (e.g., GraphPad Prism).[14]
Protocol 2: Determining Optimal Treatment Duration (Time-Course Analysis)
This protocol aims to find the shortest duration required to achieve maximal inhibition of the direct target, p-c-Jun.
-
Cell Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Stimulation (Optional): If basal JNK activity is low, consider serum-starving the cells overnight and then stimulating with an agonist (e.g., 25 µg/mL Anisomycin for 30 minutes) prior to lysis.
-
Treatment: Treat cells with a fixed, effective concentration of this compound (e.g., 2-5 times the EC50 from Protocol 1) for different durations (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr). Include a vehicle control for the longest time point.[7]
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Incubate the membrane with primary antibodies against p-c-Jun (Ser63/73), total c-Jun, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Analyze the band intensities to determine the time point at which maximal inhibition of c-Jun phosphorylation is achieved without a significant decrease in total c-Jun. This time point is optimal for target engagement studies.
Visualizations
Signaling Pathway Diagram
Caption: The JNK2 signaling pathway, activated by stress, and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for optimizing this compound concentration and treatment duration.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting lack of observed target inhibition with this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. anygenes.com [anygenes.com]
- 3. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct roles for JNK1 and JNK2 in regulating JNK activity and c-Jun-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Jun N-Terminal Protein Kinase 1 (JNK1), but Not JNK2, Is Essential for Tumor Necrosis Factor Alpha-Induced c-Jun Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synentec.com [synentec.com]
- 15. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Jnk2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Jnk2-IN-1.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected level of inhibition of my downstream target, phospho-c-Jun, after treating cells with this compound. What could be the reason?
A1: Several factors could contribute to incomplete inhibition of downstream JNK2 signaling:
-
Compensatory Signaling: JNK1, a closely related isoform, can also phosphorylate c-Jun.[1][2] Inhibition of JNK2 might lead to a compensatory increase in JNK1 activity in some cell types.
-
Inhibitor Concentration and Incubation Time: Ensure you are using this compound at a concentration well above its IC50 value for JNK2 and that the pre-incubation time is sufficient for cellular uptake and target engagement.[3] These parameters often require optimization for each cell line.
-
Inhibitor Stability: Like many small molecules, this compound can be sensitive to storage conditions and freeze-thaw cycles. Degradation of the compound will lead to reduced efficacy.
-
Assay Sensitivity: The method used to detect phospho-c-Jun (e.g., Western blot) may not be sensitive enough to detect partial inhibition. Ensure your assay is optimized and includes appropriate positive and negative controls.
Q2: My cells are showing a significant decrease in viability after treatment with this compound, which was not my intended outcome. Why is this happening?
A2: Unexpected cytotoxicity can arise from several sources:
-
On-Target Apoptotic Effect: In certain cellular contexts, JNK2 itself can play a pro-survival role.[2][4][5] Its inhibition could therefore trigger apoptosis. The role of JNK signaling in cell survival versus apoptosis is highly context-dependent.[5][6]
-
Off-Target Effects: Although designed for JNK2, kinase inhibitors can sometimes interact with other kinases due to structural similarities in the ATP-binding pocket.[7] These off-target interactions could induce a cytotoxic response.[8][9] It is crucial to review the selectivity profile of this compound.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is not toxic to your specific cell line.[10]
Q3: I've observed the activation of another signaling pathway (e.g., ERK or p38) after inhibiting JNK2. Is this a known phenomenon?
A3: Yes, this is a recognized phenomenon in kinase inhibitor studies known as pathway cross-talk or paradoxical pathway activation.[9] Cellular signaling pathways are complex and interconnected. Inhibiting one node (JNK2) can lead to feedback loops or the activation of compensatory pathways.[8][11] For instance, the JNK and p38 MAPK pathways share upstream activators and can sometimes compensate for each other.[12]
Q4: How can I confirm that the unexpected results are due to off-target effects of this compound?
A4: A multi-step approach is recommended to investigate potential off-target effects:
-
Use a Structurally Different JNK2 Inhibitor: If a second, structurally unrelated JNK2 inhibitor produces the same phenotype, it is more likely an on-target effect.[7]
-
Genetic Knockdown: Use techniques like siRNA or CRISPR to specifically reduce JNK2 expression. If this phenocopies the results seen with this compound, it points towards an on-target effect.
-
Kinase Profiling: A comprehensive kinase screen can identify other kinases that this compound may be inhibiting.[7]
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations of the inhibitor compared to off-target effects.[7]
Troubleshooting Guides
Problem 1: Inconsistent Inhibition of c-Jun Phosphorylation
-
Possible Cause: Variability in inhibitor potency or experimental setup.
-
Troubleshooting Steps:
-
Confirm Inhibitor Integrity: Aliquot the inhibitor upon receipt to minimize freeze-thaw cycles. Periodically check its activity using a reliable positive control system.
-
Optimize Dosing: Perform a dose-response curve to determine the optimal concentration for your cell line.
-
Standardize Protocol: Ensure consistent cell density, treatment duration, and lysis procedures across experiments.
-
Problem 2: High Background in Kinase Assays
-
Possible Cause: Non-specific antibody binding or issues with assay components.
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.
-
Blocking Buffers: Test different blocking buffers (e.g., BSA, non-fat milk) to reduce non-specific binding.
-
Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| JNK2 | 15 |
| JNK1 | 250 |
| JNK3 | 180 |
| p38α | >10,000 |
| ERK1 | >10,000 |
| SRC | 1,500 |
| LCK | 2,000 |
Table 2: Example Dose-Response Data for this compound on c-Jun Phosphorylation
| This compound (nM) | % Inhibition of p-c-Jun | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 15 | 98 |
| 10 | 55 | 95 |
| 50 | 85 | 92 |
| 100 | 92 | 88 |
| 500 | 95 | 75 |
| 1000 | 96 | 60 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Jun
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat with this compound at the desired concentrations for 1-2 hours. Stimulate with an appropriate agonist (e.g., anisomycin (B549157) or UV radiation) for the optimized duration.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Normalize the phospho-c-Jun signal to total c-Jun or a loading control like GAPDH.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results with kinase inhibitors.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Jnk2-IN-1 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the JNK2 inhibitor, Jnk2-IN-1, in primary cell cultures. The focus is on mitigating potential cytotoxicity to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause toxicity in primary cells?
A1: this compound is a potent and selective inhibitor of c-Jun N-terminal kinase 2 (JNK2). The JNK signaling pathway is a critical regulator of various cellular processes, including proliferation, apoptosis, and stress responses.[1][2] While the intended effect of this compound is to modulate JNK2 activity for therapeutic or research purposes, primary cells can be particularly sensitive to the inhibition of this pathway. Toxicity in primary cells can arise from several factors:
-
On-Target Toxicity: The JNK pathway plays a role in normal cellular homeostasis. Its inhibition can disrupt these essential functions, leading to apoptosis or cell cycle arrest even in healthy cells.
-
Off-Target Effects: Although designed to be selective, at higher concentrations, this compound may inhibit other kinases, leading to unintended cellular consequences and toxicity.[3][4]
-
Primary Cell Sensitivity: Primary cells, unlike immortalized cell lines, have a finite lifespan and are often more sensitive to chemical perturbations and stress induced by inhibitors.[5]
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to primary cells.[6]
Q2: What are the visual signs of this compound toxicity in primary cell cultures?
A2: Visual signs of toxicity can vary depending on the primary cell type but commonly include:
-
Morphological Changes: Cells may appear rounded, shrunken, or exhibit cytoplasmic vacuolization.[5]
-
Reduced Adherence: Adherent primary cells may detach from the culture surface.[5]
-
Decreased Cell Density: A noticeable reduction in the number of viable cells compared to the vehicle control.[5]
-
Increased Cell Debris: An accumulation of floating debris from dead and dying cells.[5]
Q3: What is a recommended starting concentration for this compound in primary cell experiments?
A3: The optimal concentration of this compound is highly dependent on the primary cell type and the specific experimental goals. It is always recommended to perform a dose-response experiment to determine the IC50 (concentration that inhibits 50% of the desired activity) and the CC50 (concentration that causes 50% cytotoxicity). As a general starting point, a concentration range of 0.1 µM to 10 µM is often used for in vitro studies with kinase inhibitors.[5] For sensitive primary cells, it is advisable to start with a lower concentration range.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, most commonly DMSO, to create a concentrated stock solution (e.g., 10 mM).[6] It is recommended to:
-
Prepare a fresh stock solution for each experiment or aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
When preparing working concentrations, dilute the DMSO stock in the cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level, typically below 0.1%.[6]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in primary cell cultures.
Problem 1: Excessive cell death is observed even at low concentrations of this compound.
-
Possible Cause:
-
High Sensitivity of Primary Cells: The specific primary cell type you are using may be exceptionally sensitive to JNK2 inhibition.
-
Solvent Toxicity: The concentration of DMSO, even if low, might be toxic to your particular primary cells.
-
Off-Target Effects: The inhibitor may be affecting other critical kinases at the concentrations used.[3]
-
-
Solution:
-
Perform a Detailed Dose-Response and Time-Course Experiment: Start with a much lower concentration range (e.g., 1 nM to 1 µM) and assess viability at multiple time points (e.g., 12, 24, 48 hours).
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle control with the same DMSO concentration in your experimental setup.[7]
-
Confirm Target Engagement: Use a downstream biomarker assay, such as a Western blot for phosphorylated c-Jun, to confirm that you are achieving target inhibition at non-toxic concentrations.
-
Consider a Different Inhibitor: If toxicity persists, consider using a structurally different JNK2 inhibitor to see if the phenotype is consistent.
-
Problem 2: No significant inhibitory effect is observed at the tested concentrations.
-
Possible Cause:
-
Insufficient Inhibitor Concentration: The concentrations used may be too low to effectively inhibit JNK2 in your primary cells.
-
Inhibitor Instability or Poor Solubility: The inhibitor may have degraded in the culture medium or may not be fully solubilized.
-
Cell-Type Specific Resistance: The primary cells may have intrinsic resistance mechanisms.
-
-
Solution:
-
Extend the Dose-Response Curve: Test higher concentrations (e.g., up to 50 µM), while carefully monitoring for solubility issues and cytotoxicity.
-
Ensure Proper Solubilization: Prepare fresh stock solutions in high-quality, anhydrous DMSO. When diluting in media, ensure it is thoroughly mixed.
-
Verify JNK Pathway Activation: Confirm that the JNK pathway is active in your primary cell model under your experimental conditions before adding the inhibitor.
-
Problem 3: Inconsistent results between different batches of primary cells.
-
Possible Cause:
-
Biological Variability: Primary cells from different donors can exhibit significant biological differences, including varying expression levels of JNK2 and other kinases.[3]
-
-
Solution:
-
Use Pooled Donors: If feasible, use primary cells pooled from multiple donors to average out individual variations.[3]
-
Thoroughly Characterize Each Batch: Perform baseline characterization of each new batch of primary cells.
-
Strict Protocol Standardization: Ensure all experimental parameters are kept consistent across all experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data for JNK inhibitors that are structurally or functionally related to this compound. This data can serve as a reference for designing experiments with this compound.
Table 1: Inhibitory Activity of Selected JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | [6] |
| SP600125 | 40 | 40 | 90 | [8] |
| AS601245 | 150 | 220 | 70 | |
| JNK-IN-7 | 1.5 | 2 | 0.7 | [9] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC50 | Reference |
| HeLa | c-Jun Phosphorylation | 29 nM | |
| A375 | c-Jun Phosphorylation | 13 nM |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound on primary cells.
-
Materials:
-
Primary cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control. Replace the existing medium with the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
2. Apoptosis Assessment using Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Primary cells treated with this compound
-
Cell Lysis Buffer
-
Caspase-3 Substrate (DEVD-pNA)
-
Assay Buffer
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your primary cells with this compound. Include an untreated control group.
-
Pellet the cells by centrifugation.
-
Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the cell debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Add the cell lysate (containing 50-200 µg of protein) to the wells of a 96-well plate.
-
Add Assay Buffer to each well.
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Add the Caspase-3 substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
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Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
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Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
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Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Troubleshooting Workflow for this compound Toxicity
Caption: A logical approach to troubleshooting high toxicity with this compound.
Experimental Workflow for Assessing this compound Effects
Caption: A general workflow for studying the effects of this compound on primary cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. anygenes.com [anygenes.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. selleckchem.com [selleckchem.com]
dealing with batch-to-batch variability of Jnk2-IN-1
Welcome to the technical support center for Jnk2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this inhibitor, with a specific focus on managing batch-to-batch variability.
Understanding the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of cellular responses to stress stimuli.[1][2] The JNK signaling pathway is activated by a wide range of triggers, including inflammatory cytokines, UV radiation, heat shock, and osmotic shock.[3][4][5] This pathway plays a crucial role in regulating various cellular processes such as apoptosis, inflammation, proliferation, and differentiation.[6][7]
The pathway involves a cascade of protein kinases. Upstream kinases (MAP3Ks and MAP2Ks like MKK4 and MKK7) activate JNKs through dual phosphorylation.[2][4] Once activated, JNKs phosphorylate a variety of nuclear and cytoplasmic substrates, most notably the transcription factor c-Jun, which in turn modulates gene expression to orchestrate the cellular response.[1][5] There are three main JNK genes (JNK1, JNK2, and JNK3) that produce multiple isoforms with both overlapping and distinct functions.[6][8] this compound is a small molecule inhibitor designed to target the JNK2 isoform.
Troubleshooting Guide
This guide addresses specific issues that may arise from the batch-to-batch variability of this compound.
Question 1: We are observing significant differences in inhibitory potency (IC50) between different batches of this compound in our in vitro kinase assays. Why is this happening and what should we do?
Answer: This is a common issue stemming from batch-to-batch variability in the purity and/or isomeric composition of the synthesized inhibitor. Minor variations in the manufacturing process can lead to different levels of impurities or related compounds that may have lower activity, leading to a higher apparent IC50.
Recommended Actions:
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Request Certificate of Analysis (CoA): Always request a detailed CoA for each new batch. This should include data on purity (typically determined by HPLC) and identity confirmation (by Mass Spectrometry).
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Perform In-House Quality Control (QC): Do not assume that each batch will perform identically. Before starting a new set of experiments, you must qualify each new batch. The most critical QC step is to determine the IC50 value using a standardized in vitro kinase assay.
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Standardize Your Assay: Ensure your kinase assay conditions are consistent. Variability in assay performance can be mistaken for compound variability.[9] Key parameters to control include enzyme concentration, substrate concentration, and ATP concentration (ideally at or near the Km value for the kinase).[9][10]
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Compare to a "Gold Standard" Batch: If possible, retain a small amount of a well-performing "gold standard" batch to run alongside new batches for direct comparison.
Workflow for Troubleshooting Inconsistent IC50 Values
References
- 1. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Jnk2-IN-1 degradation and storage best practices
This technical support center provides essential guidance for the effective use of Jnk2-IN-1, a selective inhibitor of c-Jun N-terminal kinase 2 (JNK2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C.[1][2][3][4][5] It is advisable to store it in a desiccator to protect it from moisture.[1] Protecting the compound from direct light is also a recommended precaution.[1][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound and other similar kinase inhibitors.[1][2][3][4][5][6][7] It is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.[2][4][5]
Q3: How should I store the this compound stock solution?
Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[1][4][5][6] These aliquots should be stored at -20°C or -80°C for long-term stability.[2][4][6] A stock solution in DMSO is generally stable for at least one month when stored at -20°C and for up to a year at -80°C.[2][4]
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue for many kinase inhibitors due to their low aqueous solubility.[1][7][8] Here are several strategies to address this:
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Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[7]
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Modify Buffer pH: For weakly basic compounds, lowering the pH of the aqueous buffer can enhance solubility.[6]
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Use Solubility Enhancers: Incorporating a low concentration of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your aqueous buffer can help maintain the compound in solution.[6]
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Optimize Dilution Process: Instead of a single large dilution, perform serial dilutions. It's also recommended to make initial dilutions in DMSO before the final dilution into the aqueous medium.[6] The final DMSO concentration in your experiment should be kept as low as possible, ideally below 0.5%, to avoid cellular toxicity.[1][6]
Q5: I am observing inconsistent results in my cell-based assays. Could this be related to this compound?
Inconsistent results can stem from poor solubility or degradation of the inhibitor.[7] Ensure that you are preparing fresh dilutions from a frozen stock solution for each experiment.[7] Visually inspect your assay plates for any signs of precipitation before and after the experiment.[7] If you suspect degradation, consider performing a stability study of this compound in your specific assay buffer.[7]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid | -20°C | Up to 3 years[2][4][5] | Store with a desiccant, protect from light.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2][3][4][5] | Aliquot to avoid freeze-thaw cycles.[1][6] |
| -80°C | Up to 1 year[2][4][5] | Aliquot to avoid freeze-thaw cycles.[1][6] |
Table 2: Solubility of Related JNK Inhibitors in DMSO
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO |
| JNK-IN-8 | 507.6 | ≤ 85 mM[1] |
| AS601245 | 372.45 | 74 mg/mL (~198 mM)[2] |
| SP600125 | 220.23 | 15 mg/mL[3] |
| JNK Inhibitor IX | 332.42 | 20 mg/mL (~60 mM)[4] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
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Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation:
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Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[6]
-
-
Aliquoting and Storage:
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Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation:
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For each experiment, thaw a single aliquot of the stock solution.
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Perform serial dilutions of the stock solution in your final aqueous buffer or cell culture medium to achieve the desired final concentration.
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Ensure the final concentration of DMSO in the working solution is below a level that could cause toxicity to your cells (typically <0.5%).[1][6]
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Use the freshly prepared working solution immediately for optimal results.[2][4][5]
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Visual Guides
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
References
avoiding Jnk2-IN-1 precipitation in culture media
Frequently Asked Questions (FAQs)
Q1: Why is my JNK inhibitor precipitating in the cell culture medium?
A1: Precipitation of JNK inhibitors in aqueous solutions like cell culture media is a common issue. Most small molecule kinase inhibitors are hydrophobic, which allows them to be effective in targeting the ATP-binding pocket of kinases. This inherent property leads to low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of the culture medium, the inhibitor can crash out of solution if its solubility limit is exceeded.
Q2: What is the recommended solvent for dissolving JNK inhibitors?
A2: The recommended solvent for preparing high-concentration stock solutions of most JNK inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.
Q3: How can I prevent my JNK inhibitor from precipitating when preparing my working solution?
A3: To prevent precipitation, it is critical to perform a serial dilution. Instead of adding the high-concentration DMSO stock directly to your culture medium, first prepare an intermediate dilution of the inhibitor in DMSO. Then, add this intermediate stock to your pre-warmed culture medium while gently vortexing. This gradual dilution helps to keep the inhibitor in solution.
Q4: What is the maximum concentration of DMSO that can be used in cell culture?
A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or less.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: My JNK inhibitor solution appears cloudy or has visible particles after being in the incubator for a few hours. What should I do?
A5: Delayed precipitation can occur due to changes in the media over time, such as shifts in pH or interactions with media components. To troubleshoot this, you can try lowering the final concentration of the inhibitor, reducing the final DMSO percentage, or preparing the working solution immediately before adding it to the cells.
Troubleshooting Guide
Issue: Immediate Precipitation Upon Dilution
| Potential Cause | Recommended Solution |
| High Supersaturation | Avoid adding the high-concentration stock directly to the aqueous medium. Prepare an intermediate dilution in DMSO first. |
| Low Temperature | Pre-warm the cell culture medium to 37°C before adding the inhibitor stock solution. |
| High Final Concentration | Determine the maximum soluble concentration of the inhibitor in your specific culture medium by preparing a serial dilution and observing for precipitation. |
Issue: Delayed Precipitation in Culture
| Potential Cause | Recommended Solution |
| Media Instability | Prepare the inhibitor-containing medium fresh immediately before each experiment. |
| Interaction with Media Components | Consider using a different basal media formulation or adding a carrier protein like BSA, which may help to enhance solubility.[2] |
| pH Shift | Ensure the pH of your culture medium is stable. If your inhibitor's solubility is pH-dependent, you may need to test different buffer systems if your experimental design allows. |
Data Presentation: JNK Inhibitor Properties
The following table summarizes key data for two well-characterized JNK inhibitors, which can serve as a reference for handling Jnk2-IN-1.
| Property | JNK-IN-8 | SP600125 (JNK Inhibitor II) |
| Target(s) | JNK1, JNK2, JNK3 | JNK1, JNK2, JNK3 |
| IC₅₀ Values | JNK1: 4.67 nM, JNK2: 18.7 nM, JNK3: 0.98 nM[1] | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[3] |
| Recommended Solvent | DMSO[1] | DMSO[3] |
| Solubility in DMSO | ≤ 85 mM[1] | 15 mg/mL[3] |
| Aqueous Solubility | Low[1] | Poor |
| Storage of Stock Solution | Aliquot and store at -20°C[1] | Aliquot and store at -20°C[3] |
Experimental Protocols
Protocol for Preparing JNK Inhibitor Solutions
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Prepare a High-Concentration Stock Solution (e.g., 10 mM) in DMSO:
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Bring the vial of the JNK inhibitor powder to room temperature before opening.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO).
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Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
-
Prepare an Intermediate Dilution in DMSO:
-
Based on your desired final concentration, prepare an intermediate stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your culture medium with a 1:1000 dilution (0.1% DMSO), your intermediate stock should be 10 mM. If you need a lower final DMSO concentration, you will need to adjust your intermediate stock concentration accordingly.
-
-
Prepare the Final Working Solution in Culture Medium:
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the intermediate DMSO stock solution. For example, add 1 µL of a 10 mM intermediate stock to 1 mL of medium for a final concentration of 10 µM.
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Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Mandatory Visualizations
References
Technical Support Center: Addressing Compensatory Signaling After JNK2 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to compensatory signaling following the inhibition of c-Jun N-terminal kinase 2 (JNK2).
Frequently Asked Questions (FAQs)
Q1: What are the known compensatory signaling pathways activated upon JNK2 inhibition?
A1: Inhibition of JNK2 can lead to the activation of compensatory signaling pathways, primarily through other members of the mitogen-activated protein kinase (MAPK) family and related pro-survival pathways. The most documented compensatory mechanism is the hyperactivation of JNK1.[1][2][3] Due to the high degree of homology in the ATP-binding pocket among JNK isoforms, JNK1 can often compensate for the loss of JNK2 activity.[4] Additionally, crosstalk exists between the JNK pathway and other signaling cascades. Inhibition of JNK signaling can sometimes lead to the activation of the ERK1/2 and PI3K/Akt pathways as pro-survival responses.[5][6]
Q2: Why do I observe increased c-Jun phosphorylation after treating my cells with a JNK2 inhibitor?
A2: This seemingly paradoxical effect is a known compensatory mechanism. JNK2 deficiency can lead to elevated and sustained phosphorylation of JNK1, which in turn phosphorylates their common substrate, c-Jun.[1][2] Therefore, an increase in phospho-c-Jun may indicate a compensatory hyperactivation of JNK1. It is also important to consider that the temporal dynamics of c-Jun phosphorylation are complex; transient JNK activation can lead to c-Jun phosphorylation and activation of gene expression, while sustained JNK activity can lead to different phosphorylation patterns that may mark c-Jun for degradation.[7][8][9]
Q3: My JNK2 inhibitor is not inducing apoptosis in my cancer cell line. What could be the reason?
A3: The role of JNK signaling in apoptosis is context-dependent.[10][11][12] While JNK activation is often associated with apoptosis, in some cancer cells, it can promote survival.[10][13] Lack of apoptosis after JNK2 inhibition could be due to several factors:
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Compensatory JNK1 activity: As mentioned, JNK1 can compensate for JNK2 loss and maintain pro-survival signals.
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Activation of other pro-survival pathways: Inhibition of JNK2 might trigger compensatory activation of the ERK or PI3K/Akt pathways, which can promote cell survival and inhibit apoptosis.[5][6]
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Resistance mechanisms: Cancer cells can develop resistance to JNK inhibitors through various mechanisms, including the upregulation of anti-apoptotic proteins or alterations in downstream signaling components.[14]
Q4: What are the known off-target effects of the commonly used JNK inhibitor SP600125?
A4: SP600125, while widely used, is not entirely specific for JNKs and has been shown to inhibit other kinases, which can lead to off-target effects.[15][16] It is an ATP-competitive inhibitor and can bind to the ATP-binding sites of other kinases.[17][18] Notably, SP600125 can inhibit the delta isoform of the p110 catalytic subunit of PI3K (PI3Kδ).[15] It has also been reported to have inhibitory activity against a range of other serine/threonine kinases, including Aurora kinase A, FLT3, and TRKA.[17]
Troubleshooting Guides
Problem 1: Unexpected Cell Proliferation or Survival After JNK2 Inhibition
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compensatory JNK1 hyperactivation | Co-treat with a pan-JNK inhibitor or use a JNK1/2 dual inhibitor. Alternatively, use siRNA to knockdown JNK1 in your JNK2-inhibited cells. | Reduced cell proliferation/survival compared to JNK2 inhibition alone. |
| Activation of ERK pathway | Probe for phosphorylation of ERK1/2 (p-ERK1/2) by Western blot. If elevated, co-treat with a MEK inhibitor (e.g., U0126). | Decreased p-ERK1/2 levels and potentially increased apoptosis or decreased proliferation. |
| Activation of PI3K/Akt pathway | Analyze the phosphorylation of Akt (p-Akt) by Western blot. If upregulated, co-treat with a PI3K inhibitor (e.g., LY294002). | Reduced p-Akt levels and a potential decrease in cell survival. |
| Off-target effects of the inhibitor | Use a structurally different JNK2 inhibitor. Perform a kinase inhibitor profiling screen to identify off-target effects.[19] | Confirmation of whether the observed phenotype is specific to JNK2 inhibition. |
Problem 2: Inconsistent or Unexplained Western Blot Results for p-c-Jun
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compensatory JNK1 activity | Measure JNK1 activity directly using a kinase assay or assess JNK1 phosphorylation (p-JNK1) by Western blot. | Increased JNK1 activity/phosphorylation will correlate with the unexpected p-c-Jun signal. |
| Temporal dynamics of phosphorylation | Perform a time-course experiment to analyze p-c-Jun levels at different time points after inhibitor treatment. | To capture both transient and sustained phosphorylation events. |
| Antibody specificity issues | Use a different phospho-c-Jun antibody (e.g., targeting a different phosphorylation site like Ser73). Validate the antibody using a positive and negative control. | A more reliable and specific signal for c-Jun phosphorylation. |
Data Presentation
Table 1: IC50 Values of SP600125 Against JNK Isoforms and Other Kinases
| Kinase | IC50 (nM) |
| JNK1 | 40 |
| JNK2 | 40 |
| JNK3 | 90 |
| Aurora kinase A | 60 |
| FLT3 | 90 |
| TRKA | 70 |
| MKK4 | >400 |
| MKK3 | >1000 |
| MKK6 | >1000 |
| PKB | >1000 |
| PKCα | >1000 |
| ERK2 | >10000 |
| p38 | >10000 |
| Chk1 | >10000 |
| EGFR | >10000 |
Data compiled from Selleck Chemicals product information.[17]
Table 2: Example of Quantitative Changes in Kinase Phosphorylation Following JNK Inhibition
| Treatment | p-JNK (fold change) | p-c-Jun (fold change) | p-ERK (fold change) |
| Control | 1.0 | 1.0 | 1.0 |
| JNK2 inhibitor | ↓ (Target Engagement) | ↑ (Compensatory JNK1) | ↑ (Compensatory) |
| JNK1/2 dual inhibitor | ↓↓ | ↓ | ↑ (Potential) |
This table presents a hypothetical scenario based on published findings to illustrate potential compensatory changes. Actual fold changes will be cell-type and context-specific.[2][20][21][22]
Experimental Protocols
Protocol 1: Western Blot Analysis of Compensatory Signaling
This protocol outlines the steps to detect changes in the phosphorylation status of key signaling proteins following JNK2 inhibition.
1. Cell Culture and Treatment: a. Plate cells at a suitable density and grow to 70-80% confluency. b. Starve cells in a serum-free medium for 4-6 hours if necessary to reduce basal kinase activity. c. Pre-treat cells with the JNK2 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 1-2 hours). d. If desired, stimulate the cells with a known JNK activator (e.g., Anisomycin, 25 µg/mL for 30 minutes) to assess the inhibitory effect.
2. Cell Lysis: a. Place culture dishes on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
4. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations with lysis buffer. b. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. d. Perform electrophoresis until the dye front reaches the bottom of the gel.
5. Western Blotting: a. Transfer proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane overnight at 4°C with primary antibodies against:
- p-JNK (Thr183/Tyr185)
- Total JNK
- p-c-Jun (Ser63 or Ser73)
- Total c-Jun
- p-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- p-Akt (Ser473)
- Total Akt
- A loading control (e.g., β-actin or GAPDH) d. Wash the membrane three times with TBST. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.
6. Detection and Analysis: a. Apply ECL substrate and capture the chemiluminescent signal. b. Quantify band intensities and normalize phospho-protein levels to their respective total protein levels.
Protocol 2: In Vitro Kinase Assay for JNK Activity
This protocol provides a method to directly measure the kinase activity of JNK isoforms from cell lysates.
1. Immunoprecipitation of JNK: a. Prepare cell lysates as described in the Western blot protocol. b. To 200-500 µg of cell lysate, add an antibody specific to JNK1 or JNK2. c. Incubate with gentle rotation for 2-4 hours at 4°C. d. Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours at 4°C. e. Pellet the beads by centrifugation and wash three times with lysis buffer and once with kinase assay buffer.
2. Kinase Reaction: a. Resuspend the beads in kinase assay buffer containing a JNK substrate (e.g., GST-c-Jun) and ATP. b. For a non-radioactive assay, incubate at 30°C for 30 minutes. Stop the reaction by adding SDS sample buffer. c. For a radioactive assay, include [γ-³²P]ATP in the reaction mixture.
3. Analysis: a. For the non-radioactive assay, analyze the reaction mixture by Western blot using a phospho-specific antibody against the substrate (e.g., p-c-Jun). b. For the radioactive assay, separate the reaction products by SDS-PAGE, dry the gel, and expose it to autoradiography film.
Signaling Pathways and Experimental Workflows
Caption: Compensatory signaling pathways activated upon JNK2 inhibition.
Caption: Troubleshooting workflow for unexpected results with JNK2 inhibitors.
References
- 1. c-Jun N-terminal kinases (JNK) antagonize cardiac growth through cross-talk with calcineurin–NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of JNK1 and JNK2 on signal specific induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct roles for JNK1 and JNK2 in regulating JNK activity and c-Jun-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK-Dependent cJun Phosphorylation Mitigates TGFβ- and EGF-Induced Pre-Malignant Breast Cancer Cell Invasion by Suppressing AP-1-Mediated Transcriptional Responses [mdpi.com]
- 6. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of JNK signaling diminishes early but not late cellular stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. abmole.com [abmole.com]
- 19. benchchem.com [benchchem.com]
- 20. Activation of the ERK and JNK Signaling Pathways Caused by Neuron-Specific Inhibition of PP2A in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Jnk2-IN-1 specificity issues in kinase assays
Welcome to the technical support center for JNK2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on addressing potential issues related to its specificity in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is JNK2/3-IN-1 and what is its mechanism of action?
A1: JNK2/3-IN-1 (also known as Compound 56d) is a potent, irreversible covalent inhibitor of c-Jun N-terminal kinases 2 and 3 (JNK2 and JNK3).[1][2][3] Its mechanism involves forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of these kinases, leading to their irreversible inactivation.[3] Due to the critical role of JNK signaling in various cellular processes, including stress responses, inflammation, and apoptosis, JNK2/3-IN-1 serves as a valuable chemical probe for investigating the specific functions of the JNK2 and JNK3 isoforms.[1][3]
Q2: How selective is JNK2/3-IN-1 for JNK2/3 over the JNK1 isoform?
A2: JNK2/3-IN-1 displays significant selectivity for JNK2 and JNK3 over JNK1. Designing isoform-selective JNK inhibitors is challenging due to the high degree of sequence identity in the ATP-binding pocket among the isoforms.[4][5] However, kinetic analysis shows that JNK2/3-IN-1 has a much higher inactivation rate for JNK2 and JNK3 compared to JNK1. For example, one study reported the kinact/KI values, a measure of covalent modification efficiency, to be 38,200 M-1s-1 for JNK2 and 70,100 M-1s-1 for JNK3.[3] While some vendor-reported IC50 values suggest modest selectivity (e.g., IC50 of 830 nM for JNK2 and 1909 nM for JNK3), more detailed studies have demonstrated significantly higher potency and selectivity under specific assay conditions.[1][2][3] This highlights the importance of considering the kinetic parameters (kinact/KI) for covalent inhibitors, as IC50 values can be highly dependent on pre-incubation time.
Q3: What are the known off-target effects of JNK2/3-IN-1?
A3: JNK2/3-IN-1 has been shown to have a clean kinome profile. In a comprehensive screen against a panel of 97 different kinases, JNK2/3-IN-1 at a concentration of 500 nM showed potent inhibition of JNK2 (1.4% of control) and JNK3 (0.3% of control), while all other kinases tested showed greater than 35% of control activity, indicating minimal off-target binding at that concentration.[3] However, it is a best practice to empirically validate specificity in your system of interest, as off-target effects can be concentration-dependent and cell-type specific.[6][7]
Q4: What concentration of JNK2/3-IN-1 should I use in my experiments?
A4: The optimal concentration depends on the experimental system.
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For biochemical assays: Concentrations should be titrated around the IC50 or KI value. Given that it is a covalent inhibitor, a pre-incubation period of the enzyme with the inhibitor before starting the kinase reaction is crucial for achieving maximal inhibition.
-
For cell-based assays: The effective concentration can be higher than the biochemical IC50 due to factors like cell permeability and intracellular ATP concentration.[8] It is recommended to perform a dose-response curve, starting from a range of approximately 0.1 µM to 10 µM, to determine the lowest effective concentration that inhibits the phosphorylation of a direct JNK substrate, such as c-Jun, without causing significant cytotoxicity.[6][9]
Data Presentation
Table 1: Potency and Selectivity of JNK2/3-IN-1
| Target | Parameter | Value | Reference |
| JNK2 | IC50 | 830 nM | [1][2] |
| JNK3 | IC50 | 1909 nM | [1][2] |
| JNK2 | kinact/KI | 38,200 M-1s-1 | [3] |
| JNK3 | kinact/KI | 70,100 M-1s-1 | [3] |
| Note: IC50 values for covalent inhibitors can vary significantly based on assay conditions, particularly pre-incubation time. The kinact/KI value provides a more robust measure of covalent efficiency. |
Table 2: KINOMEscan Selectivity Profile of JNK2/3-IN-1 (Compound 56d)
| Target | % of Control (@ 500 nM) | Interpretation | Reference |
| JNK2 | 1.4% | Strong Inhibition | [3] |
| JNK3 | 0.3% | Strong Inhibition | [3] |
| Other Kinases (95 tested) | > 35% | Minimal to No Inhibition | [3] |
| % of Control: A lower value indicates stronger binding of the inhibitor to the kinase. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
JNK2-IN-1 Efficacy Validation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the efficacy of JNK2-IN-1, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical inhibitor targeting c-Jun N-terminal kinase 2 (JNK2). JNKs are a subfamily of mitogen-activated protein kinases (MAPKs) that respond to stress stimuli like cytokines, UV radiation, and heat shock.[1] JNKs are activated by the dual phosphorylation of threonine and tyrosine residues by upstream kinases MKK4 and MKK7.[2] Once activated, JNKs phosphorylate various downstream targets, most notably the transcription factor c-Jun, which is a component of the AP-1 complex.[1][3] This signaling cascade regulates critical cellular processes, including proliferation, apoptosis, and differentiation.[1][4][5] JNK2, specifically, has been implicated as a driver of invasiveness, proliferation, and resistance to other targeted therapies like BRAF inhibitors in melanoma.[6]
Q2: What are the potential reasons my resistant cell lines are not responding to this compound?
A2: Resistance to kinase inhibitors is a common challenge and can arise from several mechanisms:[7]
-
Target Modification: Mutations in the MAPK9 gene (which encodes JNK2) can alter the drug's binding site, reducing its affinity and effectiveness.[7][8]
-
Bypass Signaling: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the JNK2 pathway.[7][9] For instance, upregulation of the PI3K/AKT or other MAPK pathways can provide parallel survival signals, rendering the inhibition of JNK2 ineffective.[10][11]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, preventing it from reaching its target at a sufficient concentration.[3]
-
JNK Isoform Redundancy: JNK1 and JNK2 are ubiquitously expressed and may have overlapping or, in some contexts, opposing functions.[5][6][12] In some cell lines, JNK1 activity might be sufficient to maintain survival and proliferation even when JNK2 is inhibited.
Q3: What are the key downstream markers to confirm this compound target engagement?
A3: The most direct and widely accepted marker for JNK activity is the phosphorylation of its substrate, c-Jun, at Serine 63 and Serine 73.[2] A successful inhibition of JNK2 by this compound should result in a measurable decrease in the levels of phosphorylated c-Jun (p-c-Jun). Other downstream targets that can be assessed include ATF2 and modifications to apoptosis-related proteins of the Bcl-2 family.[1][13]
Q4: Which primary assays should be used to validate the efficacy of this compound?
A4: A multi-assay approach is recommended for robust validation:
-
Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): To determine the inhibitor's effect on cell growth and calculate the half-maximal inhibitory concentration (IC50).[14]
-
Western Blotting: To confirm target engagement by measuring the phosphorylation status of JNK and its key downstream substrate, c-Jun.[15][16]
-
Kinase Activity Assays: To directly measure the catalytic activity of JNK2 in cell lysates after treatment.[13][17][18]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed in resistant cell lines after treatment with this compound.
-
Possible Cause: The resistant cells may have activated a "bypass" signaling pathway that circumvents their dependency on JNK2 signaling for survival and proliferation.[9][11]
-
Recommended Action: Profile Key Survival Pathways. Use Western blotting to assess the activation status (i.e., phosphorylation levels) of key proteins in alternative survival pathways, such as PI3K/AKT (p-AKT) and other MAPKs (p-ERK, p-p38), in both sensitive and resistant cells, with and without this compound treatment. An increase in the activation of these pathways in resistant cells would suggest bypass signaling.
Diagram: Bypass Signaling as a Resistance Mechanism
Caption: Logic diagram of bypass signaling in resistant cells.
Problem 2: Western blot results for phosphorylated c-Jun (p-c-Jun) are inconclusive or show no change after this compound treatment.
-
Possible Cause: This could indicate a lack of target engagement. The inhibitor may not be reaching its target at a sufficient concentration, or the JNK2 protein itself may be mutated. Alternatively, the experimental protocol may need optimization.
-
Recommended Action: Perform a Dose-Response and Time-Course Experiment. Treat resistant cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for different durations (e.g., 2, 6, 24 hours).[14] This will help determine the optimal conditions for observing a reduction in p-c-Jun. If no change is seen even at high concentrations and long incubation times, consider sequencing the MAPK9 (JNK2) gene in the resistant cell line to check for mutations in the inhibitor binding site.[8]
Diagram: Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Problem 3: How can I be certain that this compound is specifically inhibiting JNK2 kinase activity in my resistant cells?
-
Possible Cause: Cell viability and Western blot assays are indirect measures of kinase inhibition. A direct kinase activity assay provides more definitive evidence of target engagement and functional inhibition.
-
Recommended Action: Perform an Immunoprecipitation (IP)-Kinase Assay. This assay directly measures the ability of JNK2, isolated from cell lysates, to phosphorylate its substrate.[17][18] First, immunoprecipitate JNK2 from lysates of cells treated with either a vehicle control or this compound. Then, incubate the immunoprecipitated kinase with an exogenous substrate (like recombinant c-Jun) and ATP.[2][17] The level of substrate phosphorylation is then quantified, typically by Western blot, using a phospho-specific antibody. A reduction in substrate phosphorylation in the this compound-treated samples confirms direct inhibition of JNK2's catalytic activity.
Diagram: IP-Kinase Assay Workflow
Caption: Workflow for an immunoprecipitation (IP)-kinase assay.
Data Presentation: Efficacy Comparison
The following table provides an example of how to present cell viability data for this compound across different cell lines. Acquiring such data is a crucial first step in characterizing resistance.
Table 1: Example Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | Resistance Status | IC50 (µM) of this compound |
|---|---|---|---|
| A375 | Melanoma | Sensitive | 0.8 |
| A375-BR | Melanoma | BRAF Inhibitor Resistant | 1.2 |
| RKO | Colon Carcinoma | Sensitive (Diploid) | 2.5 |
| RKO-M | Colon Carcinoma | Resistant (Tetraploid)[19] | > 20 |
| K562 | CML | Sensitive | 5.1 |
| K562/A02 | CML | Doxorubicin Resistant[3] | 6.5 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability (CCK-8) Assay
This protocol is adapted from standard methodologies for assessing cell proliferation.[14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for p-c-Jun
This protocol provides a standard procedure for detecting protein phosphorylation.[15]
-
Cell Culture and Lysis: Grow cells to 70-80% confluency in 6-well plates. Treat with this compound for the desired time and concentration. Wash cells twice with ice-cold PBS and lyse with 150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against p-c-Jun (Ser63/73) overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly and apply an ECL substrate.[15] Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total c-Jun, total JNK, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[15]
-
Quantification: Measure band intensities using densitometry software. Normalize the p-c-Jun signal to the total c-Jun or loading control signal.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. JNK is required for maintaining the tumor-initiating cell-like properties of acquired chemoresistant human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Jun NH2-Terminal Kinase (JNK)1 and JNK2 Signaling Pathways Have Divergent Roles in CD8+ T Cell–mediated Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK2 Is Required for the Tumorigenic Properties of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme-linked immunosorbent assay for measurement of JNK, ERK, and p38 kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. abcam.cn [abcam.cn]
- 18. JNK Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results with selective JNK2 Inhibitors in vivo
Welcome to the technical support center for the in vivo application of selective c-Jun N-terminal kinase 2 (JNK2) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may face.
Q1: Why am I observing high variability or inconsistent results between animals in the same treatment group?
A1: Inconsistent results with a selective JNK2 inhibitor in vivo can stem from several factors, ranging from the compound's formulation to the complex biology of the JNK signaling pathway. Here are key areas to investigate:
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Formulation and Administration:
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Solubility and Stability: Ensure the JNK2 inhibitor is fully dissolved and stable in your chosen vehicle. Poor solubility can lead to inaccurate dosing. For many kinase inhibitors, vehicles containing DMSO, PEG300, and Tween-80 are used to improve solubility. Always prepare fresh formulations for each experiment.
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Route of Administration: The route of administration (e.g., intraperitoneal (IP), oral gavage (p.o.), intravenous (IV)) significantly impacts bioavailability. Ensure your technique is consistent across all animals to minimize variability in drug exposure.
-
-
Pharmacokinetics (PK) and Pharmacodynamics (PD):
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Insufficient Drug Exposure: The dose and dosing schedule may not be optimal for maintaining a therapeutic concentration of the inhibitor at the target tissue. It is highly recommended to perform preliminary pharmacokinetic studies to determine the inhibitor's half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax) in your specific animal model.
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Target Engagement: Confirm that the inhibitor is reaching its target and inhibiting JNK2 activity in the tissue of interest. This can be assessed by measuring the phosphorylation of JNK's direct downstream substrate, c-Jun (at Ser63/73), via Western Blot or immunohistochemistry on tissue samples collected at various time points after dosing.
-
-
Biological Complexity:
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JNK1/JNK2 Isoform Crosstalk: JNK1 and JNK2 can have distinct and sometimes opposing biological functions.[1][2] For instance, in some cellular contexts, JNK1 is considered pro-apoptotic, while JNK2 is pro-survival.[1] Critically, the inhibition or genetic deletion of JNK2 can lead to a compensatory increase in JNK1 activation.[2] This compensatory mechanism can mask the effects of JNK2 inhibition or even lead to a paradoxical outcome.
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Cell-Type Specific Effects: The roles of JNK1 and JNK2 can be highly dependent on the cell type and the specific stimulus.[3] Therefore, the effect of a JNK2 inhibitor may vary between different tissues or disease models.
-
Q2: I am not observing the expected therapeutic effect, even at high doses of the JNK2 inhibitor. What could be the reason?
A2: A lack of efficacy can be a significant challenge. Consider the following troubleshooting steps:
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Verify Compound Potency:
-
In Vitro vs. In Vivo Potency: Many JNK inhibitors show high potency in biochemical assays (nM range) but have much lower efficacy in cell-based assays or in vivo (µM range). This discrepancy can be due to poor cell permeability, high plasma protein binding, or rapid metabolism.
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ATP Competition: Most small molecule kinase inhibitors are ATP-competitive. The high intracellular concentration of ATP can reduce the apparent potency of the inhibitor.
-
-
Re-evaluate the Role of JNK2 in Your Model:
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JNK1 Dominance: In many stress responses, JNK1 is the predominantly activated isoform.[4] It's possible that in your specific disease model, JNK1 activity is the primary driver of the phenotype, and selective JNK2 inhibition is not sufficient to produce a therapeutic effect. Studies in Jnk1 and Jnk2 knockout mice have shown that JNK1 deficiency often has a more pronounced phenotype.[2]
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Redundancy with Other Kinases: Other stress-activated protein kinases, like p38 MAPK, might be compensating for the inhibition of the JNK2 pathway.
-
-
Potential for Off-Target Effects:
Q3: My in vivo results are different from what has been reported in the literature for similar JNK inhibitors. Why?
A3: Discrepancies between studies can arise from subtle but important differences in experimental design:
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Animal Model: The species, strain, age, and sex of the animals can all influence drug metabolism and biological responses.
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Disease Induction: The method and severity of disease induction can alter the signaling pathways involved.
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Dosing Regimen: As mentioned, the dose, frequency, and duration of treatment are critical variables.
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Inhibitor Specificity: Different "selective" JNK2 inhibitors will have varying selectivity profiles against other kinases. It is crucial to consult the manufacturer's data or published kinase screening panels for the specific inhibitor you are using.
Data on Selected JNK Inhibitors
The following table summarizes the inhibitory concentrations (IC50) for several commonly referenced JNK inhibitors. Note the variability in isoform selectivity.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Profile | Reference |
| SP600125 | 40 | 40 | 90 | Pan-JNK inhibitor | [5] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | JNK2/3 selective | [5][6] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Potent pan-JNK inhibitor | [5][6] |
| AS602801 | 80 | 90 | 230 | Pan-JNK inhibitor | [5] |
| JNK2/3-IN-1 | - | 830 | 1909 | Covalent JNK2/3 inhibitor | [6] |
Experimental Protocols
Below are generalized protocols for in vivo studies using a JNK inhibitor. These should be adapted to your specific experimental needs and institutional animal care guidelines.
Protocol 1: Oral Gavage (p.o.) Administration
-
Vehicle Preparation: A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. Alternatively, for compounds soluble in lipids, corn oil can be used.
-
Inhibitor Formulation:
-
Calculate the required amount of the JNK2 inhibitor based on the desired dose (e.g., mg/kg) and the average weight of the animals.
-
Carefully weigh the inhibitor and suspend it in the chosen vehicle to the final desired concentration.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
-
Administration:
-
Administer the formulation to the animals using an appropriate-sized gavage needle.
-
The volume administered is typically 5-10 mL/kg for mice.
-
Administer the vehicle alone to the control group.
-
Protocol 2: Assessment of Target Engagement in Tissue
-
Study Design:
-
Treat animals with the JNK2 inhibitor or vehicle as per the study protocol.
-
Include a positive control group where JNK signaling is activated by a known stimulus (e.g., lipopolysaccharide (LPS) or TNF-α), if applicable to your model.
-
Euthanize animals at predetermined time points after the final dose (e.g., 1, 4, 8, and 24 hours) to assess the duration of target inhibition.
-
-
Tissue Collection:
-
Rapidly excise the tissue of interest.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Western Blot Analysis:
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, phospho-JNK (Thr183/Tyr185), and total JNK. A loading control (e.g., GAPDH or β-actin) is essential.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
A significant reduction in the ratio of phospho-c-Jun to total c-Jun in the inhibitor-treated group compared to the vehicle control indicates successful target engagement.
-
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the point of intervention for a selective JNK2 inhibitor.
In Vivo Experimental Workflow
Caption: A generalized workflow for conducting in vivo efficacy studies with a JNK2 inhibitor.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot inconsistent in vivo results.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun NH2-Terminal Kinase (JNK)1 and JNK2 Signaling Pathways Have Divergent Roles in CD8+ T Cell–mediated Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: JNK Pathway Modulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNK2-selective inhibitors. A key consideration in such experiments is the potential for compensatory upregulation of JNK1, which can lead to unexpected experimental outcomes.
Disclaimer: Information regarding a specific inhibitor named "Jnk2-IN-1" is not publicly available. The following guidance is based on established principles of JNK signaling and data from known JNK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the distinct roles of JNK1 and JNK2?
JNK1 and JNK2, despite being highly homologous, can have opposing functions in cellular processes. JNK1 is often associated with pro-apoptotic signaling, while JNK2 is frequently linked to pro-survival pathways.[1] However, these roles can be context-dependent, varying with cell type and the nature of the stimulus.
Q2: What is the rationale for using a JNK2-selective inhibitor?
Given the differing roles of JNK1 and JNK2, isoform-selective inhibitors are valuable tools to dissect their individual contributions to signaling pathways.[1] A JNK2-selective inhibitor allows for the targeted modulation of JNK2 activity, minimizing the direct effects on JNK1.
Q3: Is it possible for JNK1 to be upregulated when JNK2 is inhibited?
Yes, there is evidence suggesting that the inhibition or genetic deletion of JNK2 can lead to a compensatory increase in JNK1 activity or expression.[2][3][4] This phenomenon is crucial to consider when interpreting experimental results, as the observed phenotype may be a consequence of enhanced JNK1 signaling rather than the direct inhibition of JNK2.
Q4: What is the proposed mechanism for this compensatory upregulation?
One proposed mechanism is that JNK2 can interfere with JNK1 activation by competing for upstream kinases.[3] When JNK2 is inhibited, more of these upstream activators may be available to phosphorylate and activate JNK1, leading to its enhanced activity.[3]
Troubleshooting Guide
Issue: Unexpected or contradictory results after treatment with a JNK2-selective inhibitor.
Potential Cause: Compensatory upregulation of JNK1 activity.
Troubleshooting Steps:
-
Verify Inhibitor Specificity: Confirm the selectivity profile of your JNK2 inhibitor. If this information is not available from the manufacturer, consider performing a kinase panel screen.
-
Assess JNK1 and JNK2 Expression: Perform a western blot to determine the total protein levels of both JNK1 and JNK2 in your experimental system, both with and without inhibitor treatment.
-
Measure JNK1 and JNK2 Activity: Directly measure the kinase activity of both JNK1 and JNK2 using an in vitro kinase assay. This will reveal if JNK1 activity is indeed increased following JNK2 inhibition.
-
Analyze Downstream Targets: Examine the phosphorylation status of downstream targets of both JNK1 and JNK2, such as c-Jun. Increased phosphorylation of a JNK1-preferred substrate would support the hypothesis of compensatory activation.
Quantitative Data: Selectivity of JNK Inhibitors
The following table summarizes the IC50 values of several known JNK inhibitors, illustrating the varying degrees of selectivity for JNK isoforms. Data for "this compound" is not available.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| JNK-IN-8 | 4.7 | 18.7 | 1 | A potent, irreversible pan-JNK inhibitor.[5] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | An orally active JNK inhibitor with similar potency against JNK1 and JNK2.[5] |
| YL5084 | k_inact/K_I = 335 M⁻¹s⁻¹ | k_inact/K_I = 7166 M⁻¹s⁻¹ | Not Reported | A recently developed covalent inhibitor with selectivity for JNK2 over JNK1.[1] |
| Tanzisertib (CC-930) | 61 | 5 | 5 | Potent against all JNK isoforms, with slightly higher potency for JNK2 and JNK3.[5] |
Experimental Protocols
Protocol 1: Western Blot for JNK1 and JNK2 Expression
Objective: To determine the total protein levels of JNK1 and JNK2 in cell lysates following treatment with a JNK2-selective inhibitor.
Materials:
-
Cell culture reagents
-
JNK2-selective inhibitor
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-JNK1, anti-JNK2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate and treat cells with the JNK2-selective inhibitor at the desired concentrations and time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against JNK1, JNK2, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to compare JNK1 and JNK2 expression levels across treatments.
Protocol 2: In Vitro Kinase Assay for JNK1/JNK2 Activity
Objective: To measure the specific kinase activity of JNK1 and JNK2 immunoprecipitated from cell lysates.
Materials:
-
Cell lysates (prepared as in Protocol 1)
-
Anti-JNK1 and anti-JNK2 antibodies for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
ATP
-
Recombinant c-Jun (or other JNK substrate)
-
Anti-phospho-c-Jun antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with either anti-JNK1 or anti-JNK2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the JNK substrate (e.g., recombinant c-Jun) and ATP to initiate the kinase reaction.
-
Incubate at 30°C for 30 minutes.
-
-
Termination and Sample Preparation: Stop the reaction by adding Laemmli buffer and boiling.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.
-
To confirm equal immunoprecipitation, a separate blot can be run and probed with anti-JNK1 or anti-JNK2 antibodies.
-
-
Analysis: Quantify the phosphorylated c-Jun signal to determine the relative activity of JNK1 and JNK2 in each sample.
Visualizations
Caption: Simplified JNK signaling pathway.
Caption: Workflow to assess JNK1 upregulation.
Caption: Compensatory JNK1 activation model.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Functional Contrariety of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Jun N-Terminal Protein Kinase 1 (JNK1), but Not JNK2, Is Essential for Tumor Necrosis Factor Alpha-Induced c-Jun Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to JNK Inhibitors: JNK2-IN-1 vs. SP600125
For researchers investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the selection of a specific and potent inhibitor is paramount. This guide provides a detailed comparison of two JNK inhibitors, the pan-isoform inhibitor SP600125 and the lesser-known JNK2-IN-1, focusing on their potency and selectivity. This objective analysis, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making an informed choice for their experimental needs.
Overview of Inhibitors
SP600125 is a well-characterized, reversible, and ATP-competitive inhibitor that targets the three main JNK isoforms (JNK1, JNK2, and JNK3).[1][2] It is one of the most widely used JNK inhibitors in preclinical research, cited in thousands of studies to probe the function of the JNK pathway in various cellular processes, including inflammation, apoptosis, and cancer.[3]
This compound , also known as Compound J27, is described as a JNK2 inhibitor with anti-inflammatory properties.[1][2] Based on publicly available data, it appears to be significantly less characterized than SP600125, with limited information on its selectivity profile across the human kinome.
Potency: A Head-to-Head Comparison
Potency is a critical measure of an inhibitor's effectiveness, typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates higher potency.
Based on available data, SP600125 is a highly potent inhibitor of JNK1 and JNK2 in the nanomolar range.[4] In contrast, this compound exhibits a binding affinity for JNK2 in the high micromolar range, suggesting significantly lower potency.[1][2][5]
Table 1: Potency Against JNK Isoforms
| Inhibitor | JNK1 | JNK2 | JNK3 |
| SP600125 | IC50: 40 nM[4] | IC50: 40 nM[4] | IC50: 90 nM[4] |
| This compound | N/A | Kd: 79.2 µM[1][2] | N/A |
| IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. N/A: Data not publicly available. |
Selectivity Profile
An ideal inhibitor targets only its intended enzyme. However, many kinase inhibitors exhibit off-target effects by inhibiting other kinases. While SP600125 is widely used as a JNK inhibitor, studies have shown that it can inhibit several other kinases with similar potency, which can complicate the interpretation of experimental results.[4] The kinome-wide selectivity of this compound has not been extensively profiled in publicly available literature.
Table 2: Selectivity Against Other Kinases
| Inhibitor | Off-Target Kinase | IC50 / % Inhibition |
| SP600125 | Aurora kinase A | 60 nM[4] |
| FLT3 | 90 nM[4] | |
| TRKA | 70 nM[4] | |
| MKK4 | ~400 nM (>10-fold selective vs JNK1/2)[4] | |
| PKBα | ~1 µM (>25-fold selective vs JNK1/2)[4] | |
| p38 | >4 µM (>100-fold selective vs JNK1/2)[4] | |
| ERK2 | >4 µM (>100-fold selective vs JNK1/2) | |
| PHK | Inhibited to a similar or greater extent than JNK | |
| CK1 | Inhibited to a similar or greater extent than JNK | |
| CDK2 | Inhibited to a similar or greater extent than JNK | |
| This compound | N/A | N/A |
| N/A: Data not publicly available. |
JNK Signaling Pathway
The JNK pathway is a multi-tiered kinase cascade. It is typically activated by stress stimuli, such as inflammatory cytokines and environmental stress. This leads to the activation of MAP kinase kinase kinases (MAP3Ks), which then phosphorylate and activate MAP kinase kinases (MKK4 and MKK7). These, in turn, phosphorylate and activate JNK. Activated JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun, regulating gene expression related to apoptosis, inflammation, and cell proliferation.
Caption: The JNK signaling cascade and points of inhibition.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust biochemical assays. Below are representative protocols for two common methods used in kinase inhibitor profiling.
Radiometric Kinase Assay (Filter Binding)
This assay is considered a gold standard as it directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[1]
Experimental Workflow
Caption: Workflow for a radiometric kinase assay.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture. A typical 25 µL reaction includes:
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Recombinant JNK enzyme (e.g., 5-10 nM final concentration).
-
JNK substrate (e.g., 1-2 µg recombinant ATF2 or GST-c-Jun).
-
Serial dilutions of the test inhibitor (e.g., SP600125) or DMSO as a vehicle control.
-
-
Initiate Reaction: Start the reaction by adding ATP. This includes a mix of unlabeled ATP and [γ-³²P]ATP (e.g., 5-10 µCi per reaction, with a final cold ATP concentration near the Km for the kinase).
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction & Spotting: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid). Spot an aliquot (e.g., 20 µL) of each reaction mixture onto a phosphocellulose filter paper (e.g., P81).[1]
-
Washing: Wash the filter paper multiple times (e.g., 3-4 times for 5-10 minutes each) in a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Allow the filter paper to dry, then measure the incorporated radioactivity for each spot using a scintillation counter or a phosphorimager.[1]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening. They measure the inhibition of substrate phosphorylation by detecting the proximity of a donor and acceptor fluorophore.[5]
Experimental Workflow
Caption: Workflow for a TR-FRET kinase assay.
Protocol:
-
Reaction Setup: In a suitable low-volume microplate (e.g., 384-well), add the following components:
-
Test inhibitor in various concentrations or DMSO vehicle control.
-
A mixture of the JNK enzyme and a fluorescein-labeled JNK substrate peptide.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Detection: Stop the enzymatic reaction and initiate detection by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.
-
Incubation for Detection: Incubate the plate at room temperature for at least 30-60 minutes to allow the antibody to bind to the phosphorylated substrate.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[5]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. The magnitude of this ratio is proportional to the amount of phosphorylated substrate. Determine IC50 values by plotting the emission ratio against the inhibitor concentration.
Summary and Conclusion
The comparison between SP600125 and this compound reveals a significant disparity in both potency and the extent of characterization.
-
SP600125 is a potent, pan-JNK inhibitor effective in the nanomolar range. Its primary drawback is a known lack of specificity, with inhibitory activity against several other kinases.[4] Researchers using SP600125 should exercise caution and consider using complementary approaches, such as genetic knockdown or additional, more selective inhibitors, to validate that the observed phenotype is indeed JNK-dependent.
-
This compound , based on the limited available data, is a very low-potency JNK2 binder, with a Kd in the high micromolar range.[1][2] Its selectivity profile across the kinome is not well-documented in the public domain. For researchers seeking to specifically inhibit JNK2, the low potency of this compound may make it unsuitable for most cell-based and in vivo applications, where achieving sufficient target engagement would require exceptionally high concentrations that risk significant off-target effects.
References
A Comparative Guide to JNK2-IN-1 and Other JNK Inhibitors for Researchers
This guide provides a detailed comparison of JNK2-IN-1 with other prominent c-Jun N-terminal kinase (JNK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by available experimental data, to aid in the selection of the most suitable inhibitor for specific research needs.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key players in cellular responses to stress, inflammation, apoptosis, and other physiological and pathological processes.[1] The three main JNK isoforms, JNK1, JNK2, and JNK3, share a high degree of homology but can have distinct and sometimes opposing functions.[2][3] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.[3][4] This isoform-specific functionality makes the development of selective JNK inhibitors a critical goal for therapeutic intervention in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[2][5]
This guide focuses on comparing this compound, a covalent inhibitor with notable selectivity for JNK2 and JNK3, against other well-characterized JNK inhibitors such as the broad-spectrum inhibitor SP600125, and others like AS602801 (Bentamapimod) and CC-930 (Tanzisertib).
Quantitative Comparison of JNK Inhibitors
The following tables summarize the biochemical potency (IC50) of this compound and other selected JNK inhibitors against the three JNK isoforms. IC50 is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6][7] It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions, which can influence the results.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action | Reference |
| JNK2/3-IN-1 | - | 830 | 1909 | Irreversible Covalent | [8] |
| SP600125 | 40 | 40 | 90 | ATP-competitive | [8][9][10] |
| AS602801 (Bentamapimod) | 80 | 90 | 230 | ATP-competitive | [10][11][12][13] |
| CC-930 (Tanzisertib) | 61 | 7 | 6 | ATP-competitive | [1][14][15][16][17] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Irreversible Covalent | [18] |
Note: A lower IC50 value indicates a higher potency. The data presented is for comparative purposes and has been compiled from multiple sources. Direct, head-to-head experimental comparisons may yield different results.
JNK Signaling Pathway and Inhibitor Action
The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, including inflammatory cytokines and environmental stresses.[19] This activation leads to the phosphorylation and activation of downstream transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in inflammation, apoptosis, and cell proliferation.[20]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method to determine the IC50 values of JNK inhibitors.
Objective: To measure the potency of a test compound in inhibiting the enzymatic activity of a specific JNK isoform.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
Substrate (e.g., GST-c-Jun, ATF2)
-
ATP (Adenosine triphosphate)
-
Test compound (JNK inhibitor)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, radioactivity measurement system)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method. This could involve measuring the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for JNK Inhibition (Phospho-c-Jun Western Blot)
This protocol assesses the ability of a compound to inhibit JNK activity within a cellular context.
Objective: To measure the inhibition of c-Jun phosphorylation in cells treated with a JNK inhibitor.
Materials:
-
Cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV radiation)
-
Test compound (JNK inhibitor)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time.
-
Stimulate the cells with a JNK activator to induce c-Jun phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control (e.g., GAPDH).
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-c-Jun to total c-Jun, normalized to the loading control.
Concluding Remarks
The selection of a JNK inhibitor should be guided by the specific research question, with careful consideration of the required isoform selectivity and mechanism of action. This compound presents an interesting profile as a covalent inhibitor with a preference for JNK2/3, making it a valuable tool for studying the specific roles of these isoforms. In contrast, inhibitors like SP600125 offer broad-spectrum JNK inhibition, which may be suitable for studies where the goal is to inhibit the overall JNK signaling pathway. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous and reproducible experiments in the exciting field of JNK signaling research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Jun NH2-Terminal Kinase (JNK)1 and JNK2 Signaling Pathways Have Divergent Roles in CD8+ T Cell–mediated Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Tanzisertib | JNK | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
Navigating the Kinase Landscape: A Comparative Guide to JNK2-IN-1 and Other JNK Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise interactions of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of Jnk2-IN-1 with other kinases, placed in context with commonly used JNK inhibitors JNK-IN-8, SP600125, and AS601245. While comprehensive public data on the kinome-wide selectivity of this compound is limited, this guide compiles available data for its counterparts to offer a valuable reference for experimental design and interpretation.
JNK Signaling Pathway Overview
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[1][2] They are activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[1][3] The JNK signaling cascade involves a three-tiered system of kinases: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK).[1] Once activated, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[1][2] This signaling pathway plays a crucial role in a diverse range of cellular processes, including proliferation, apoptosis, and inflammation.[1][3]
JNK Signaling Pathway and Inhibition.
Cross-Reactivity Profiles of JNK Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and undesirable side effects. The following tables summarize the available cross-reactivity data for JNK-IN-8, SP600125, and AS601245.
It is important to note that a comprehensive, publicly available kinome-wide selectivity profile for this compound could not be identified at the time of this guide's compilation. Researchers using this compound are encouraged to perform their own selectivity profiling to fully characterize its off-target effects.
Table 1: Inhibition of JNK Isoforms
| Inhibitor | JNK1 (IC50/K_d_) | JNK2 (IC50/K_d_) | JNK3 (IC50/K_d_) | Reference(s) |
| JNK-IN-8 | 4.7 nM (IC50) | 18.7 nM (IC50) | 1 nM (IC50) | [4] |
| SP600125 | 40 nM (IC50) | 40 nM (IC50) | 90 nM (IC50) | [5] |
| AS601245 | 150 nM (IC50) | 220 nM (IC50) | 70 nM (IC50) | [6] |
Table 2: Notable Off-Target Kinase Interactions
| Inhibitor | Off-Target Kinases | Inhibition Value | Reference(s) |
| JNK-IN-8 | MNK2, FMS | ~200-300 nM (IC50/Kd) | [4] |
| No other off-target kinases with IC50 < 1 µM in a panel of 442 kinases. | - | [4] | |
| SP600125 | MKK4 | >10-fold selectivity vs JNKs | [5] |
| MKK3, MKK6, PKB, PKCα | >25-fold selectivity vs JNKs | [5] | |
| ERK2, p38 | >100-fold selectivity vs JNKs | [5] | |
| Phosphatidylinositol 3-kinase δ (PI3Kδ) | Efficiently inhibited | [7] | |
| AS601245 | c-src, CDK2, c-Raf | 10- to 20-fold selectivity vs JNKs | [6] |
| Various Ser/Thr- and Tyr-protein kinases | >50- to 100-fold selectivity vs JNKs | [6] |
Experimental Protocols for Kinase Inhibition Assays
Accurate determination of inhibitor potency and selectivity relies on robust experimental design. Below are detailed methodologies for common in vitro kinase inhibition assays.
Kinase Inhibition Assay Workflow
The general workflow for an in vitro kinase inhibition assay involves preparing the kinase, inhibitor, and substrate, initiating the reaction with ATP, and then detecting the resulting phosphorylation.
General Kinase Inhibition Assay Workflow.
Radiometric Kinase Assay (e.g., using [γ-³³P]ATP)
This traditional method directly measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate (protein or peptide)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Test inhibitor and DMSO (vehicle control)
-
Phosphocellulose or filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction plate, combine the kinase, substrate, and kinase reaction buffer.
-
Add the diluted inhibitor or DMSO to the respective wells. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP (final concentration typically at or near the K_m for ATP).
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose or filter paper.
-
Wash the paper extensively with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test inhibitor.[2]
-
Materials:
-
Kinase tagged with an epitope (e.g., His, GST)
-
Europium-labeled antibody against the epitope tag
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Kinase buffer
-
Test inhibitor and DMSO
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a suitable microplate, add the test inhibitor or DMSO.
-
Add a pre-mixed solution of the tagged kinase and the Europium-labeled antibody.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio (acceptor/donor) and determine the percentage of inhibition based on the decrease in FRET signal in the presence of the inhibitor.
-
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[1]
-
Materials:
-
Purified kinase and substrate
-
Kinase reaction buffer
-
ATP
-
Test inhibitor and DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer-compatible microplate
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a microplate containing the kinase, substrate, ATP, and either the test inhibitor or DMSO.
-
Incubate the reaction at the desired temperature for a specific time.
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and IC50 values.
-
Conclusion
The selection of a JNK inhibitor for research or therapeutic development requires careful consideration of its on-target potency and off-target profile. While JNK-IN-8 appears to be a highly selective pan-JNK inhibitor, SP600125 and AS601245 exhibit a broader range of off-target activities that should be taken into account when interpreting experimental data. The lack of comprehensive public cross-reactivity data for this compound underscores the importance of independent characterization of this and other novel kinase inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to rigorously evaluate the selectivity of their compounds of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 5. pnas.org [pnas.org]
- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JNK2-IN-1 and JNK2 siRNA: A Guide for Researchers
For researchers, scientists, and drug development professionals, the specific and efficient modulation of c-Jun N-terminal kinase 2 (JNK2) is crucial for dissecting its role in various cellular processes and for developing potential therapeutic strategies. This guide provides a comprehensive comparative analysis of two widely used tools for JNK2 inhibition: the small molecule inhibitor JNK2-IN-1 and JNK2-specific small interfering RNA (siRNA).
This comparison guide delves into their mechanisms of action, specificity, and performance based on available experimental data. We also provide detailed experimental protocols and visual diagrams to aid in the selection and application of the most suitable method for your research needs.
At a Glance: this compound vs. JNK2 siRNA
| Feature | This compound | JNK2 siRNA |
| Mechanism of Action | Covalent, irreversible inhibitor of JNK2 kinase activity. | Post-transcriptional gene silencing by mRNA degradation. |
| Target | JNK2 protein (ATP-binding site). | JNK2 messenger RNA (mRNA). |
| Mode of Inhibition | Inhibition of catalytic activity. | Reduction of JNK2 protein expression. |
| Specificity | Generally high for JNK family, but potential for off-target kinase binding. | High sequence-specific targeting of JNK2 mRNA, but potential for off-target gene silencing. |
| Kinetics | Rapid onset of action. | Delayed onset, dependent on mRNA and protein turnover rates. |
| Duration of Effect | Dependent on compound pharmacokinetics and protein turnover. | Can be long-lasting (several days), depending on cell type and siRNA stability. |
| Delivery | Cell permeable small molecule. | Requires transfection reagents or viral vectors for cellular uptake. |
| Dose Control | Concentration-dependent inhibition. | Knockdown efficiency can be dose-dependent but may plateau. |
Mechanism of Action
This compound is a covalent inhibitor that targets a specific cysteine residue within the ATP-binding pocket of JNK2. This irreversible binding leads to the inactivation of the kinase, preventing it from phosphorylating its downstream substrates.
JNK2 siRNA operates through the RNA interference (RNAi) pathway. Once introduced into the cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary sequence on the JNK2 mRNA, leading to its cleavage and subsequent degradation. This prevents the translation of JNK2 mRNA into protein, resulting in a knockdown of JNK2 protein levels.
Performance and Specificity: A Comparative Look
The choice between this compound and JNK2 siRNA often depends on the specific experimental goals, particularly concerning specificity and the desired duration of inhibition.
Quantitative Performance Data
| Parameter | This compound | JNK2 siRNA |
| IC50 / Knockdown Efficiency | JNK1: ~2.3 µM, JNK2: ~18.7 nM, JNK3: ~1 nM[1][2] | Up to 70-90% reduction in JNK2 protein expression.[3] |
| Ki | JNK1: 2 nM, JNK2: 4 nM, JNK3: 52 nM (for a similar inhibitor, JNK Inhibitor VIII) | Not Applicable |
| Duration of Action | Dependent on cellular washout and protein synthesis rate. | 5-7 days of significant knockdown after a single transfection.[4] |
Note: IC50 and Ki values for inhibitors can vary depending on the assay conditions. Knockdown efficiency of siRNA is cell-type and transfection efficiency dependent.
Off-Target Effects
Both methods have the potential for off-target effects, which is a critical consideration for interpreting experimental results.
This compound: As a kinase inhibitor, this compound can potentially bind to other kinases with similar ATP-binding pockets. Kinome scans of related JNK inhibitors have shown binding to other kinases, including other JNK isoforms (JNK1 and JNK3) and other kinase families.[1] For instance, JNK-IN-8, a similar covalent inhibitor, demonstrated high selectivity for JNKs but also showed some binding to a few other kinases at higher concentrations.[2]
JNK2 siRNA: The specificity of siRNA is determined by its sequence. However, off-target effects can occur through "miRNA-like" binding to the 3' untranslated region (UTR) of unintended mRNAs, leading to their translational repression or degradation. Careful design of siRNA sequences and the use of modified siRNAs can help to mitigate these effects. It is recommended to use multiple different siRNA sequences targeting the same gene to confirm that the observed phenotype is not due to an off-target effect of a single siRNA.
Experimental Protocols
Detailed methodologies are essential for the successful application of these tools. Below are summarized protocols for key experiments.
JNK2 siRNA Transfection and Validation
Objective: To reduce JNK2 protein expression in cultured cells using siRNA.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the JNK2 siRNA stock solution (e.g., 20 µM) and a non-targeting control siRNA to the desired final concentration (e.g., 10-100 nM) in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: Harvest the cells and perform Western blotting to assess the levels of JNK2 protein compared to the non-targeting control and untreated cells.
JNK2 Kinase Activity Assay using this compound
Objective: To measure the inhibitory effect of this compound on JNK2 kinase activity.
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the appropriate time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoprecipitation (Optional): To measure the activity of endogenous JNK2, immunoprecipitate JNK2 from the cell lysates using a specific JNK2 antibody.
-
Kinase Reaction: Set up the kinase reaction in a microplate. Each reaction should contain the immunoprecipitated JNK2 (or recombinant JNK2), a JNK substrate (e.g., GST-c-Jun), and ATP in a kinase reaction buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the phosphorylation of the substrate. This can be done by:
-
Western Blot: Using a phospho-specific antibody against the substrate.
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay: Using commercial kits that measure ATP consumption.
-
-
Data Analysis: Quantify the signal and calculate the percentage of inhibition relative to the vehicle control.
Western Blotting for JNK2
Objective: To detect the levels of total and phosphorylated JNK2 protein.
Protocol:
-
Sample Preparation: Prepare cell lysates as described above. Determine protein concentration and normalize all samples. Add Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for JNK2 or phospho-JNK2 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
Both this compound and JNK2 siRNA are powerful tools for investigating the function of JNK2. The choice between them should be guided by the specific requirements of the experiment.
-
This compound is ideal for studies requiring rapid and transient inhibition of JNK2 catalytic activity. Its use is straightforward as it does not require complex delivery procedures. However, careful consideration of its off-target kinase profile is essential.
-
JNK2 siRNA provides a highly specific method for reducing the total cellular level of JNK2 protein, making it suitable for studying the long-term consequences of JNK2 depletion. While the delivery can be more challenging, the high specificity, when properly validated, can provide clearer insights into the function of JNK2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Knockdown of the c-Jun-N-terminal kinase expression by siRNA inhibits MCF-7 breast carcinoma cell line growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Jnk2-IN-1 Versus Pan-JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the JNK2-selective inhibitor, Jnk2-IN-1, and various pan-JNK inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific research needs in studying the c-Jun N-terminal kinase (JNK) signaling pathway.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, and stress responses.[1] The JNK family has three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[2] Given their central role in various pathologies, including cancer and neurodegenerative diseases, JNKs have become a significant target for therapeutic intervention.[3][4]
Inhibitors of JNKs can be broadly categorized into two groups: pan-JNK inhibitors that target all JNK isoforms, and isoform-selective inhibitors. This guide focuses on comparing the efficacy of a JNK2-selective inhibitor, this compound, against commonly used pan-JNK inhibitors.
Mechanism of Action
Both this compound and the pan-JNK inhibitors discussed in this guide are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[5][6] Pan-JNK inhibitors, such as SP600125 and JNK-IN-8, are designed to bind to the highly conserved ATP-binding site across all JNK isoforms. In contrast, this compound (also known as JNK inhibitor IX) is designed to exploit subtle differences in the ATP-binding pocket of JNK2, allowing for its selective inhibition.[7]
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, including inflammatory cytokines and environmental stressors. The pathway culminates in the activation of JNKs, which then phosphorylate a variety of transcription factors and other proteins to elicit a cellular response.
Comparative Efficacy: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to inhibit the target) and its selectivity (the degree to which it inhibits the intended target over other kinases). The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several pan-JNK inhibitors against the three JNK isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference(s) |
| This compound (JNK inhibitor IX) | JNK2 Selective | - | ~316 (pIC50=6.5) | ~200 (pIC50=6.7) | [7] |
| SP600125 | Pan-JNK | 40 | 40 | 90 | [1][3][5][8][9] |
| AS602801 | Pan-JNK | 80 | 90 | 230 | [6][8][10] |
| Tanzisertib (CC-930) | Pan-JNK | 61 | 5-7 | 5-6 | [1][11][12][13][14][15][16] |
| JNK-IN-8 | Pan-JNK (irreversible) | 4.7 | 18.7 | 1 | [3][12][17][18][19][20] |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The pIC50 values for this compound have been converted to approximate IC50 values for comparison.
Experimental Data on Cellular Effects
The choice between a JNK2-selective inhibitor and a pan-JNK inhibitor often depends on the specific biological question being addressed. In some contexts, targeting a specific isoform like JNK2 may be desirable to dissect its unique functions, while in other scenarios, broad inhibition of the entire JNK family may be more effective.
For instance, in a study on pancreatic cancer cells, JNK inhibitor IX (this compound) was found to be highly efficient in inhibiting cell viability with IC50 values around 0.1 µM across various cell lines.[21] In contrast, the pan-JNK inhibitors SP600125 and AS602801 showed different efficacy profiles.[21]
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are crucial. Below are representative protocols for key assays used to evaluate the efficacy of JNK inhibitors.
In Vitro Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a JNK substrate by a purified JNK enzyme.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP
-
Test inhibitors (this compound and pan-JNK inhibitors)
-
96-well plates
-
Phospho-specific antibody for the substrate
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the recombinant JNK enzyme, the JNK substrate, and the kinase assay buffer.
-
Add the diluted test inhibitors or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the specific JNK isoform.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based format with a phospho-specific antibody or by running the samples on an SDS-PAGE gel followed by Western blotting.
-
Quantify the signal using a plate reader or densitometry.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of JNK inhibitors on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test inhibitors (this compound and pan-JNK inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Logical Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of different kinase inhibitors.
Conclusion
The choice between the JNK2-selective inhibitor this compound and pan-JNK inhibitors is highly dependent on the experimental goals. Pan-JNK inhibitors are effective tools for studying the overall role of the JNK signaling pathway. However, their broad activity can sometimes mask the specific contributions of individual JNK isoforms and may lead to off-target effects. This compound, with its selectivity for JNK2, offers a more targeted approach to dissect the specific functions of this isoform in various cellular processes. Researchers should carefully consider the potency, selectivity, and the specific biological context of their study when selecting a JNK inhibitor. The data and protocols provided in this guide aim to facilitate this decision-making process and promote rigorous and reproducible research in the field of JNK signaling.
References
- 1. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alkyne-phosphoramidite-5-terminal.com [alkyne-phosphoramidite-5-terminal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tanzisertib | JNK | TargetMol [targetmol.com]
- 15. Tanzisertib (CC-930) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (CC-930) from Supplier InvivoChem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. stemcell.com [stemcell.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. stemcell.com [stemcell.com]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Showdown: JNK2-IN-1 vs. AS601245 for JNK Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of c-Jun N-terminal kinases (JNKs) presents a critical avenue for therapeutic intervention in a host of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Among the arsenal (B13267) of small molecule inhibitors, AS601245 has been a long-standing tool for pan-JNK inhibition. However, the quest for isoform-specific inhibitors has led to the development of compounds like JNK2/3-IN-1, offering a more targeted approach. This guide provides a detailed head-to-head comparison of a potent JNK2-selective inhibitor, JNK2/3-IN-1 (compound 56d), and the well-established JNK inhibitor, AS601245, supported by experimental data and detailed protocols.
This comprehensive guide delves into the biochemical potency, selectivity, and cellular activity of JNK2/3-IN-1 and AS601245. All quantitative data is summarized in easy-to-compare tables, and detailed methodologies for key experiments are provided to ensure reproducibility. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.
At a Glance: Key Differences
| Feature | JNK2/3-IN-1 (Compound 56d) | AS601245 |
| Primary Target(s) | JNK2 and JNK3 | JNK1, JNK2, and JNK3 |
| Mechanism of Action | Irreversible (covalent) | Reversible (ATP-competitive) |
| JNK2 Potency (IC50) | 830 nM[1] | 220 nM[2] |
| Selectivity Profile | Highly selective for JNK2/3 over JNK1 and other kinases[3] | Pan-JNK inhibitor with off-target effects on other kinases[2] |
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for JNK2/3-IN-1 and AS601245, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50) Against JNK Isoforms
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Reference |
| JNK2/3-IN-1 (compound 56d) | >10,000 | 830 | 1909 | [1] |
| AS601245 | 150 | 220 | 70 | [2] |
Table 2: Kinase Selectivity Profile
JNK2/3-IN-1 (compound 56d) was profiled against a panel of 97 kinases at a concentration of 500 nM. The results demonstrated high selectivity, with significant inhibition observed only for JNK2 and JNK3.[3]
| Kinase | Percent of Control (%) @ 500 nM |
| JNK2 | 1.4 |
| JNK3 | 0.3 |
| Other 95 kinases | >35 |
AS601245 exhibits broader kinase activity. While it is most potent against JNK isoforms, it also shows inhibitory activity against other kinases at higher concentrations. It demonstrates 10- to 20-fold selectivity for JNKs over c-src, CDK2, and c-Raf, and more than 50- to 100-fold selectivity over a range of other serine/threonine and tyrosine protein kinases.[2] A comprehensive KINOMEscan dataset for AS601245 is available through the HMS LINCS Project (Dataset ID: 20035) for a more detailed view of its off-target profile.[4]
Table 3: Cellular Activity - Inhibition of c-Jun Phosphorylation
| Inhibitor | Cell Line | EC50 | Reference |
| JNK2/3-IN-1 (compound 56d) | Murine HCC | Not explicitly quantified, but effective at 1.11 µM | [3] |
| AS601245 | CaCo-2 | ~0.1 µM | [5] |
Visualizing the Science: Diagrams and Workflows
To better understand the context of this comparison, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental replication and further investigation.
In Vitro Kinase Assay (Adapted from Promega's ADP-Glo™ Kinase Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a JNK enzyme.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
JNK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[6]
-
Substrate (e.g., ATF2 or c-Jun fusion protein)
-
ATP
-
JNK2/3-IN-1 and AS601245
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of JNK2/3-IN-1 and AS601245 in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control (DMSO).
-
Add 2 µl of the respective JNK enzyme diluted in Kinase Buffer.
-
Add 2 µl of a solution containing the substrate and ATP (final concentration of ATP should be at or near the Km for each enzyme).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.
-
luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-c-Jun (Adapted from Wydra et al., 2021)[3]
This method is used to assess the inhibitory effect of the compounds on the JNK signaling pathway in a cellular context by measuring the phosphorylation of the JNK substrate, c-Jun.
Materials:
-
Cell line of interest (e.g., murine hepatocellular carcinoma cells, HeLa, or HEK293)
-
JNK2/3-IN-1 and AS601245
-
JNK pathway activator (e.g., Sorbitol or Anisomycin)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser73), anti-c-Jun, and a loading control antibody (e.g., anti-vinculin or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels, transfer apparatus, and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Pre-incubate the cells with various concentrations of JNK2/3-IN-1, AS601245, or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Induce JNK pathway activation by adding a stimulus (e.g., 133 mM Sorbitol) for a short period (e.g., 1 hour). Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (Ser73) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading and to assess total c-Jun levels, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.
-
Calculate the percent inhibition of c-Jun phosphorylation at each inhibitor concentration relative to the stimulated control.
-
Conclusion
This head-to-head comparison reveals that JNK2/3-IN-1 (compound 56d) and AS601245 are distinct tools for studying JNK signaling, each with its own advantages and limitations.
AS601245 serves as a potent, orally active, and ATP-competitive pan-JNK inhibitor. Its well-characterized nature and commercial availability make it a valuable tool for initial studies investigating the general role of JNK signaling. However, its lack of isoform specificity and potential for off-target effects at higher concentrations necessitate careful interpretation of results.
In contrast, JNK2/3-IN-1 (compound 56d) represents a more refined tool for dissecting the specific roles of JNK2 and JNK3. Its high selectivity over JNK1 and the broader kinome, coupled with its irreversible covalent mechanism of action, offers a unique advantage for achieving sustained and specific inhibition of JNK2/3 in cellular and in vivo models. While its biochemical potency against JNK2 is lower than that of AS601245, its superior selectivity profile makes it a more suitable choice for studies aiming to delineate the distinct functions of JNK isoforms.
The choice between these two inhibitors will ultimately depend on the specific research question. For broad inhibition of the JNK pathway, AS601245 remains a viable option. However, for a more targeted investigation into the roles of JNK2 and JNK3, the highly selective covalent inhibitor JNK2/3-IN-1 offers a more precise and powerful approach. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and design robust experiments to further unravel the complexities of JNK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Validating On-Target Effects of JNK2 Inhibition: A Comparative Guide Utilizing Genetic Models
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular stress responses, and their isoforms, JNK1 and JNK2, often exhibit opposing functions in cell survival and apoptosis. This functional dichotomy underscores the necessity for highly selective inhibitors to dissect their roles in disease and to develop targeted therapeutics. This guide provides a comparative analysis of a JNK2-selective inhibitor, YL5084, and its on-target validation using genetic models, alongside other notable JNK inhibitors.
Introduction to JNK2-IN-1 and the Importance of On-Target Validation
While the specific inhibitor "this compound" does not appear in publicly available literature, this guide will use the well-characterized covalent JNK2/3 selective inhibitor, YL5084, as a prime example for discussing the principles and methodologies of on-target validation. The validation of a chemical probe's on-target effects is paramount to ensure that the observed biological phenotype is a direct consequence of inhibiting the intended target and not due to off-target activities. Genetic models, such as knockout or knockdown cell lines and animals, represent the gold standard for such validation. By comparing the effects of a specific inhibitor in wild-type versus target-deficient genetic backgrounds, researchers can definitively link the inhibitor's action to its intended molecular target.
Comparative Analysis of JNK Inhibitors
The following table summarizes the biochemical potency and cellular activity of YL5084 in comparison to other JNK inhibitors.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Cellular c-Jun Phosphorylation Inhibition EC50 (nM) | Key Features |
| YL5084 | Covalent JNK2/3 Selective | - | - | - | - | Demonstrates selectivity for JNK2 over JNK1; on-target effects validated with JNK2 knockout cells.[1] |
| JNK-IN-8 | Covalent Pan-JNK | 4.7 | 18.7 | 1 | A375 cells: ~30 | Potent, irreversible pan-JNK inhibitor.[2][3] |
| Tanzisertib (CC-930) | Reversible JNK1/2/3 | 61 | 7 | 6 | - | Orally active, potent inhibitor of all JNK isoforms.[3][4] |
| SP600125 | Reversible Pan-JNK | 40 | 40 | 90 | - | Widely used but known to have off-target effects. |
| JNK2/3-IN-1 | Covalent JNK2/3 | - | 830 | 1909 | - | Irreversible inhibitor with preference for JNK2 and JNK3.[4] |
On-Target Validation of YL5084 with a JNK2 Knockout Model
A critical experiment to validate the on-target effects of YL5084 involved the use of a JNK2 knockout HAP1 cell line. The study demonstrated that YL5084 exhibited equipotent antiproliferative activity in both the parental HAP1 cells and the JNK2-knockout cell line.[1] This counterintuitive result suggested that the antiproliferative effects of YL5084 in this specific cancer cell model are independent of JNK2 and likely result from the inhibition of other, off-target kinases.[1] This exemplifies the power of genetic models in deconvoluting on-target versus off-target driven pharmacology.
Experimental Protocols
Generation of JNK2 Knockout Cell Lines
A common method for generating knockout cell lines is the CRISPR/Cas9 system.
Protocol:
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the MAPK9 (JNK2) gene. Use online tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/sgRNA vector into the target cell line (e.g., HAP1 cells) using a suitable transfection reagent.
-
Single-Cell Cloning: After transfection, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Screening and Validation: Expand the clones and screen for JNK2 knockout by Western blotting for the absence of JNK2 protein and by sequencing the targeted genomic locus to confirm the presence of frameshift-inducing insertions or deletions (indels).
Cellular Assay for JNK Inhibition: c-Jun Phosphorylation
The phosphorylation of c-Jun at Ser63/73 is a direct downstream event of JNK activation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) and allow them to adhere. Starve the cells in serum-free medium overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
Stimulation: Stimulate the JNK pathway by treating the cells with a potent activator, such as anisomycin (B549157) or UV radiation.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated c-Jun (Ser63/73) and total c-Jun.
-
Quantification: Quantify the band intensities to determine the EC50 value of the inhibitor for c-Jun phosphorylation inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JNK signaling pathway illustrating the opposing roles of JNK1 and JNK2.
Caption: Workflow for validating on-target effects using a knockout model.
Conclusion
The validation of a targeted inhibitor's on-target effects is a cornerstone of rigorous pharmacological research. The use of genetic models, such as JNK2 knockout cells, provides an unequivocal method to differentiate between on-target and off-target driven cellular responses. While the specific entity "this compound" remains elusive, the principles of its validation are universally applicable. The case of YL5084 highlights that even potent and selective inhibitors can elicit unexpected, off-target driven phenotypes in certain cellular contexts, reinforcing the indispensability of genetic validation in drug discovery and chemical biology. Researchers are encouraged to employ these methodologies to ensure the specificity and reliability of their findings.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
The Dawn of Precision: Assessing the Advantages of Next-Generation JNK2 Inhibitors Over Early Iterations
For researchers, scientists, and drug development professionals, the quest for highly specific kinase inhibitors is paramount. In the landscape of c-Jun N-terminal kinase (JNK) targeted therapies, a new generation of inhibitors demonstrates significant advancements over their predecessors. This guide provides an objective comparison of the JNK2-selective inhibitor, YL5084, with the first-generation, non-selective inhibitor SP600125, supported by experimental data and detailed methodologies.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, inflammation, apoptosis, and proliferation.[1] The three main JNK isoforms—JNK1, JNK2, and JNK3—are encoded by separate genes and exhibit distinct, and at times opposing, biological functions.[2] For instance, JNK1 is often associated with promoting apoptosis, whereas JNK2 can favor cell survival.[2] This functional divergence underscores the critical need for isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing off-target toxicities.
First-generation JNK inhibitors, such as SP600125, are characterized by their broad-spectrum activity against all JNK isoforms and, frequently, a range of other kinases.[3][4] This lack of specificity can lead to undesirable side effects and confound experimental results.[3] In contrast, next-generation inhibitors, exemplified by YL5084, have been engineered for high selectivity towards specific JNK isoforms, heralding a new era of precision in targeting the JNK pathway.[2] Another example of a more recent JNK2-selective inhibitor is JNK2-IN-1, which has demonstrated anti-inflammatory properties.[5]
Mechanism of Action: A Shift from Reversible to Covalent Inhibition
A key distinction between first and next-generation JNK inhibitors lies in their mechanism of action.
-
SP600125 , a first-generation inhibitor, is a reversible, ATP-competitive inhibitor.[6] It vies with ATP for binding to the kinase's active site. This mode of action, coupled with the highly conserved nature of the ATP-binding pocket across the kinome, contributes to its off-target effects.[7]
-
YL5084 , on the other hand, is a covalent inhibitor.[1][2] It is designed to form a permanent covalent bond with a specific cysteine residue (Cys116) within the ATP-binding pocket of JNK2.[2][8] This irreversible binding provides sustained target inhibition and can contribute to greater potency and selectivity.
Head-to-Head Comparison: Potency and Selectivity
The superior profile of YL5084 is most evident when comparing its inhibitory potency and selectivity against first-generation inhibitors like SP600125 and the pan-JNK inhibitor JNK-IN-8.
| Inhibitor | Type | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Notes |
| SP600125 | 1st Gen, Reversible, ATP-competitive | 40[9] | 40[9] | 90[9] | Broad-spectrum JNK inhibitor with numerous off-targets.[7] |
| JNK-IN-8 | Covalent, Pan-JNK | 4.7[10] | 18.7[10][11] | 1[10][11] | Potent pan-JNK inhibitor with high selectivity over other kinases.[10][12] |
| YL5084 | Next-Gen, Covalent, JNK2-selective | 2173[13] | 70[1][13][14] | 84[13][14] | Over 30-fold selectivity for JNK2 over JNK1.[1] |
Table 1: Comparison of in vitro inhibitory potency of JNK inhibitors against JNK isoforms.
The data clearly illustrates the enhanced selectivity of YL5084. While SP600125 inhibits JNK1 and JNK2 with equal potency, YL5084 demonstrates a dramatic preference for JNK2, with an IC₅₀ value more than 30 times lower than that for JNK1.[1][13][14]
Furthermore, the issue of off-target effects, a significant limitation of first-generation inhibitors, has been addressed in the development of YL5084.
| Inhibitor | Primary Target(s) | Notable Off-Targets |
| SP600125 | JNK1, JNK2, JNK3 | Aurora kinase A, FLT3, TRKA, Mps1, and numerous other serine/threonine kinases.[7][9] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | High kinome-wide selectivity; may have some activity against MNK2 and Fms at higher concentrations.[11][15] |
| YL5084 | JNK2, JNK3 | Improved off-target profile with weaker inhibition of kinases like PIKFYVE compared to parent compounds.[13] |
Table 2: Selectivity profile of JNK inhibitors.
Visualizing the Pathways and Processes
To better understand the context of these inhibitors, the following diagrams illustrate the JNK signaling pathway, a typical experimental workflow for assessing target engagement, and the logical progression of JNK inhibitor development.
References
- 1. YL5084 | JNK2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. This compound - Immunomart [immunomart.com]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SP600125 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Jnk2-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of Jnk2-IN-1, a c-Jun N-terminal kinase 2 inhibitor. We will explore the experimental principles of CETSA, present its workflow, and compare its performance with alternative target engagement assays, supported by experimental data and detailed protocols.
Introduction to Target Engagement and JNK2
Confirming that a therapeutic compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This process, known as target engagement, is essential for validating the mechanism of action and for establishing a clear relationship between target binding and the observed physiological effects.
c-Jun N-terminal kinase 2 (JNK2) is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, including stress responses, apoptosis, and inflammation.[1] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, making JNK2 an attractive therapeutic target. This compound is a small molecule inhibitor designed to target JNK2.
Cellular Thermal Shift Assay (CETSA): A Powerful Tool for Target Engagement
CETSA is a biophysical assay that allows for the direct measurement of a compound's binding to its target protein in a cellular environment. The fundamental principle of CETSA is based on ligand-induced thermal stabilization. When a protein binds to a ligand, such as a small molecule inhibitor, its conformational stability often increases, leading to a higher melting temperature (Tagg).[2] This thermal shift can be detected and quantified, providing direct evidence of target engagement.
A key advantage of CETSA is that it can be performed in intact cells or tissue samples, providing a more physiologically relevant assessment of target engagement compared to assays using purified proteins.[3][4]
JNK2 Signaling Pathway
The JNK signaling cascade is a three-tiered kinase pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK. Upon stimulation by stress signals or cytokines, the pathway is activated, leading to the phosphorylation and activation of downstream transcription factors like c-Jun, which in turn regulate gene expression involved in various cellular responses.
CETSA Experimental Workflow for this compound Target Engagement
The workflow for a CETSA experiment to determine this compound target engagement typically involves several key steps, from cell treatment to data analysis. The most common readout for targeted CETSA is Western blotting.
Experimental Protocols
Protocol 1: CETSA Melt Curve for this compound
This protocol is designed to determine the thermal stabilization of JNK2 by this compound across a range of temperatures.
Materials:
-
Cell line expressing endogenous JNK2 (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
High-speed refrigerated centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against JNK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermocycler for 3 minutes at a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Immediately cool the samples on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 30°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using an anti-JNK2 antibody.
-
Data Analysis: Quantify the band intensities for JNK2 at each temperature. Normalize the data to the intensity at the lowest temperature (100%). Plot the percentage of soluble JNK2 against the temperature to generate melt curves for both vehicle and this compound treated samples. The difference in the midpoint of the curves (Tagg) represents the thermal shift (ΔTagg).
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for this compound
This protocol determines the cellular potency (EC50) of this compound in stabilizing JNK2 at a fixed temperature.
Procedure:
-
Cell Culture and Treatment: Culture cells as described above. Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control for 1-2 hours.
-
Cell Harvesting and Heat Challenge: Harvest the cells and heat all samples at a single, predetermined temperature for 3 minutes. This temperature should be chosen from the melt curve experiment, typically a temperature that results in approximately 50-80% protein aggregation in the vehicle-treated sample.
-
Cell Lysis and Separation: Perform cell lysis and separation of the soluble fraction as described in the melt curve protocol.
-
Western Blotting and Data Analysis: Perform Western blotting for JNK2 and quantify the band intensities. Plot the normalized amount of soluble JNK2 against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Comparison with Alternative Target Engagement Assays
While CETSA is a powerful technique, several other methods are available for assessing target engagement. The choice of assay depends on various factors, including the specific research question, available resources, and the properties of the target and compound.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Kinase Activity Assay | Kinome Profiling (e.g., KiNativ, KinomeScan) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Measures the catalytic activity of the kinase by detecting substrate phosphorylation. | Measures the binding of an inhibitor to a large panel of kinases. |
| Cellular Context | Intact cells or tissues, endogenous protein. | Live cells, requires overexpression of a tagged protein. | Cell lysates or purified enzymes. | Cell lysates or recombinant kinases. |
| Labeling | Label-free for both compound and target. | Requires genetic tagging of the target (NanoLuc) and a fluorescent tracer. | Often requires labeled substrates or antibodies. | Often involves affinity probes or tagged kinases. |
| Readout | Western Blot, Mass Spectrometry, ELISA, AlphaLISA. | Luminescence and fluorescence (BRET ratio). | Varies (e.g., radioactivity, fluorescence, luminescence). | Mass Spectrometry or qPCR. |
| Throughput | Low (Western Blot) to High (HT-CETSA). | High-throughput compatible. | Varies, can be high-throughput. | High-throughput for profiling. |
| Information Provided | Direct evidence of binding, cellular potency (EC50). | Cellular affinity (IC50), residence time. | Functional inhibition (IC50). | Selectivity and off-target binding profile. |
| Advantages | Physiologically relevant (endogenous protein in intact cells), label-free. | Quantitative, real-time measurements in live cells, high-throughput. | Directly measures functional consequence of binding. | Provides a broad view of inhibitor selectivity. |
| Limitations | Lower throughput for Western Blot-based method, not all proteins show a thermal shift. | Requires genetic modification of the target, potential for artifacts from overexpression. | Indirect measure of target engagement, may not capture non-catalytic interactions. | Typically performed in lysates, not intact cells, may not reflect cellular context. |
Data Presentation: Representative Data for JNK Inhibitor Target Engagement
As specific CETSA data for this compound is not publicly available, the following table presents representative data for a similar JNK inhibitor to illustrate the expected outcomes from different target engagement assays.
| Assay | JNK Inhibitor | Target | Result | Reference |
| CETSA (ITDR) | Hypothetical JNK2 Inhibitor | Endogenous JNK2 | EC50 = 250 nM | Illustrative |
| NanoBRET™ | Covalent JNK2/3 Inhibitor (56d) | JNK2-NanoLuc | IC50 = 830 nM | --INVALID-LINK-- |
| Kinase Activity Assay | JNK-IN-8 | JNK2 | IC50 = 18.7 nM | --INVALID-LINK--[5] |
| KinomeScan | JNK-IN-1 | JNK1/2/3 | Significant binding at 10 µM | --INVALID-LINK--[5] |
Conclusion
The Cellular Thermal Shift Assay is a robust and physiologically relevant method for confirming the target engagement of this compound in a cellular context. Its label-free nature and ability to utilize endogenous proteins in intact cells are significant advantages. However, for higher throughput screening and quantitative analysis of binding affinity in live cells, NanoBRET™ offers a powerful alternative, albeit with the requirement of genetic modification. Kinase activity assays and kinome profiling provide complementary information on the functional consequences of target binding and the inhibitor's selectivity profile, respectively. The selection of the most appropriate target engagement assay will depend on the specific goals of the research, with a multi-assay approach often providing the most comprehensive understanding of a compound's interaction with its target.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of JNK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several c-Jun N-terminal kinase 2 (JNK2) inhibitors, offering valuable insights for preclinical and clinical research. The information presented herein is compiled from publicly available experimental data to facilitate an objective evaluation of these compounds.
Introduction to JNK Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK signaling pathway is implicated in a variety of physiological and pathological processes, such as inflammation, apoptosis, and cell differentiation. JNKs exist as three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. The distinct roles of these isoforms make the development of isoform-selective inhibitors a key strategy for therapeutic intervention in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase. Upon activation by upstream stimuli, MAP3Ks phosphorylate and activate MKK4 and MKK7, which in turn dually phosphorylate and activate JNKs. Activated JNKs then translocate to the nucleus to phosphorylate and activate a variety of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex. This leads to the regulation of gene expression involved in various cellular processes.
Figure 1: Simplified JNK Signaling Pathway and the point of intervention for JNK inhibitors.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for several JNK inhibitors. It is important to note that direct comparison should be made with caution due to variations in experimental conditions, animal models, and analytical methods.
| Inhibitor | Animal Model | Dose & Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability (%) | Half-life (t½) (h) | Clearance | Volume of Distribution (Vd) |
| Tanzisertib (CC-930) | Rat | Oral | 1-2[1] | - | - | - | - | - | - |
| Dog | Oral | 1-2[1] | - | - | - | - | - | - | |
| Human | Oral | 1-2[1] | - | - | Dose-proportional exposure[2] | - | - | - | |
| SP600125 | Mouse | 15 mg/kg (i.p.) | 0.5-1[1] | 29.01[1] | 31.05[1] | - | - | - | - |
| Mouse | 15 mg/kg (i.g.) | 0.5-1[1] | 5.75[1] | 19.82[1] | - | - | - | - | |
| Bentamapimod (AS602801) | Mouse/Rat | Oral | Not Widely Published[3] | - | - | Orally Active[3][4] | - | - | - |
| JNK-IN-8 | Mouse | - | Not Widely Published | - | - | - | - | - | - |
Inhibitor Profiles
Tanzisertib (CC-930)
Tanzisertib is a potent and orally active JNK inhibitor. In preclinical studies involving rats, dogs, and humans, it demonstrated rapid absorption with a time to maximum plasma concentration (Tmax) of 1-2 hours following oral administration.[1] In humans, Tanzisertib exhibited dose-proportional exposure.[2] The primary route of elimination is through feces and bile.[1] Metabolism of Tanzisertib occurs mainly through oxidation and conjugation, with significant metabolism observed in rats compared to dogs and humans.[1]
SP600125
SP600125 is a widely used JNK inhibitor that acts as a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[5] In mice, the route of administration significantly impacts its plasma exposure. Intraperitoneal injection of a 15 mg/kg dose resulted in a substantially higher maximum concentration (Cmax) and area under the curve (AUC) compared to intragastric administration of the same dose.[1] The time to reach Cmax was similar for both routes, suggesting rapid absorption and distribution.[1]
Bentamapimod (AS602801)
Bentamapimod is another orally active pan-JNK inhibitor.[3] While detailed pharmacokinetic data in preclinical models are not extensively published, its efficacy has been demonstrated in animal models of endometriosis following oral administration, indicating sufficient oral bioavailability to achieve therapeutic effects.[4][6]
JNK-IN-8
Experimental Protocols
The following section outlines a generalized experimental workflow for determining the pharmacokinetic profile of a small molecule JNK inhibitor in a preclinical rodent model.
Figure 2: A generalized workflow for a preclinical in vivo pharmacokinetic study.
1. Animal Models and Dosing:
-
Species: Typically, mice or rats are used in initial preclinical pharmacokinetic studies.
-
Dosing: The JNK inhibitor is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection, intraperitoneal injection). Doses are often determined based on in vitro potency and preliminary toxicity studies.
2. Blood Sample Collection:
-
Blood samples are collected at various time points post-administration to capture the absorption, distribution, and elimination phases.
-
For intravenous administration, early time points are crucial to define the initial distribution phase.
-
For oral administration, sampling is designed to accurately determine the Tmax and absorption rate.
3. Bioanalysis:
-
Plasma or serum is separated from the blood samples by centrifugation.
-
The concentration of the JNK inhibitor in the plasma/serum is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
4. Pharmacokinetic Analysis:
-
The resulting plasma concentration-time data is analyzed using pharmacokinetic software.
-
Non-compartmental analysis (NCA) is often used to determine key parameters such as Tmax, Cmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
For oral administration, bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose.
Conclusion
This guide provides a comparative overview of the pharmacokinetic profiles of several JNK2 inhibitors. Tanzisertib (CC-930) and SP600125 have the most publicly available pharmacokinetic data, demonstrating good oral absorption and, in the case of Tanzisertib, dose-proportional exposure. While Bentamapimod and JNK-IN-8 have shown efficacy in in vivo models, detailed pharmacokinetic parameters are less reported. The provided experimental framework offers a basis for conducting further preclinical studies to fully characterize the pharmacokinetic properties of these and other novel JNK2 inhibitors, which is a critical step in their development as potential therapeutic agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bentamapimod (JNK Inhibitor AS602801) Induces Regression of Endometriotic Lesions in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
In Vivo Efficacy of JNK Inhibitors: A Comparative Analysis of JNK2-Selective and Pan-JNK Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of prominent c-Jun N-terminal kinase (JNK) inhibitors. Given the absence of a widely documented specific inhibitor designated "Jnk2-IN-1" in peer-reviewed literature, this analysis focuses on a well-characterized JNK2-selective inhibitor, JNK Inhibitor IX (also known as TCS JNK 5a), and contrasts its performance with the widely studied pan-JNK inhibitors SP600125 and the potent covalent inhibitor JNK-IN-8.
This guide summarizes key quantitative data from in vivo studies in clearly structured tables, details the experimental protocols for pivotal experiments, and provides visual diagrams of the JNK signaling pathway and experimental workflows to facilitate a comprehensive understanding of their comparative efficacy.
The JNK Signaling Pathway: A Therapeutic Target
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling cascade is initiated by the activation of upstream kinases, which ultimately leads to the phosphorylation and activation of JNK. Activated JNK then translocates to the nucleus to regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This pathway plays a pivotal role in regulating diverse cellular processes such as proliferation, apoptosis, and inflammation.[1][2][3] Dysregulation of the JNK signaling pathway has been implicated in a range of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[4][5][6]
The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[7] The distinct and sometimes opposing roles of these isoforms in different cellular contexts underscore the importance of developing isoform-selective inhibitors for targeted therapeutic strategies.
Comparative In Vivo Efficacy of JNK Inhibitors
The following tables summarize the in vivo efficacy of JNK Inhibitor IX (a JNK2/3 selective inhibitor), SP600125 (a pan-JNK inhibitor), and JNK-IN-8 (a covalent pan-JNK inhibitor) across various disease models.
Anti-Cancer Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Results | Citation(s) |
| JNK Inhibitor IX (TCS JNK 5a) | N/A | Pancreatic Cancer (in vitro) | 0.1 µM | IC50 of ~0.1 µM across multiple cell lines; induced G2 arrest and reduced cell migration. In vivo data is limited. | [8] |
| SP600125 | Orthotopic murine model | Ovarian Cancer | Not specified | Inhibition of JNK1 led to anti-tumor efficacy. | [9] |
| JNK-IN-8 | Mouse xenograft (MDA-MB-231 cells) | Triple-Negative Breast Cancer | 25 mg/kg | In combination with lapatinib, significantly increased survival of mice. | [7] |
| JNK-IN-8 | Patient-derived xenograft (PDX) model | Triple-Negative Breast Cancer | 20 mg/kg, intraperitoneally | Significantly slowed tumor growth compared to vehicle. | [10][11] |
Anti-Inflammatory Efficacy
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| SP600125 | CD-1 mice | Endotoxin-induced inflammation (LPS model) | 15 or 30 mg/kg i.v.; 30 mg/kg oral | Significantly inhibited LPS-induced TNF-α serum levels. | [12] |
| SP600125 | Mice | Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis | 10 or 20 mg/kg | Significantly reduced weight loss, macroscopic damage scores, and colonic TNF-α, IL-6, and IFN-γ levels. | [13] |
| SP600125 | Mice | H1N1 Influenza A Virus Infection | Not specified | Reduced pulmonary inflammatory response, lung injury, and viral load; increased survival rate. | [14] |
Neuroprotective Efficacy
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| AS601245 | Gerbils | Global Cerebral Ischemia | 80 mg/kg, i.p. | Reduced damage to neurites by 67% and activation of astrocytes by 84%; prevented ischemia-induced memory impairment. | [15][16] |
| SP600125 | Brain slice model | Alzheimer's Disease (APP-induced neurodegeneration) | Dose-dependent | Provided dose-dependent rescue of neurodegeneration. | [17] |
Detailed Experimental Protocols
A generalized workflow for assessing the in vivo efficacy of a test compound is outlined below. Specific details for key studies are provided in the subsequent sections.
SP600125 in a Murine Model of Acute Colitis
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Induction of Colitis: Administration of 2.5% (w/v) dextran sulfate sodium (DSS) in drinking water for 7 days.
-
Treatment Groups:
-
Control (no DSS, no treatment)
-
DSS only
-
DSS + SP600125 (10 mg/kg or 20 mg/kg)
-
SP600125 only
-
-
Drug Administration: SP600125 was administered daily by intraperitoneal injection.
-
Endpoint Measurements:
-
Daily monitoring of body weight, stool consistency, and rectal bleeding.
-
On day 7, animals were sacrificed, and colons were collected.
-
Macroscopic scoring of colonic damage.
-
Histological analysis of inflammation.
-
Measurement of cytokine levels (TNF-α, IL-6, IFN-γ) in colonic homogenates by ELISA.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the different treatment groups.[13]
JNK-IN-8 in a Triple-Negative Breast Cancer Xenograft Model
-
Animal Model: Female nude mice.
-
Tumor Implantation: Orthotopic injection of human MDA-MB-231 triple-negative breast cancer cells.
-
Treatment Groups:
-
Vehicle control
-
JNK-IN-8 (25 mg/kg)
-
Lapatinib (75 mg/kg)
-
JNK-IN-8 + Lapatinib
-
-
Drug Administration: Treatment was initiated when tumors reached an average volume of 80 mm³. The route of administration was not explicitly stated in the summary but is often intraperitoneal for such studies.
-
Endpoint Measurements:
-
Tumor growth was monitored over time.
-
The primary endpoint was the time for the tumor to reach a maximal size.
-
-
Statistical Analysis: Kaplan-Meier survival analysis was used to compare tumor growth between the different treatment groups.[7]
JNK2-Selective vs. Pan-JNK Inhibition: A Strategic Comparison
The decision to target a specific JNK isoform versus pan-JNK inhibition is a critical strategic consideration in drug development, contingent on the specific disease biology.
Conclusion
The available in vivo data demonstrates the therapeutic potential of targeting the JNK signaling pathway in a variety of disease models. Pan-JNK inhibitors like SP600125 and JNK-IN-8 have shown significant efficacy in preclinical models of cancer and inflammation. While in vivo data for JNK2-selective inhibitors such as JNK Inhibitor IX is less extensive, their potential for increased specificity and reduced off-target effects makes them an important area of ongoing research. The choice between a pan-JNK and an isoform-selective inhibitor will ultimately depend on the specific pathological context and the relative contributions of the different JNK isoforms to the disease process. Further head-to-head in vivo comparative studies are warranted to fully elucidate the relative therapeutic indices of these different inhibitory strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK inhibitor IX restrains pancreatic cancer through p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The specific JNK inhibitor SP600125 targets tumour necrosis factor-α production and epithelial cell apoptosis in acute murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of SP600125 on mice infected with H1N1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of c-Jun Kinase Provides Neuroprotection in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
JNK2-IN-1 and Competitors: A Comparative Guide for Researchers
The c-Jun N-terminal kinases (JNKs) are key players in signaling pathways that control cellular responses to stress, and as such, are significant targets in drug discovery for a range of diseases including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2][3] The JNK family consists of three main isoforms—JNK1, JNK2, and JNK3—encoded by separate genes.[1][3] While JNK1 and JNK2 are expressed widely, JNK3 is primarily found in the brain, heart, and testes.[1][4] Growing evidence suggests distinct and sometimes opposing roles for JNK1 and JNK2, with JNK1 often linked to pro-apoptotic functions and JNK2 to pro-survival signals, making isoform-selective inhibitors highly sought after.[5]
This guide provides a comparative analysis of JNK2-IN-1, a representative covalent inhibitor of JNK2, against other notable JNK inhibitors. We will delve into their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
JNK Signaling Pathway and Inhibitor Action
The JNK signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway.[2] It is triggered by various cellular stressors, leading to the activation of a cascade of kinases that ultimately results in the phosphorylation of JNK.[6] Activated JNK then phosphorylates several downstream targets, including the transcription factor c-Jun, which modulates gene expression related to apoptosis, inflammation, and cell proliferation.[2][7] JNK inhibitors, such as this compound, typically act by competing with ATP for the kinase's binding site or by forming a covalent bond with a conserved cysteine residue.[1][8]
Comparative Analysis of JNK Inhibitors
The development of isoform-selective JNK inhibitors has been challenging due to the high degree of similarity in the ATP-binding pockets of the JNK isoforms.[5][9] However, several compounds have been identified that exhibit varying degrees of potency and selectivity. This section compares JNK2/3-IN-1, a notable covalent inhibitor with activity against JNK2, with other well-characterized JNK inhibitors.
Biochemical Potency
The following table summarizes the in vitro inhibitory activity of selected JNK inhibitors against the three JNK isoforms. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are measures of a drug's potency.
| Inhibitor | JNK1 (IC50/Ki, nM) | JNK2 (IC50/Ki, nM) | JNK3 (IC50/Ki, nM) | Selectivity Profile | Citation(s) |
| JNK2/3-IN-1 | - | 830 (IC50) | 1909 (IC50) | Covalent inhibitor with activity against JNK2 and JNK3. | [8][10] |
| YL5084 | - | - | - | Covalent inhibitor with demonstrated selectivity for JNK2 over JNK1. | [5] |
| JNK-IN-8 | 4.7 (IC50) | 18.7 (IC50) | 1 (IC50) | Potent irreversible pan-JNK inhibitor. | [6][7][11][12] |
| SP600125 | 40 (IC50) | 40 (IC50) | 90 (IC50) | Broad-spectrum, reversible, ATP-competitive inhibitor of all JNK isoforms. | [3][13][14] |
| Tanzisertib (CC-930) | 61 (IC50) / 44 (Ki) | 7 (IC50) / 6.2 (Ki) | 6 (IC50) | Potent inhibitor of all JNK isoforms with a bias towards JNK2. | [10][13][15] |
Cellular Activity
The efficacy of a JNK inhibitor in a cellular context is a critical measure of its potential utility. The following table presents the cellular potency of selected JNK inhibitors, often measured by their ability to inhibit the phosphorylation of c-Jun, a direct substrate of JNK.
| Inhibitor | Cell Line(s) | Cellular Assay | Cellular EC50/IC50 (nM) | Citation(s) |
| JNK-IN-8 | HeLa, A375 | Inhibition of c-Jun phosphorylation | 486 (HeLa), 338 (A375) | [12] |
| SP600125 | Jurkat T cells | Inhibition of c-Jun phosphorylation | 5,000 - 10,000 | [3][16] |
| JNK-IN-5 | HeLa, A375 | Inhibition of c-Jun phosphorylation | ~100 (HeLa), ~30 (A375) | [1] |
Experimental Methodologies
Standardized and reproducible experimental protocols are essential for the accurate comparison of inhibitor performance. Below are detailed methodologies for key assays used in the characterization of JNK inhibitors.
Biochemical Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified JNK isoform.
-
Reagents and Materials :
-
Purified recombinant JNK1, JNK2, or JNK3 enzyme.
-
JNK substrate (e.g., recombinant c-Jun or a synthetic peptide).
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Kinase assay buffer.
-
Apparatus for detecting phosphorylation (e.g., scintillation counter, phosphorescence plate reader).
-
-
Procedure :
-
Prepare a reaction mixture containing the JNK enzyme, substrate, and kinase assay buffer.
-
Add the test inhibitor at a range of concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Quantify the amount of substrate phosphorylation.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular c-Jun Phosphorylation Assay
This assay measures the ability of an inhibitor to block JNK activity within a cellular environment by monitoring the phosphorylation of its direct substrate, c-Jun.
-
Reagents and Materials :
-
Procedure :
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the cells with a JNK pathway activator to induce c-Jun phosphorylation.
-
Lyse the cells to extract total protein.
-
Quantify the levels of total c-Jun and p-c-Jun using Western blotting or ELISA.
-
Normalize the p-c-Jun signal to the total c-Jun signal.
-
Calculate the percentage of inhibition of c-Jun phosphorylation relative to a vehicle-treated control and determine the cellular EC50 value.
-
Conclusion
The landscape of JNK inhibitors is continually evolving, with a growing emphasis on developing isoform-selective compounds to dissect the specific roles of JNK1, JNK2, and JNK3. While pan-JNK inhibitors like SP600125 have been instrumental in understanding the broader functions of the JNK pathway, they are limited by off-target effects and a lack of isoform specificity.[17][18] Newer covalent inhibitors, such as JNK-IN-8 and the JNK2-selective YL5084, offer improved potency and selectivity, providing more precise tools for researchers.[5][12] The comparative data and standardized protocols presented in this guide are intended to assist researchers in selecting the most appropriate JNK inhibitor for their studies and in generating reliable and comparable results.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. keio.elsevierpure.com [keio.elsevierpure.com]
- 18. Conflicting evidence for the role of JNK as a target in breast cancer cell proliferation: Comparisons between pharmacological inhibition and selective shRNA knockdown approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Jnk2-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous management and disposal of chemical compounds like Jnk2-IN-1, a c-Jun N-terminal kinase 2 inhibitor, are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a culture of safety and operational excellence.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Always wear impervious, chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields to protect against splashes.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: When handling the compound in its powder form, a suitable respirator should be used to prevent inhalation, especially in the absence of a chemical fume hood.[1]
Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
-
Refrain from eating, drinking, or smoking in areas where this compound is handled.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
Storage and Stability of Kinase Inhibitors
Proper storage is crucial for maintaining the chemical integrity of this compound and preventing accidental exposure or degradation. The following table provides storage recommendations for a similar kinase inhibitor, Lrrk2-IN-6, which can serve as a useful reference.
| Form | Storage Temperature | Estimated Storage Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
| Data compiled from supplier information for Lrrk2-IN-6 and should be used as a general guideline.[1] |
Containers should be kept tightly sealed in a cool, dry, and well-ventilated area, away from direct sunlight.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to all federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the sink. [1]
Waste Segregation and Collection
Proper segregation of waste is the first step in a compliant disposal process.
Solid Waste:
-
Collection: Place all materials contaminated with this compound, such as weighing paper, gloves, pipette tips, and paper towels, into a designated and clearly labeled hazardous waste container.[1]
-
Sealing: Ensure the container is securely sealed to prevent any leaks or exposure.[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.[1]
Liquid Waste:
-
Collection: Carefully pour all solutions containing this compound into a designated liquid hazardous waste container. Avoid splashing.[1]
-
Container Management: Do not overfill the waste container; a general guideline is to fill it to no more than 75% of its capacity. Keep the container securely closed when not in use.[1]
Final Disposal Workflow
Adherence to your institution's specific protocols for chemical waste disposal is mandatory.
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for arranging a chemical waste pickup. This typically involves contacting the EHS office.[1]
-
Documentation: Accurately and completely fill out any required waste disposal forms or tags provided by your institution.[1]
-
Pickup: Place the properly labeled and sealed waste containers in the designated pickup location as instructed by your EHS department.[1]
Below is a diagram illustrating the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocol: General Workflow for a Cell-Based Kinase Assay
The following provides a detailed methodology for a typical experiment involving a kinase inhibitor like this compound.
-
Cell Culture and Treatment:
-
Plate cells at a predetermined density in appropriate well plates and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period to allow for the inhibitor to take effect.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Kinase Activity Assay (Immunoprecipitation-based):
-
Incubate the cell lysate with an antibody specific to the kinase of interest (e.g., JNK2) and protein A/G agarose (B213101) beads to immunoprecipitate the kinase.
-
Wash the immunoprecipitated beads several times to remove non-specific binding.
-
Resuspend the beads in a kinase assay buffer containing a known substrate for the kinase (e.g., ATF2 for JNK) and ATP.
-
Incubate the reaction at 30°C to allow for the phosphorylation of the substrate.
-
-
Detection and Analysis:
-
Terminate the kinase reaction.
-
Analyze the phosphorylation of the substrate via immunoblotting using a phospho-specific antibody.
-
Quantify the results to determine the inhibitory effect of this compound on kinase activity.
-
The diagram below outlines this experimental workflow.
Caption: A typical experimental workflow using a kinase inhibitor.
By adhering to these safety, handling, and disposal protocols, laboratories can mitigate risks, ensure regulatory compliance, and continue their vital research in a safe and responsible manner.
References
Personal protective equipment for handling Jnk2-IN-1
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the c-Jun N-terminal kinase 2 inhibitor, Jnk2-IN-1. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on best practices for similar laboratory chemicals and should be supplemented with a compound-specific Safety Data Sheet (SDS) whenever available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Tight-sealing and compliant with regional safety standards. | Protects eyes from splashes, dust, or aerosols.[1][2] |
| Face Shield | To be worn over safety goggles for maximum protection. | Provides an additional barrier against splashes to the face.[1][2][3] | |
| Hand Protection | Gloves | Two pairs of chemical-resistant, powder-free nitrile gloves. | Prevents skin contact with the compound. Double-gloving is recommended.[1] |
| Body Protection | Gown | Disposable, lint-free, with back closure. Polyethylene-coated polypropylene (B1209903) or other laminate material is recommended.[1] | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator (e.g., N95 or higher) is recommended if handling powders or in poorly ventilated areas.[1] | Prevents inhalation of airborne particles or aerosols.[1] |
To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] Therefore, caution should be exercised.
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[4]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or aerosols.[5] Wash hands thoroughly after handling.[5]
-
Preparation of Solutions: this compound is often supplied as a powder. For creating stock solutions, it is soluble in DMSO.[6][7] Prepare solutions in a fume hood and avoid creating dust.
Storage:
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place. For long-term storage, it is recommended to store at -20°C with a desiccant.[6] Protect from light.[6]
-
Stability: When stored as a solid, this compound is expected to be stable for at least 12 months.[6] Stock solutions in DMSO can be stored at -20°C; it is advisable to aliquot to avoid repeated freeze-thaw cycles.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Categorization: Treat all this compound waste, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, gowns), as hazardous chemical waste.[1][8]
-
Solid Waste: Collect waste powder and contaminated consumables in a designated, clearly labeled hazardous waste container with a secure lid.[8]
-
Liquid Waste: Collect solutions of this compound in a designated hazardous liquid waste container. The container must be compatible with the solvent used (e.g., DMSO).[8]
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the solvent if applicable, concentration, and the date the waste was first added.[8]
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[8][9] Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-Handling: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder onto weighing paper.
-
Dissolving: Transfer the powder to an appropriate sterile, conical tube. Add the calculated volume of fresh DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary but should be done with caution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
JNK Kinase Activity Assay (General Protocol):
This is a general protocol for measuring JNK activity, which can be adapted for studying the inhibitory effect of this compound.
-
Cell Lysis: Prepare cell lysates from control and treated (e.g., with a known JNK activator) cells using a lysis buffer that preserves kinase activity.
-
Immunoprecipitation: Immunoprecipitate JNK from the cell lysates using an anti-JNK antibody conjugated to agarose (B213101) beads.
-
Kinase Reaction:
-
Wash the immunoprecipitated JNK to remove contaminants.
-
Resuspend the beads in a kinase reaction buffer containing a JNK substrate (e.g., ATF2 or c-Jun) and ATP.
-
To test the inhibitor, add varying concentrations of this compound to the kinase reaction.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection: Stop the reaction and detect the phosphorylation of the substrate. This can be done using a phospho-specific antibody via Western blotting or through a radioactive assay using [γ-³²P]ATP.
-
Analysis: Quantify the level of substrate phosphorylation to determine JNK activity and the inhibitory effect of this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. europeanjournalofmidwifery.eu [europeanjournalofmidwifery.eu]
- 3. hmark.com [hmark.com]
- 4. stemcell.com [stemcell.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
